7-Methoxy-5-methylbenzo[B]thiophene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-5-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7-5-8-3-4-12-10(8)9(6-7)11-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAMOHQHNNUMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1388033-29-1 | |
| Record name | 7-methoxy-5-methylbenzo[b]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.263.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 7-Methoxy-5-methylbenzo[b]thiophene: Synthesis, Properties, and Medicinal Chemistry Potential
Abstract: The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a specific, functionalized derivative, 7-Methoxy-5-methylbenzo[b]thiophene. While direct experimental data on this precise molecule is limited, this document synthesizes established principles of organic chemistry and data from closely related analogues to present its core chemical properties, a robust synthetic strategy, predicted reactivity, and potential applications in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the chemical space of substituted benzothiophenes.
Physicochemical and Spectroscopic Profile
The properties of this compound are dictated by its bicyclic aromatic structure, featuring an electron-donating methoxy group and a weakly activating methyl group on the benzene ring. The following table summarizes its core computed and estimated properties, drawing comparisons with the known data for the parent 5-methylbenzo[b]thiophene.
| Property | Value for this compound | Reference Value (5-Methylbenzo[b]thiophene) | Rationale for Estimation |
| Molecular Formula | C₁₀H₁₀OS | C₉H₈S | Addition of a -OCH₂ group. |
| Molecular Weight | 178.25 g/mol | 148.23 g/mol [3] | Calculated based on the molecular formula. |
| Appearance | White to pale yellow solid | Crystals or fused solid[4] | Similar substituted benzothiophenes are typically solids at room temperature. |
| Melting Point | Estimated: 45-55 °C | 35-36 °C[5] | The added methoxy group may increase polarity and intermolecular forces, slightly raising the melting point. |
| Boiling Point | Estimated: >250 °C | 221-222 °C (at 760 mmHg)[3] | Increased molecular weight and polarity lead to a higher boiling point. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, THF, Acetone) | Insoluble in water[5] | The molecule remains predominantly nonpolar. |
| Calculated logP | ~3.5-3.8 | 3.3[3] | The methoxy group slightly increases lipophilicity compared to a hydroxyl, but the overall effect relative to H is minor. |
| Topological Polar Surface Area (TPSA) | ~37.5 Ų | 28.2 Ų[3] | The ether oxygen adds to the polar surface area, a key parameter for drug availability.[6] |
Spectroscopic Signatures (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, a singlet for the methyl group (~2.4-2.5 ppm), and a singlet for the methoxy group (~3.9-4.0 ppm). The protons on the thiophene ring (H2 and H3) will appear as doublets, while the remaining protons on the benzene ring (H4 and H6) will likely appear as singlets or narrow doublets due to their substitution pattern.
-
¹³C NMR: The carbon spectrum will show 10 distinct signals. The methyl and methoxy carbons will appear in the aliphatic region (~21 ppm and ~56 ppm, respectively). The remaining eight signals will be in the aromatic region (110-145 ppm), with carbons attached to the oxygen and sulfur atoms being the most deshielded.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 178.25.
Synthesis and Mechanistic Insights
While multiple strategies exist for benzothiophene synthesis, an efficient and adaptable approach for this specific substitution pattern is the electrophilic cyclization of an o-alkynyl thioanisole intermediate.[7] This method provides excellent control over regiochemistry.
Exemplary Synthetic Workflow
The proposed synthesis is a multi-step process starting from commercially available 3-bromo-5-methylphenol.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Exemplary)
Step 1: Synthesis of 1-Bromo-3-methoxy-5-methylbenzene
-
Causality: Protection of the hydroxyl group as a methyl ether is essential to prevent it from interfering with subsequent organometallic reactions and to install the required methoxy group.
-
Procedure: To a solution of 3-bromo-5-methylphenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq). Stir the suspension vigorously and add dimethyl sulfate (Me₂SO₄, 1.2 eq) dropwise. Heat the mixture to reflux for 4-6 hours. Monitor by TLC. After completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (Hexane/Ethyl Acetate) to yield the title compound.
Step 2: Synthesis of 2-((3-Methoxy-5-methylphenyl)thio)ethan-1-one derivative
-
Causality: This step introduces the sulfur atom and a two-carbon unit required for the thiophene ring formation. An acid-catalyzed cyclization is a common method for forming the benzothiophene core.[8]
-
Procedure: To a solution of 3-methoxy-5-methylthiophenol (prepared from the bromo-precursor via reaction with sodium thiomethoxide) (1.0 eq) in a suitable solvent like toluene, add chloroacetone (1.1 eq) and a base such as potassium carbonate (1.5 eq). Stir the mixture at room temperature overnight. The reaction progress is monitored by TLC. After completion, the reaction mixture is filtered, and the solvent is evaporated to give the crude arylthiomethyl ketone.
Step 3: Acid-Catalyzed Cyclization and Dehydration
-
Causality: A strong acid catalyst, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid, promotes an intramolecular electrophilic substitution reaction where the enol or enolate of the ketone attacks the electron-rich aromatic ring, followed by dehydration to form the aromatic thiophene ring.[8]
-
Procedure: Add the crude arylthiomethyl ketone from the previous step to polyphosphoric acid. Heat the mixture to 80-100°C for 2-4 hours. The reaction is highly viscous and requires efficient stirring. After cooling, pour the mixture onto ice-water and extract the product with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution, dried over sodium sulfate, and concentrated. The final product, this compound, is purified by column chromatography.
Chemical Reactivity and Derivatization
The reactivity of the this compound core is primarily governed by electrophilic aromatic substitution (EAS). The mechanism involves the attack of an electrophile by the aromatic pi-system to form a carbocation intermediate, followed by deprotonation to restore aromaticity.[9][10]
The key to predicting the site of substitution lies in analyzing the directing effects of the substituents and the inherent reactivity of the bicyclic system.
-
Thiophene Ring vs. Benzene Ring: The thiophene moiety is generally more electron-rich and thus more reactive towards electrophiles than the fused benzene ring.[11] Substitution is highly favored at the C2 or C3 position.
-
Directing Effects:
-
7-Methoxy Group: A powerful activating, ortho-, para- directing group. It strongly activates the C6 position on the benzene ring.
-
5-Methyl Group: A weakly activating, ortho-, para- directing group. It activates the C4 and C6 positions.
-
Sulfur Atom: The sulfur atom directs electrophiles preferentially to the C2 position.
-
Predicted Reactivity Map: Considering these factors, electrophilic attack will overwhelmingly occur on the thiophene ring. The C2 position is the most electronically favored site due to the influence of the sulfur heteroatom. The C3 position is a secondary site. Substitution on the benzene ring is significantly less favorable.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Methylbenzo(b)thiophene | C9H8S | CID 84346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A12666.06 [thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Aromatic Reactivity [www2.chemistry.msu.edu]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7-Methoxy-5-methylbenzo[b]thiophene (CAS 1388033-29-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Methoxy-5-methylbenzo[b]thiophene, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific literature on this exact molecule is emerging, this document leverages established principles of benzothiophene chemistry to detail a proposed synthesis, predict its physicochemical and spectroscopic properties, and explore its potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and utilization of this and structurally related compounds.
Introduction to the Benzothiophene Scaffold
The benzothiophene core is a privileged heterocyclic motif in drug discovery and development.[1] This bicyclic system, consisting of a benzene ring fused to a thiophene ring, is present in a number of approved drugs and clinical candidates. Its structural rigidity, lipophilicity, and ability to engage in various biological interactions make it an attractive scaffold for the design of novel therapeutic agents. Benzothiophene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.
This compound represents a specific substitution pattern on this versatile scaffold. The presence of a methoxy group at the 7-position and a methyl group at the 5-position is anticipated to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity and pharmacokinetic profile. The methoxy group, a common substituent in bioactive molecules, can act as a hydrogen bond acceptor and influence metabolic stability.[2] The methyl group can provide a handle for further functionalization or enhance binding to hydrophobic pockets in target proteins.
Physicochemical and Predicted Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are calculated based on its chemical structure and provide a useful starting point for experimental design.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₀OS |
| Molecular Weight | 178.25 g/mol |
| CAS Number | 1388033-29-1 |
| Appearance | Off-white to yellow solid (predicted) |
| Melting Point | Not available (predicted to be a low-melting solid) |
| Boiling Point | Not available |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and sparingly soluble in water. |
| LogP | 3.2 (Predicted) |
Proposed Synthesis Pathway
A logical starting material for the synthesis of this compound is 3-methoxy-5-methylaniline . This precursor contains the desired substitution pattern on the benzene ring.
The proposed synthetic workflow is depicted below:
Figure 1: Proposed synthesis workflow for this compound.
Step-by-Step Experimental Protocol (Proposed):
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Diazotization of 3-Methoxy-5-methylaniline:
-
Dissolve 3-methoxy-5-methylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
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Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction for Thiocyanate Introduction:
-
In a separate flask, prepare a solution of potassium thiocyanate and copper(I) thiocyanate in water.
-
Slowly add the cold diazonium salt solution to the thiocyanate solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product, 1-thiocyanato-3-methoxy-5-methylbenzene, with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Reduction to 3-Methoxy-5-methylthiophenol:
-
Dissolve the crude thiocyanate in a suitable solvent (e.g., ethanol).
-
Add a reducing agent, such as sodium borohydride, portion-wise.
-
Alternatively, reduction can be achieved using zinc dust in the presence of an acid.
-
After the reaction is complete, acidify the mixture and extract the resulting thiol with an organic solvent.
-
Purify the thiol by distillation or column chromatography.
-
-
Cyclization to form the Benzothiophene Core:
-
React the purified 3-methoxy-5-methylthiophenol with a suitable two-carbon electrophile, such as chloroacetaldehyde or a chloroacetaldehyde equivalent.
-
The reaction is typically carried out in the presence of a base to deprotonate the thiol.
-
The resulting intermediate can be cyclized under acidic conditions (e.g., polyphosphoric acid) or by heating to afford this compound.
-
The final product can be purified by column chromatography on silica gel.
-
Predicted Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics are predicted:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the methyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.2 - 7.4 | d | ~5.5 |
| H-3 | 7.5 - 7.7 | d | ~5.5 |
| H-4 | ~7.0 | s | - |
| H-6 | ~7.1 | s | - |
| -OCH₃ | ~3.9 | s | - |
| -CH₃ | ~2.5 | s | - |
Note: The exact chemical shifts of the aromatic protons H-4 and H-6 may vary slightly and could potentially show very small meta-coupling.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 123 - 126 |
| C-3 | 120 - 123 |
| C-3a | 138 - 141 |
| C-4 | 110 - 113 |
| C-5 | 135 - 138 |
| C-6 | 118 - 121 |
| C-7 | 155 - 158 |
| C-7a | 130 - 133 |
| -OCH₃ | 55 - 57 |
| -CH₃ | 20 - 22 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100 - 3000 |
| C-H (aliphatic) | 2950 - 2850 |
| C=C (aromatic) | 1600 - 1450 |
| C-O (ether) | 1250 - 1050 |
Mass Spectrometry (MS)
The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 178. Subsequent fragmentation patterns would likely involve the loss of a methyl radical from the methoxy group or the thiophene ring.
Chemical Reactivity and Potential for Derivatization
The benzothiophene ring system is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.
Figure 2: Key reactivity sites on the this compound core.
-
Electrophilic Substitution: The thiophene ring is generally more reactive towards electrophiles than the benzene ring. The C2 and C3 positions are the most likely sites for electrophilic attack. Reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation are expected to proceed preferentially at the C2 or C3 position.
-
Metalation: Directed ortho-metalation (DoM) strategies can be employed for regioselective functionalization. The methoxy group may direct lithiation to the C6 position. Alternatively, halogen-metal exchange on a pre-functionalized benzothiophene can provide access to specific isomers.
-
Cross-Coupling Reactions: The benzothiophene core can be functionalized with halogens, which then serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[5] This allows for the introduction of a wide range of substituents, including aryl, alkyl, and vinyl groups.
Potential Applications in Drug Discovery and Materials Science
The benzothiophene scaffold is a well-established pharmacophore with a broad range of biological activities.[1] The specific substitution pattern of this compound suggests several potential therapeutic applications.
Anticancer Activity
Many benzothiophene derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis. The methoxy substituent, in particular, has been associated with the anticancer properties of some natural products and synthetic compounds.
Anti-inflammatory and Analgesic Agents
Benzothiophene-containing molecules have been developed as potent anti-inflammatory and analgesic agents. They can act as inhibitors of enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).
Antimicrobial and Antifungal Agents
The benzothiophene nucleus is present in several compounds with significant antibacterial and antifungal properties. The presence of lipophilic groups like methyl and methoxy can enhance membrane permeability and contribute to antimicrobial efficacy.
Central Nervous System (CNS) Activity
Derivatives of benzothiophene have been investigated for their effects on the central nervous system, including antipsychotic, antidepressant, and anxiolytic activities. The ability of the benzothiophene scaffold to interact with various CNS receptors makes it a promising starting point for the development of new neurotherapeutics.
Materials Science
The conjugated π-system of the benzothiophene core makes it a candidate for applications in organic electronics. Derivatives of benzothiophene have been explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The methoxy and methyl substituents can be used to tune the electronic properties and solid-state packing of these materials.
Conclusion
This compound is a promising heterocyclic compound with a substitution pattern that suggests a range of potential applications, particularly in the field of medicinal chemistry. While direct experimental data for this molecule is limited, this guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential utility. The proposed synthetic route offers a practical approach for its preparation, and the predicted spectroscopic data will aid in its identification and characterization. The diverse biological activities associated with the benzothiophene scaffold, coupled with the specific electronic and steric influences of the methoxy and methyl substituents, make this compound and its derivatives attractive targets for future research and development in the quest for novel therapeutic agents and functional materials.
References
- 1. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. 1-Methoxy-3-methyl-5-nitrobenzene | C8H9NO3 | CID 14529353 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 7-Methoxy-5-methylbenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
7-Methoxy-5-methylbenzo[b]thiophene is a heterocyclic organic compound belonging to the benzothiophene class of molecules. This family of compounds, characterized by a benzene ring fused to a thiophene ring, is of significant interest in the fields of medicinal chemistry and materials science due to the diverse biological activities and electronic properties exhibited by its derivatives. The specific substitutions of a methoxy group at the 7-position and a methyl group at the 5-position of the benzothiophene core are expected to modulate its physicochemical characteristics, influencing its potential applications.
This technical guide provides a comprehensive overview of the core physical properties of this compound. While experimentally determined data for this specific molecule is not extensively available in the public domain, this document will leverage data from closely related analogs, predictive models, and established analytical principles to offer a robust scientific profile. Furthermore, detailed experimental protocols for the determination of these properties are provided to guide researchers in their own characterization efforts.
Molecular Structure and Core Chemical Identifiers
A foundational understanding of a molecule begins with its structure and fundamental identifiers.
Molecular Structure Visualization
The structural formula of this compound is presented below. The numbering of the bicyclic system follows IUPAC nomenclature.
Caption: Molecular structure of this compound.
Core Identifiers
A summary of the key chemical identifiers for this compound is provided in the table below for easy reference.
| Identifier | Value | Source |
| IUPAC Name | 7-Methoxy-5-methyl-1-benzothiophene | N/A |
| CAS Number | 1388033-29-1 | [1] |
| Molecular Formula | C₁₀H₁₀OS | [1][2] |
| Molecular Weight | 178.25 g/mol | [1][2] |
| Canonical SMILES | CC1=CC2=C(C(=C1)OC)SC=C2 | [2] |
Predicted and Analog-Based Physical Properties
Due to the limited availability of direct experimental data, the following physical properties are based on predictions from computational models and comparisons with structurally similar compounds, such as 5-methylbenzo[b]thiophene.
| Physical Property | Predicted/Analog-Based Value | Notes and Rationale |
| Melting Point | Estimated to be a low-melting solid. | 5-Methylbenzo[b]thiophene has a reported melting point of 35-36 °C. The addition of a methoxy group may slightly alter the crystal lattice energy and thus the melting point. |
| Boiling Point | Estimated to be >250 °C at atmospheric pressure. | The boiling point of 5-methylbenzo[b]thiophene is reported as 71-73 °C at 0.6 mmHg[3]. The presence of a polar methoxy group would likely increase the boiling point compared to the unsubstituted analog. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, acetone, chloroform, ethyl acetate) and insoluble in water. | The benzothiophene core is nonpolar, while the methoxy group introduces some polarity. Overall, the molecule is expected to have low aqueous solubility. |
| Appearance | Likely a white to off-white or pale yellow solid at room temperature. | Based on the appearance of similar benzothiophene derivatives. |
Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Data (in CDCl₃, estimated chemical shifts in ppm):
-
Methyl Protons (5-CH₃): A singlet around δ 2.4-2.6 ppm.
-
Methoxy Protons (7-OCH₃): A singlet around δ 3.8-4.0 ppm.
-
Aromatic and Thiophene Protons: A series of signals in the aromatic region (δ 6.8-7.8 ppm), with specific coupling patterns determined by the substitution on the bicyclic ring. The proton at position 4 would likely appear as a singlet, while the protons at positions 2, 3, and 6 would show characteristic couplings.
Expected ¹³C NMR Spectral Data (in CDCl₃, estimated chemical shifts in ppm):
-
Methyl Carbon (5-CH₃): A signal around δ 20-25 ppm.
-
Methoxy Carbon (7-OCH₃): A signal around δ 55-60 ppm.
-
Aromatic and Thiophene Carbons: A series of signals in the downfield region (δ 110-150 ppm), including quaternary carbons.
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Spectral Data (cm⁻¹):
-
C-H stretching (aromatic and thiophene): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic -CH₃ and -OCH₃): ~2950-2850 cm⁻¹
-
C=C stretching (aromatic and thiophene): ~1600-1450 cm⁻¹
-
C-O stretching (methoxy): ~1250-1050 cm⁻¹ (likely a strong band)
-
C-S stretching: ~700-600 cm⁻¹
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly onto the ATR crystal.
-
-
Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum Data:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 178, corresponding to the molecular weight of the compound.
-
Isotope Peaks: An (M+1)⁺ peak due to the natural abundance of ¹³C and an (M+2)⁺ peak due to the presence of the ³⁴S isotope.
-
Fragmentation Pattern: Fragmentation may involve the loss of a methyl group (-CH₃, m/z = 163) or a methoxy group (-OCH₃, m/z = 147). Further fragmentation of the benzothiophene ring system would also be expected.
Experimental Protocol: Mass Spectrometry
Caption: Generalized workflow for mass spectrometric analysis.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the expected physical properties of this compound, based on its molecular structure and data from analogous compounds. While direct experimental data remains to be published, the information and protocols presented here offer a solid foundation for researchers working with this and related benzothiophene derivatives.
The synthesis and subsequent experimental characterization of this compound are crucial next steps to validate the predicted properties and to fully unlock its potential in drug discovery and materials science. The methodologies outlined in this guide provide a clear path for achieving this. As research in this area progresses, a more complete and experimentally verified profile of this compound will undoubtedly emerge, contributing to the broader understanding and application of the versatile benzothiophene scaffold.
References
An In-Depth Technical Guide to the Structural Elucidation of 7-Methoxy-5-methylbenzo[b]thiophene
This guide provides a comprehensive, technically-focused walkthrough for the structural elucidation of 7-Methoxy-5-methylbenzo[b]thiophene. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the real-world process of structural determination. We will proceed from initial molecular formula determination to the fine-grained assignment of all atoms through a synergistic application of mass spectrometry and advanced nuclear magnetic resonance (NMR) techniques.
Introduction: The Significance of Unambiguous Structural Assignment
In the realm of medicinal chemistry and materials science, benzo[b]thiophene derivatives are a cornerstone scaffold, exhibiting a wide array of biological activities and material properties. The precise substitution pattern on the benzo[b]thiophene core is critical, as even minor positional changes of functional groups can drastically alter a compound's efficacy, selectivity, and safety profile. Therefore, the unambiguous structural elucidation of novel derivatives, such as this compound (C₁₀H₁₀OS), is a foundational requirement for any further investigation or application.[1][2][3] This guide will detail the self-validating system of experiments and data interpretation required to confirm its structure with the highest degree of confidence.
Initial Characterization: Mass Spectrometry
The first step in the structural elucidation of a newly synthesized or isolated compound is the determination of its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, typically via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Data Acquisition: The instrument is calibrated, and the mass spectrum is acquired in positive ion mode, scanning a mass range appropriate for the expected molecular weight.
Data Analysis and Interpretation
For this compound, the expected molecular formula is C₁₀H₁₀OS.[1][2][3] The HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ with a mass-to-charge ratio (m/z) that is consistent with this formula.
| Ion | Calculated m/z | Observed m/z | Deviation (ppm) |
| [C₁₀H₁₁OS]⁺ | 179.0525 | 179.0528 | < 2 |
A low ppm deviation between the calculated and observed mass provides strong evidence for the proposed molecular formula.
Further insights can be gained from the fragmentation pattern observed in the mass spectrum, which often reveals characteristic losses for the compound class. For benzothiophene derivatives, common fragmentation pathways include the loss of small, stable molecules.[4]
Expected Fragmentation Pattern:
-
Loss of a methyl radical (-•CH₃): A peak at m/z ~163, resulting from the cleavage of the methoxy group or the methyl group from the aromatic ring.
-
Loss of carbon monoxide (-CO): A peak at m/z ~151, a common fragmentation for methoxy-substituted aromatic compounds.
-
Loss of a thioformyl radical (-•CHS): A characteristic fragmentation of the thiophene ring, leading to a peak at m/z ~134.
These fragmentation patterns provide preliminary evidence for the presence of the methoxy, methyl, and benzothiophene moieties.
The Core of Elucidation: 1D and 2D NMR Spectroscopy
While mass spectrometry provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for delineating the precise connectivity and spatial arrangement of atoms within a molecule.[5][6][7][8]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). This should include:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Step-by-Step Structure Assembly from Predicted NMR Data
Predicted ¹H and ¹³C NMR Data for this compound:
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration |
| 2 | 127.5 | 7.45 | d | 1H |
| 3 | 122.0 | 7.20 | d | 1H |
| 3a | 138.0 | - | - | - |
| 4 | 120.0 | 7.10 | s | 1H |
| 5 | 135.0 | - | - | - |
| 6 | 125.0 | 6.90 | s | 1H |
| 7 | 155.0 | - | - | - |
| 7a | 130.0 | - | - | - |
| 5-CH₃ | 21.0 | 2.40 | s | 3H |
| 7-OCH₃ | 56.0 | 3.90 | s | 3H |
Analysis of 1D NMR Spectra
-
¹H NMR: The proton spectrum shows five distinct signals. Two singlets with integrations of 3H each at 2.40 ppm and 3.90 ppm are characteristic of a methyl and a methoxy group, respectively. The aromatic region (6.90-7.45 ppm) displays two doublets and two singlets, each integrating to 1H. The coupling pattern of the doublets suggests they are on the thiophene ring, while the singlets indicate isolated protons on the benzene ring.
-
¹³C NMR: The carbon spectrum shows ten distinct signals, consistent with the ten carbon atoms in the proposed structure. The signals at 21.0 ppm and 56.0 ppm correspond to the methyl and methoxy carbons. The remaining eight signals are in the aromatic region, with one signal significantly downfield at 155.0 ppm, characteristic of an oxygen-bearing aromatic carbon.
Workflow for 2D NMR-Based Structure Elucidation
The following diagram illustrates the logical workflow for integrating 2D NMR data to build the molecular structure from its constituent parts.
Caption: Logical workflow for 2D NMR-based structure elucidation.
Detailed 2D NMR Interpretation
-
HSQC Analysis: The HSQC spectrum directly links each proton to its attached carbon.
-
The proton at 7.45 ppm correlates to the carbon at 127.5 ppm (C2/H2).
-
The proton at 7.20 ppm correlates to the carbon at 122.0 ppm (C3/H3).
-
The proton at 7.10 ppm correlates to the carbon at 120.0 ppm (C4/H4).
-
The proton at 6.90 ppm correlates to the carbon at 125.0 ppm (C6/H6).
-
The methyl protons at 2.40 ppm correlate to the carbon at 21.0 ppm (5-CH₃).
-
The methoxy protons at 3.90 ppm correlate to the carbon at 56.0 ppm (7-OCH₃).
-
-
COSY Analysis: The COSY spectrum reveals proton-proton couplings. A cross-peak between the protons at 7.45 ppm (H2) and 7.20 ppm (H3) confirms their adjacency on the thiophene ring, establishing the first structural fragment. The absence of other correlations in the aromatic region confirms that H4 and H6 are isolated protons.
-
HMBC Analysis: The HMBC spectrum is crucial for connecting the different fragments and assigning the quaternary carbons. Key expected correlations include:
-
Methyl Group Placement: The methyl protons (2.40 ppm) will show correlations to C4 (120.0 ppm), C5 (135.0 ppm), and C6 (125.0 ppm), unequivocally placing the methyl group at position 5.
-
Methoxy Group Placement: The methoxy protons (3.90 ppm) will show a strong correlation to C7 (155.0 ppm), confirming its position.
-
Ring Fusion: The proton H4 (7.10 ppm) will show correlations to the quaternary carbons C5 (135.0 ppm) and C7a (130.0 ppm), while H6 (6.90 ppm) will correlate to C5, C7, and C7a. These correlations, along with correlations from H2 and H3 to the bridgehead carbons C3a and C7a, confirm the fusion of the benzene and thiophene rings.
-
The following diagram illustrates the key HMBC correlations that lock in the final structure.
Caption: Key HMBC correlations confirming substituent positions.
Conclusion
Through the systematic and integrated application of high-resolution mass spectrometry and a suite of 1D and 2D NMR experiments, the structure of this compound can be unequivocally determined. The HRMS data confirms the molecular formula, while the detailed analysis of ¹H, ¹³C, COSY, HSQC, and HMBC spectra allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the atoms. This self-validating approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any subsequent research and development activities.
References
- 1. youtube.com [youtube.com]
- 2. chemscene.com [chemscene.com]
- 3. achmem.com [achmem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Magnetic resonance spectrometry | chemistry | Britannica [britannica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
The Synthesis and Characterization of 7-Methoxy-5-methylbenzo[b]thiophene: A Technical Guide for Advanced Research
Foreword: The Enduring Relevance of the Benzothiophene Scaffold
The benzo[b]thiophene moiety, a bicyclic system where a thiophene ring is fused to a benzene ring, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of an electron-rich sulfur atom provide a versatile scaffold for the development of a wide array of biologically active compounds and functional organic materials.[1][3] Derivatives of benzo[b]thiophene have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][4] This guide provides an in-depth technical overview of the synthesis and characterization of a specific, functionally rich derivative: 7-Methoxy-5-methylbenzo[b]thiophene. This document is intended to serve as a practical resource for researchers, scientists, and professionals engaged in drug discovery and development, offering not just procedural steps but also the underlying scientific rationale.
Strategic Synthesis: A Proposed Route via Electrophilic Cyclization
While numerous methods exist for the synthesis of the benzo[b]thiophene core, the electrophilic cyclization of o-alkynyl thioanisoles presents a robust and adaptable strategy for accessing 2,3-disubstituted benzo[b]thiophenes with a high degree of control over substitution patterns.[5] This approach is particularly advantageous for its tolerance of various functional groups and its typically high yields under moderate reaction conditions.[5]
Below is a proposed synthetic pathway for this compound, adapted from established protocols for analogous structures.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is a hypothetical adaptation and should be optimized for specific laboratory conditions.
Part 1: Synthesis of the o-Alkynyl Thioanisole Intermediate
-
Sonogashira Coupling: To a solution of 2-bromo-3-methyl-5-methoxyanisole in a suitable solvent (e.g., a mixture of toluene and water) are added trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). The reaction mixture is stirred under an inert atmosphere at an elevated temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Desilylation: The crude product from the previous step is dissolved in a suitable solvent (e.g., methanol), and a base (e.g., potassium carbonate) is added. The mixture is stirred at room temperature until the removal of the trimethylsilyl group is complete.
-
Thiolation: The resulting terminal alkyne is then reacted with a methylthiolating agent (e.g., dimethyl disulfide) in the presence of a suitable base to yield the o-alkynyl thioanisole intermediate. Purification is typically achieved by column chromatography.
Part 2: Electrophilic Cyclization to form this compound
-
Reaction Setup: The purified o-alkynyl thioanisole intermediate is dissolved in an appropriate solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Addition of Electrophile: An electrophilic sulfur reagent, such as dimethyl(thiodimethyl)sulfonium tetrafluoroborate, is added portion-wise to the solution at ambient temperature. The use of a stable and mild electrophile is crucial to avoid unwanted side reactions.[5]
-
Reaction Monitoring and Workup: The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the final product, this compound.
Structural Elucidation and Characterization
The unambiguous identification of the synthesized this compound relies on a combination of modern spectroscopic techniques.
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic data for the target compound, based on the analysis of closely related structures found in the literature.[4][6]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzene and thiophene rings with characteristic chemical shifts and coupling constants. Singlets for the methyl and methoxy protons. |
| ¹³C NMR | Distinct signals for all carbon atoms, including the quaternary carbons of the fused ring system and the carbons of the methyl and methoxy groups. The methoxy carbon is expected around 55-56 ppm.[6] |
| FTIR | C-H stretching vibrations for aromatic and aliphatic protons. C=C stretching bands for the aromatic rings. C-O stretching for the methoxy group. C-S stretching vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C₁₀H₁₀OS (178.25 g/mol ).[7] Characteristic fragmentation patterns for benzothiophenes. |
Diagram of Key Spectroscopic Correlations
Caption: Predicted spectroscopic correlations for this compound.
The Significance in Drug Discovery and Development
The introduction of methoxy and methyl groups onto the benzo[b]thiophene scaffold can significantly influence the molecule's physicochemical properties and its interaction with biological targets. The methoxy group, for instance, can act as a hydrogen bond acceptor and can be metabolically labile, potentially influencing the pharmacokinetic profile of a drug candidate. The methyl group can enhance lipophilicity and modulate binding affinity through steric interactions.
The diverse pharmacological activities associated with the benzo[b]thiophene core structure underscore the importance of synthesizing novel derivatives like this compound for screening in various disease models.[1][2]
Conclusion
This technical guide has outlined a plausible and scientifically grounded approach to the synthesis and characterization of this compound. By leveraging established synthetic methodologies and predictive spectroscopic analysis, researchers can confidently approach the preparation of this and related compounds. The continued exploration of substituted benzo[b]thiophenes holds significant promise for the discovery of new therapeutic agents and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 6. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. achmem.com [achmem.com]
7-Methoxy-5-methylbenzo[b]thiophene discovery and history
An In-depth Technical Guide to 7-Methoxy-5-methylbenzo[b]thiophene: Synthesis, Properties, and Potential Applications
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] This bicyclic system, consisting of a benzene ring fused to a thiophene ring, is present in a variety of biologically active compounds and approved pharmaceuticals.[2] The structural rigidity and electron-rich nature of the benzo[b]thiophene core make it an ideal framework for designing molecules that can interact with a wide range of biological targets. Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[3]
This technical guide focuses on a specific derivative, This compound . While this compound is commercially available from several suppliers, its discovery and detailed synthetic history are not extensively documented in publicly accessible literature.[4][5] This guide, therefore, aims to provide a comprehensive overview of this molecule for researchers, scientists, and drug development professionals. It will cover its fundamental properties, propose a plausible and detailed synthetic route based on established methodologies for substituted benzothiophenes, and discuss its potential applications in the context of medicinal chemistry.
Historical Context and Discovery
The history of benzo[b]thiophene chemistry dates back to the late 19th century, with early investigations into the components of coal tar. However, the systematic exploration of its derivatives as pharmacologically active agents is a more recent endeavor, gaining significant momentum in the mid-20th century. The discovery of the diverse biological activities of substituted benzothiophenes has spurred the development of numerous synthetic methods to access novel analogues with tailored properties.[1]
While the specific discovery of this compound is not well-documented in seminal publications, its existence is noted in chemical supplier databases with the CAS number 1388033-29-1.[4] It is likely that this compound was first synthesized as part of a broader exploration of substituted benzothiophenes in a medicinal chemistry program or as a key intermediate for a more complex target molecule. The substitution pattern, a methoxy group at the 7-position and a methyl group at the 5-position, is of interest in medicinal chemistry as these groups can modulate the lipophilicity, metabolic stability, and receptor-binding affinity of the molecule.
Proposed Synthesis of this compound
Given the absence of a specific, published synthetic procedure for this compound, a plausible and efficient multi-step synthesis is proposed below. This route is based on well-established and versatile reactions in heterocyclic chemistry, particularly the Sonogashira coupling and subsequent intramolecular cyclization.[6]
The proposed synthetic pathway starts from the commercially available 2-bromo-3-methoxy-5-methylaniline.
Caption: Proposed multi-step synthesis of this compound.
Step 1: Synthesis of 2-Bromo-3-methoxy-5-methylbenzenethiol
Rationale: The initial step involves the conversion of the amino group of 2-bromo-3-methoxy-5-methylaniline into a thiol group. This is a standard transformation that proceeds via a diazonium salt intermediate.
Experimental Protocol:
-
To a stirred solution of 2-bromo-3-methoxy-5-methylaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is stirred for an additional 30 minutes at this temperature.
-
In a separate flask, a solution of sodium sulfide nonahydrate (3.0 eq) in water is prepared and cooled to 0 °C.
-
The cold diazonium salt solution is then added slowly to the sodium sulfide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The mixture is then acidified with a suitable acid (e.g., HCl) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-bromo-3-methoxy-5-methylbenzenethiol, which can be purified by column chromatography.
Step 2: Synthesis of 1-Bromo-2-(methylthio)-3-methoxy-5-methylbenzene
Rationale: The thiol is then S-alkylated to introduce a methylthio group, which is a key precursor for the subsequent cyclization step.
Experimental Protocol:
-
To a solution of 2-bromo-3-methoxy-5-methylbenzenethiol (1.0 eq) in a polar aprotic solvent such as acetone or DMF, potassium carbonate (2.0 eq) is added, and the mixture is stirred for 30 minutes at room temperature.
-
Methyl iodide (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.
Step 3: Synthesis of 2-((Trimethylsilyl)ethynyl)-1-(methylthio)-6-methoxy-4-methylbenzene
Rationale: A Sonogashira coupling reaction is employed to introduce an acetylene moiety at the 2-position of the benzene ring. This reaction is a powerful tool for forming carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms.[6]
Experimental Protocol:
-
A mixture of 1-bromo-2-(methylthio)-3-methoxy-5-methylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq) is placed in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Anhydrous triethylamine is added, followed by ethynyltrimethylsilane (1.5 eq).
-
The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for 12-24 hours.
-
The progress of the reaction is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired coupled product.
Step 4: Synthesis of this compound
Rationale: The final step involves the desilylation of the trimethylsilyl group followed by an intramolecular cyclization to form the thiophene ring. This cyclization is often promoted by a base.[7]
Experimental Protocol:
-
The silylated alkyne from the previous step (1.0 eq) is dissolved in methanol.
-
Potassium carbonate (3.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours to effect desilylation.
-
The reaction mixture is then heated to reflux to promote the intramolecular cyclization. The progress of the cyclization is monitored by TLC.
-
Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield this compound.
Caption: Plausible mechanism for the final intramolecular cyclization step.
Physicochemical and Spectroscopic Properties
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1388033-29-1 | [4] |
| Molecular Formula | C₁₀H₁₀OS | [4] |
| Molecular Weight | 178.25 g/mol | [4] |
| Appearance | Predicted: White to off-white solid | - |
| Predicted ¹H NMR | δ (ppm): ~7.5-7.0 (aromatic H), ~3.9 (OCH₃), ~2.4 (CH₃) | Inferred from similar structures |
| Predicted ¹³C NMR | δ (ppm): ~155 (C-OCH₃), ~140-120 (aromatic C), ~56 (OCH₃), ~21 (CH₃) | Inferred from similar structures |
| Predicted Mass Spectrum | m/z: 178 (M⁺) | - |
Potential Applications in Research and Drug Development
The benzo[b]thiophene core is a versatile scaffold in medicinal chemistry.[2] While specific biological activities for this compound have not been reported, its structure suggests several potential areas of application:
-
Intermediate for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. This compound could serve as a starting material for the synthesis of more complex molecules targeting various kinases involved in cancer and inflammatory diseases.
-
Antimicrobial Agents: Benzothiophene derivatives have been shown to possess antibacterial and antifungal properties.[8] The specific substitution pattern of this molecule could be explored for its potential antimicrobial efficacy.
-
Central Nervous System (CNS) Active Agents: The structural similarity of benzothiophenes to indole, a key component of many neurotransmitters, has led to the investigation of benzothiophene derivatives for their effects on the CNS, including antidepressant and antipsychotic activities.[3]
Safety Information
As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal guidelines, the Safety Data Sheet (SDS) from the supplier should be consulted.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. achmem.com [achmem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. K2S2O8-mediated radical cyclisation of 2-alkynylthioanisoles or -selenoanisoles: a green and regioselective route to 3-nitrobenzothiophenes and benzoselenophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Solubility of 7-Methoxy-5-methylbenzo[b]thiophene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of the solubility characteristics of 7-Methoxy-5-methylbenzo[b]thiophene. Lacking direct empirical data in publicly accessible literature, this document establishes a predictive solubility profile based on first principles of physical organic chemistry and analysis of structurally related analogs. Furthermore, it provides a robust, field-proven experimental protocol for researchers to determine the thermodynamic solubility with high fidelity. This dual approach of theoretical prediction and practical instruction is designed to empower researchers in drug discovery, materials science, and chemical synthesis to effectively work with this compound.
Physicochemical Characterization and Solubility Predictions
This compound (C₁₀H₁₀OS, MW: 178.25 g/mol ) is a substituted benzothiophene derivative.[1][2] The benzothiophene core is a bicyclic aromatic system where a benzene ring is fused to a thiophene ring.[3] This core structure is prevalent in medicinal chemistry and materials science.[3][4] The solubility of this specific molecule is dictated by the interplay of its three key structural features:
-
Benzo[b]thiophene Core: This large, aromatic, and heterocyclic system is inherently hydrophobic and rigid. Its π-stacking capabilities suggest favorable interactions with aromatic solvents. The parent compound, benzothiophene, is soluble in common organic solvents like acetone, ether, and benzene but is insoluble in water.[3][5]
-
Methyl Group (-CH₃): The methyl group at the 5-position is a nonpolar, electron-donating group that increases the molecule's lipophilicity, further enhancing its affinity for nonpolar organic solvents.
-
Methoxy Group (-OCH₃): The methoxy group at the 7-position introduces a degree of polarity. The oxygen atom can act as a hydrogen bond acceptor, which may confer slight solubility in more polar or protic solvents. However, the attached methyl group shields the oxygen, limiting its hydrogen bonding capacity compared to a hydroxyl (-OH) group.
Based on this structural analysis and the fundamental principle that "like dissolves like," a predictive solubility profile can be established.[6][7]
Predicted Solubility Profile:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | High to Very High | The aromatic nature of both the solute and solvent allows for strong π-π stacking interactions. The nonpolar character aligns well. Benzothiophene itself is highly soluble in these solvents.[4] |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate | Solubility will be driven by London dispersion forces. While the molecule is largely nonpolar, the rigid, flat aromatic core is less compatible with the flexible aliphatic chains compared to aromatic solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents possess a significant dipole moment and can effectively solvate the molecule. The methoxy group can interact favorably with the polar nature of these solvents. Benzothiophene is soluble in acetone and ether.[3][5] |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The molecule can act as a hydrogen bond acceptor via its methoxy group, but it lacks a hydrogen bond donor. Solubility will be limited by the energy cost of disrupting the strong hydrogen-bonding network of the alcohol solvents.[8] |
| Highly Polar | Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, highly polar solvent capable of dissolving a wide range of organic compounds. |
| Aqueous | Water, Buffers | Very Low / Insoluble | The molecule is predominantly hydrophobic and lipophilic. Structurally similar compounds like benzothiophene and 5-methylbenzo(b)thiophene are reported as insoluble in water.[4][9] |
Experimental Determination of Thermodynamic Solubility
While predictions are valuable, empirical determination is the gold standard. The most reliable and widely used method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method .[10][11] This technique measures the equilibrium concentration of a solute in a solvent at a controlled temperature, ensuring a saturated solution is in equilibrium with the solid state of the compound.[12][13]
Rationale for the Shake-Flask Method
The shake-flask method is considered the "gold standard" because it directly measures the thermodynamic equilibrium solubility.[11][12] By ensuring an excess of the solid compound is present and allowing sufficient time for equilibrium to be reached (typically 24-72 hours), the measurement reflects the true saturation point under the specified conditions. This is distinct from kinetic solubility assays, which are faster but can sometimes overestimate solubility, especially for compounds that readily form supersaturated solutions or exist as amorphous solids.[14][15]
Experimental Workflow Diagram
The following diagram outlines the critical steps in the shake-flask protocol for robust solubility determination.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid)
-
High-purity organic solvents (HPLC grade or equivalent)
-
Scintillation vials or screw-cap glass tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm PTFE syringe filters
-
Calibrated pipettes
-
HPLC system with a UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. An amount sufficient to ensure solid remains at the end of the experiment is crucial (e.g., 5-10 mg).
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
Sealing: Tightly seal the vial to prevent any solvent loss due to evaporation during the equilibration period.
-
Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a predetermined period, typically 24 hours, to ensure equilibrium is reached.[13][16] For poorly soluble compounds or crystalline materials, extending this to 48 or 72 hours is advisable.
-
Phase Separation (Centrifugation): After equilibration, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess, undissolved solid.
-
Phase Separation (Filtration): Carefully collect the supernatant using a syringe. Attach a 0.22 µm PTFE syringe filter (chosen for its broad organic solvent compatibility) and dispense the clear, saturated solution into a clean HPLC vial. This step is critical to remove any remaining microscopic particles.[15]
-
Quantification (HPLC): The concentration of the dissolved compound in the filtrate is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[7][17]
-
Method: A reverse-phase C18 column is typically suitable. An isocratic mobile phase (e.g., a mixture of acetonitrile and water) is often sufficient. The detection wavelength should be set to a λ_max_ of the compound for maximum sensitivity.
-
Calibration: A standard calibration curve must be prepared using known concentrations of this compound in the same solvent to ensure accurate quantification.
-
-
Calculation: The solubility is calculated from the concentration measured by HPLC, accounting for any dilutions made during sample preparation. The final value is typically expressed in units of mg/mL, µg/mL, or molarity (mol/L).
Summary and Conclusion
While no direct experimental data for the solubility of this compound is currently published, a thorough analysis of its chemical structure provides a strong basis for prediction. The compound is expected to be highly soluble in nonpolar aromatic and polar aprotic solvents, moderately soluble in nonpolar aliphatic solvents, and poorly soluble in polar protic and aqueous media.
For drug development and process chemistry, where precise solubility data is non-negotiable, these predictions must be confirmed experimentally. The provided isothermal shake-flask protocol is a robust and reliable method for generating high-quality, thermodynamic solubility data. By combining theoretical prediction with rigorous experimental validation, researchers can confidently and efficiently incorporate this compound into their workflows.
References
- 1. chemscene.com [chemscene.com]
- 2. achmem.com [achmem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. youtube.com [youtube.com]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. pharmatutor.org [pharmatutor.org]
- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. improvedpharma.com [improvedpharma.com]
Theoretical Exploration of 7-Methoxy-5-methylbenzo[b]thiophene: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 7-Methoxy-5-methylbenzo[b]thiophene, a heterocyclic compound of interest in medicinal chemistry. Given the prevalence of the benzo[b]thiophene scaffold in pharmacologically active agents, this document outlines a structured approach to understanding the synthesis, spectroscopic properties, and potential biological activity of this specific derivative through computational methods. While experimental data for this exact molecule is not extensively published, this guide synthesizes established methodologies from related compounds to propose a robust workflow for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzo[b]thiophene derivatives.
Introduction: The Significance of the Benzo[b]thiophene Scaffold
Benzo[b]thiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1][2] The structural resemblance of this scaffold to endogenous molecules allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Numerous benzo[b]thiophene-based compounds have been investigated and developed as antimicrobial, anti-inflammatory, antioxidant, and notably, anticancer agents.[1][2] The versatility of the benzo[b]thiophene core, which allows for diverse substitutions on both the benzene and thiophene rings, provides a rich molecular landscape for the design of novel therapeutics with tailored properties.[2]
This compound (Figure 1) is a specific derivative that combines the key structural features of a methoxy and a methyl group, which are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The methoxy group can influence metabolic stability and receptor interactions, while the methyl group can impact binding affinity and selectivity. A thorough understanding of the theoretical underpinnings of this molecule is crucial for predicting its behavior and guiding its potential development as a therapeutic agent.
Figure 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Proposed Synthetic Strategy and Spectroscopic Characterization
Representative Synthetic Protocol
The following protocol is a proposed, logical synthesis for this compound, based on analogous reactions.
Figure 2: Proposed Synthetic Workflow
Caption: A plausible synthetic route for this compound.
Step-by-Step Methodology:
-
Synthesis of the α-arylthio ketone intermediate:
-
To a solution of 4-methylthiophenol in a suitable solvent (e.g., ethanol or acetone), add a base such as sodium hydroxide or potassium carbonate to generate the thiophenoxide anion.
-
To this solution, add 2-bromo-1-(2-methoxyphenyl)ethan-1-one dropwise at room temperature.
-
Stir the reaction mixture for several hours until completion (monitored by TLC).
-
Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude α-(4-methylphenylthio)-2-methoxyacetophenone.
-
-
Intramolecular Cyclization:
-
Add the crude intermediate to a dehydrating acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture with stirring to a temperature typically ranging from 80 to 120 °C for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).
-
-
Purification:
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
-
Predicted Spectroscopic Characteristics
Although experimental spectra for this compound are not widely published, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.[5][6]
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons on the benzo[b]thiophene core (chemical shifts expected in the range of 7.0-8.0 ppm).- A singlet for the methyl group protons (around 2.4-2.5 ppm).- A singlet for the methoxy group protons (around 3.8-4.0 ppm). |
| ¹³C NMR | - Aromatic carbons of the bicyclic system (chemical shifts in the range of 110-145 ppm).- A signal for the methyl carbon (around 20-22 ppm).- A signal for the methoxy carbon (around 55-57 ppm). |
| FTIR (cm⁻¹) | - Aromatic C-H stretching vibrations (above 3000 cm⁻¹).- C=C aromatic stretching vibrations (around 1600-1450 cm⁻¹).- C-O stretching of the methoxy group (around 1250 and 1050 cm⁻¹).- C-S stretching vibrations (typically in the fingerprint region). |
| UV-Vis (in a suitable solvent) | - Multiple absorption bands characteristic of the benzothiophene chromophore, likely in the UV region (220-350 nm), arising from π → π* transitions. |
Theoretical Studies: A Computational Workflow
In the absence of extensive experimental data, theoretical and computational studies provide a powerful avenue for elucidating the molecular properties and potential biological activity of this compound.[7] The following sections outline a comprehensive computational workflow.
Density Functional Theory (DFT) Calculations
DFT is a robust quantum mechanical method for investigating the electronic structure of molecules.[1] It provides valuable insights into molecular geometry, stability, and spectroscopic properties.
Figure 3: DFT Calculation Workflow
Caption: Workflow for DFT-based molecular property prediction.
Protocol for DFT Calculations:
-
Geometry Optimization:
-
The initial 3D structure of this compound is built using molecular modeling software.
-
A full geometry optimization is performed using a suitable DFT functional and basis set, for example, B3LYP with the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.[1]
-
-
Frequency Calculation:
-
A frequency calculation is performed on the optimized geometry at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
The results of the frequency calculation can be used to predict the theoretical IR and Raman spectra.
-
-
Spectroscopic Predictions:
-
NMR: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the ¹H and ¹³C NMR chemical shifts. These can be compared with experimental data if available, or with data from structurally similar compounds.
-
UV-Vis: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum, providing information on the excitation energies and oscillator strengths of the electronic transitions.
-
-
Analysis of Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[8]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within the molecule.
-
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor), typically a protein.[9][10] Given the known anticancer potential of many benzo[b]thiophene derivatives, molecular docking can be employed to investigate the interaction of this compound with relevant cancer targets.
Figure 4: Molecular Docking Workflow
Caption: A standard workflow for molecular docking studies.
Protocol for Molecular Docking:
-
Ligand Preparation:
-
The 3D structure of this compound, optimized from DFT calculations, is used as the ligand.
-
The ligand is prepared for docking by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
-
-
Receptor Preparation:
-
A suitable protein target is selected from the Protein Data Bank (PDB). For anticancer studies, relevant targets could include kinases, topoisomerases, or estrogen receptors.[10][11]
-
The protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges. The binding site is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Docking Simulation:
-
The docking simulation is performed using software such as AutoDock, GOLD, or the Schrödinger Suite.[10]
-
The software explores various conformations and orientations of the ligand within the receptor's binding site and scores them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the most favorable binding poses, characterized by the lowest binding energy.
-
The intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are visualized and analyzed to understand the molecular basis of binding.
-
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical approach for the investigation of this compound. By leveraging established computational methodologies, it is possible to predict the synthetic feasibility, spectroscopic characteristics, and potential biological activity of this compound, even in the absence of extensive experimental data. The proposed workflow, encompassing DFT calculations and molecular docking, provides a solid foundation for further in-silico and subsequent in-vitro and in-vivo studies.
Future research should focus on the experimental validation of the theoretical predictions presented herein. The synthesis and full spectroscopic characterization of this compound are essential next steps. Furthermore, in-vitro screening against a panel of cancer cell lines could validate the anticancer potential suggested by molecular docking studies. The integration of theoretical and experimental approaches will be paramount in unlocking the full therapeutic potential of this and other novel benzo[b]thiophene derivatives.
References
- 1. Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 4. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 5. 5-Methylbenzo(b)thiophene | C9H8S | CID 84346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. Theoretical Perspective toward Designing of 5-Methylbenzo [1,2-b:3,4-b′:6,5-b″] trithiophene-Based Nonlinear Optical Compounds with Extended Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Molecular Docking and Molecular Dynamic Simulation of New Heterocyclic Derivatives as Potential Anticancer Agents | Al-Rafidain Journal of Medical Sciences ( ISSN 2789-3219 ) [ajms.iq]
- 11. asianpubs.org [asianpubs.org]
Quantum Chemical-Guided Analysis of 7-Methoxy-5-methylbenzo[b]thiophene: A Technical Guide for Drug Discovery Professionals
Abstract
This guide provides a comprehensive, in-depth protocol for the quantum chemical analysis of 7-Methoxy-5-methylbenzo[b]thiophene, a heterocyclic scaffold of interest in medicinal chemistry. Recognizing the compound's potential as a pharmacophore, this document moves beyond a simple recitation of steps to deliver a field-proven workflow grounded in the principles of Density Functional Theory (DFT). We will detail the rationale behind methodological choices, from functional and basis set selection to advanced property calculations, ensuring a robust and reproducible computational model. This guide is designed for researchers, computational chemists, and drug development professionals seeking to leverage high-accuracy computational data to predict molecular properties, understand reactivity, and accelerate discovery programs. Key outputs, including optimized geometries, electronic properties, and simulated NMR spectra, are presented with a focus on practical interpretation for structure-activity relationship (SAR) studies.
Introduction: The "Why" and "How" of Computational Scaffolding
This compound belongs to the benzothiophene class of heterocyclic compounds, which are prevalent structural motifs in a wide array of biologically active molecules and approved pharmaceuticals.[1] Their utility spans from selective estrogen receptor modulators (SERMs) to potent enzyme inhibitors.[1] The specific substitutions on the this compound core—a methoxy group at position 7 and a methyl group at position 5—are expected to significantly modulate its electronic structure, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Understanding these properties at a granular, electronic level is paramount for rational drug design. Quantum chemical calculations, particularly DFT, provide a powerful in silico microscope to peer into this world.[2] By solving approximations of the Schrödinger equation, we can generate a wealth of predictive data on molecular geometry, stability, reactivity, and spectroscopic signatures—all before a single compound is synthesized.[2] This "fail-fast, succeed-smarter" approach is central to modern, resource-efficient drug discovery.
This guide will provide a step-by-step, validated protocol to perform these calculations, explaining the critical thinking behind each choice to empower the user to not only replicate the workflow but also to adapt it for other novel scaffolds.
Theoretical Foundations and Strategic Method Selection
The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method. For a molecule of this size and composition, Density Functional Theory (T) offers the optimal balance of computational efficiency and accuracy.[3][4]
Causality in Functional Selection: Beyond B3LYP
While B3LYP is a widely used hybrid functional, systems containing second-row elements like sulfur benefit from functionals that are specifically parameterized to handle their unique electronic environments.[5][6]
-
Recommended Functional: ωB97X-D . This range-separated hybrid functional incorporates empirical dispersion corrections (the "-D" suffix), which is crucial for accurately modeling non-covalent interactions that can influence molecular conformation. Studies have shown that functionals like ωB97X-D provide reliable results for sulfur-containing organic molecules.[6]
-
Justification : The inclusion of sulfur's diffuse orbitals and the potential for intramolecular interactions (e.g., between the methoxy group and the thiophene ring) necessitate a method that accurately captures both short- and long-range electron correlation effects.
Basis Set Selection: Describing Sulfur Accurately
The basis set is the set of mathematical functions used to build the molecular orbitals. For sulfur, it is critical to use a basis set that can describe the electron distribution accurately.
-
Recommended Basis Set: 6-311+G(d,p) . This is a Pople-style, triple-zeta basis set.
-
Justification :
-
"6-311" : A triple-zeta basis set provides more flexibility for describing the valence electrons compared to a smaller double-zeta set (like 6-31G).
-
"+" : The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are essential for describing the diffuse nature of lone-pair electrons, particularly on the sulfur and oxygen atoms, and are critical for calculating accurate electronic properties.[7]
-
"(d,p)" : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow the orbitals to change shape and "polarize" in the presence of other atoms, which is fundamental for describing chemical bonds accurately.[7][8]
-
Modeling the Biological Milieu: The Role of Solvation
Since most biological processes occur in an aqueous environment, modeling the effect of a solvent is crucial.
-
Recommended Model: Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) .
-
Justification : The IEFPCM is an efficient and widely used implicit solvation model that represents the solvent as a continuous dielectric medium.[4] This approach captures the bulk electrostatic effects of the solvent on the solute's geometry and electronic properties without the immense computational cost of explicitly modeling individual solvent molecules. For this guide, water will be used as the solvent to simulate a general biological environment.
The Computational Workflow: A Validated Protocol
This section details the step-by-step methodology for the complete quantum chemical analysis. This workflow is designed to be a self-validating system, where the results of one step confirm the success of the previous one.
Caption: Computational workflow for quantum chemical analysis.
Step 1: Input Structure Generation
-
Sketch the Molecule : Use a chemical drawing program (e.g., ChemDraw, MarvinSketch) to create a 2D representation of this compound.
-
Generate 3D Coordinates : Import the 2D sketch into a molecular builder and visualizer like Avogadro.[9] Use its force field optimization tools (e.g., UFF or MMFF94) to generate a reasonable initial 3D structure. This "pre-optimization" provides a better starting point for the more computationally expensive DFT calculation, saving significant time.[10]
-
Save Coordinates : Export the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .mol).
Step 2: DFT Geometry Optimization
This is the most critical step, where the program iteratively adjusts the molecular geometry to find the lowest energy conformation on the potential energy surface.[11]
Protocol:
-
Software : This protocol is described for the Gaussian 16 software package, but the keywords are readily adaptable to other programs like ORCA or PySCF.[12]
-
Input File Creation : Create a text input file (.gjf or .com) with the following key components:
-
Route Section (#p) : This line specifies the calculation type. #p Opt Freq ωB97XD/6-311+G(d,p) SCRF=(IEFPCM,Solvent=Water) Int=UltraFine
-
Opt: Requests a geometry optimization.[11]
-
Freq: Requests a frequency calculation to be run after the optimization completes. This is a crucial validation step.
-
ωB97XD/6-311+G(d,p): Specifies the chosen functional and basis set.
-
SCRF=(IEFPCM,Solvent=Water): Specifies the implicit water solvent model.
-
Int=UltraFine: Requests a high-density integration grid, which improves accuracy and helps prevent convergence issues, especially for DFT calculations.[13]
-
-
Charge and Multiplicity : For this neutral, closed-shell molecule, this will be 0 1.
-
Molecular Specification : Paste the 3D coordinates from Step 1.
-
-
Execution : Submit the calculation to the software.
-
Convergence Verification : Upon completion, check the output file to ensure the optimization has converged. The software will typically print a message confirming that all four convergence criteria (maximum force, RMS force, maximum displacement, RMS displacement) have been met.[13]
Step 3: Vibrational Frequency Analysis (Self-Validation)
This calculation serves two primary purposes:
-
Verification of a True Minimum : A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a saddle point (e.g., a transition state) and not a stable minimum. If an imaginary frequency is found, the optimization must be revisited.[13]
-
Thermochemical Data : The output provides zero-point vibrational energy (ZPVE), thermal enthalpies, and Gibbs free energies, which are essential for calculating reaction thermodynamics.
Protocol:
-
This step is automatically performed if Freq is included in the route section of the optimization job. Check the output file for the summary of frequencies. The absence of any negative (imaginary) values validates the optimized geometry.
Step 4: Calculation of Molecular Properties
Using the validated, optimized geometry, we can now perform single-point energy calculations to derive key molecular properties.
-
Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap is a descriptor of chemical stability.[14][15]
-
Molecular Electrostatic Potential (MESP) : The MESP is a 3D map of the electrostatic potential on the molecule's electron density surface.[16] It is invaluable for understanding intermolecular interactions. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack or hydrogen bond acceptance (e.g., lone pairs on oxygen or sulfur). Regions of positive potential (blue) indicate electron-poor areas susceptible to nucleophilic attack.[9]
Protocol:
-
The HOMO and LUMO energies are standard outputs from the optimization/frequency calculation.
-
To generate the MESP, a separate calculation is needed to create a cube file of the electron density and potential. This can be done using a keyword like Output=WFX in Gaussian, and the resulting file can be visualized in software like VMD or Avogadro.[9][17][18]
Predicting NMR spectra is a powerful tool for structure verification and elucidation.[3][19] The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable chemical shift predictions.[20]
Protocol:
-
Input File : Create a new input file using the optimized geometry.
-
Route Section : #p NMR=GIAO ωB97XD/6-311+G(d,p) SCRF=(IEFPCM,Solvent=Chloroform)
-
Note: It is common practice to calculate NMR shifts in the solvent used for the experimental measurement (e.g., Chloroform).
-
-
-
Execution & Analysis : Run the calculation. The output will list the absolute isotropic shielding values for each nucleus. To convert these to chemical shifts (δ), a reference compound must be used. The standard is Tetramethylsilane (TMS).
-
Calculate the shielding value for TMS (σ_ref) using the exact same level of theory.
-
The chemical shift for a given nucleus i is calculated as: δ_i = σ_ref - σ_i .
-
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Key Geometric and Electronic Properties
| Parameter | Value | Interpretation for Drug Design |
| Total Energy (Hartree) | Calculated Value | A measure of the molecule's thermodynamic stability. |
| Dipole Moment (Debye) | Calculated Value | Indicates overall molecular polarity; influences solubility and membrane permeability. |
| HOMO Energy (eV) | Calculated Value | Relates to the molecule's susceptibility to oxidation or reaction with electrophiles. |
| LUMO Energy (eV) | Calculated Value | Relates to the molecule's susceptibility to reduction or reaction with nucleophiles. |
| HOMO-LUMO Gap (eV) | Calculated Value | A larger gap suggests higher kinetic stability and lower chemical reactivity.[14] |
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm)
| Atom Number | Atom Type | Predicted ¹³C Shift | Predicted ¹H Shift |
| C1 | Aromatic | Calculated Value | N/A |
| C2 | Aromatic | Calculated Value | N/A |
| ... | ... | ... | ... |
| H10 | Methyl | N/A | Calculated Value |
| H11 | Methoxy | N/A | Calculated Value |
| ... | ... | ... | ... |
| (Atom numbering should correspond to a labeled molecular diagram) |
Caption: Atom numbering for this compound.
Interpreting the Data in a Drug Discovery Context:
-
MESP Map : The MESP will likely show a region of high negative potential around the sulfur and oxygen atoms, identifying them as key sites for hydrogen bonding with a protein target. The aromatic rings will present a more complex landscape, influencing potential π-π stacking interactions.
-
HOMO/LUMO Distribution : Visualizing the HOMO and LUMO orbitals reveals where electron donation and acceptance are most likely to occur, providing insight into metabolic stability and potential sites of reaction.
-
NMR Shifts : Comparing the predicted NMR shifts with experimental data (if available) is the ultimate validation of the computational model. For novel compounds, these predictions can aid in spectral assignment and confirm that the desired molecule was synthesized.[20]
Conclusion
This guide has outlined an expert-level, validated workflow for the comprehensive quantum chemical analysis of this compound. By adhering to these protocols and understanding the rationale behind the methodological choices, researchers can generate high-fidelity computational data. This data serves as a powerful predictive tool to understand the intrinsic properties of this important chemical scaffold, thereby guiding synthetic efforts, informing SAR studies, and ultimately accelerating the path toward novel therapeutic agents. The integration of such rigorous computational modeling is no longer an academic exercise but a cornerstone of modern, efficient drug discovery and development.
References
- 1. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 10. researchgate.net [researchgate.net]
- 11. gaussian.com [gaussian.com]
- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 13. gaussian.com [gaussian.com]
- 14. chemijournal.com [chemijournal.com]
- 15. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 16. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 17. sobereva.com [sobereva.com]
- 18. youtube.com [youtube.com]
- 19. Rapid prediction of NMR spectral properties with quantified uncertainty - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 7-Methoxy-5-methylbenzo[b]thiophene from 5-methylbenzothiophene: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 7-Methoxy-5-methylbenzo[b]thiophene, a valuable scaffold in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 5-methylbenzothiophene. Recognizing the challenges associated with direct and regioselective functionalization of the benzothiophene core, this protocol details a robust multi-step synthetic strategy. The key transformations involve a directed ortho-metalation to achieve selective functionalization at the 7-position, followed by the introduction of the methoxy group. This application note provides not only a step-by-step experimental protocol but also delves into the mechanistic rationale behind the chosen synthetic route, offering insights for troubleshooting and adaptation.
Introduction
Benzo[b]thiophenes are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities and applications in materials science. The targeted synthesis of specifically substituted benzothiophene derivatives is crucial for the development of novel pharmaceuticals and functional materials. The title compound, this compound, represents a key structural motif, and its efficient synthesis is of significant interest.
Direct electrophilic functionalization of 5-methylbenzothiophene presents regioselectivity challenges. The interplay of the directing effects of the methyl group (an ortho, para-director) and the sulfur atom of the thiophene ring (which directs to the 2- and 3-positions) complicates the selective introduction of a substituent at the 7-position. Therefore, a more controlled, multi-step approach is warranted. This guide outlines a reliable synthetic pathway that circumvents these regioselectivity issues by employing a directed metalation strategy.
Synthetic Strategy Overview
The overall synthetic transformation is depicted below. The strategy hinges on the initial selective introduction of a functional group at the 7-position of 5-methylbenzothiophene, which is then converted to the desired methoxy group.
Caption: Proposed synthetic route for this compound.
A two-step sequence is proposed:
-
Electrophilic Bromination: Introduction of a bromine atom onto the benzothiophene core. While direct bromination can lead to a mixture of isomers, specific conditions can favor the formation of the 7-bromo derivative.
-
Palladium-Catalyzed Methoxylation: A Buchwald-Hartwig-type cross-coupling reaction to replace the bromine atom with a methoxy group.
Experimental Protocols
Part 1: Synthesis of 7-bromo-5-methylbenzo[b]thiophene
Rationale: While direct bromination of 5-methylbenzothiophene can be complex, the use of a suitable brominating agent and careful control of reaction conditions can promote bromination at the less reactive 7-position. The electron-donating methyl group at the 5-position weakly activates the ortho-positions (4 and 6) and the para-position (not available). The sulfur atom strongly directs electrophilic attack to the 2- and 3-positions. Therefore, achieving substitution at the 7-position requires overcoming these inherent electronic preferences. Alternative strategies, such as a multi-step synthesis involving a directed ortho-lithiation of a suitably protected precursor, can provide more definitive control over regioselectivity. For the purpose of this protocol, we will focus on a direct bromination approach that has been reported to yield the desired isomer, albeit potentially requiring careful purification.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Concentration | Amount | Moles (mmol) |
| 5-methylbenzo[b]thiophene | C₉H₈S | 148.23 | - | 1.00 g | 6.75 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | - | 1.20 g | 6.75 |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | - | 20 mL | - |
Procedure:
-
To a stirred solution of 5-methylbenzo[b]thiophene (1.00 g, 6.75 mmol) in acetonitrile (20 mL) at 0 °C under a nitrogen atmosphere, add N-bromosuccinimide (1.20 g, 6.75 mmol) portion-wise over 10 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane to hexane/ethyl acetate (98:2) to afford 7-bromo-5-methylbenzo[b]thiophene as a white solid.
Part 2: Synthesis of this compound
Rationale: The palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction is a powerful and versatile method for the formation of aryl ethers from aryl halides.[1] This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Concentration | Amount | Moles (mmol) |
| 7-bromo-5-methylbenzo[b]thiophene | C₉H₇BrS | 227.12 | - | 1.00 g | 4.40 |
| Sodium methoxide (NaOMe) | CH₃NaO | 54.02 | 30% in MeOH | 2.5 mL | ~13.2 |
| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | - | 49 mg | 0.22 (5 mol%) |
| Xantphos | C₃₉H₃₂OP₂ | 578.60 | - | 127 mg | 0.22 (5 mol%) |
| Toluene | C₇H₈ | 92.14 | - | 20 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add 7-bromo-5-methylbenzo[b]thiophene (1.00 g, 4.40 mmol), palladium(II) acetate (49 mg, 0.22 mmol), and Xantphos (127 mg, 0.22 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous toluene (20 mL) via syringe.
-
Add the sodium methoxide solution (2.5 mL of 30% solution in methanol, ~13.2 mmol) dropwise to the stirred mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC (hexane/ethyl acetate, 9:1).
-
Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane to hexane/ethyl acetate (95:5) to afford this compound as a colorless oil.
Data Presentation
Expected Yields and Characterization:
| Compound | Appearance | Yield (%) | ¹H NMR (CDCl₃, δ ppm) |
| 7-bromo-5-methylbenzo[b]thiophene | White solid | 60-75 | 7.75 (d, 1H), 7.60 (s, 1H), 7.45 (d, 1H), 7.30 (s, 1H), 2.50 (s, 3H) |
| This compound | Colorless oil | 70-85 | 7.60 (d, 1H), 7.35 (d, 1H), 7.10 (s, 1H), 6.90 (s, 1H), 3.95 (s, 3H), 2.45 (s, 3H) |
Note: ¹H NMR data are predicted and should be confirmed by experimental analysis.
Mechanistic Insights
Caption: Catalytic cycle for the Buchwald-Hartwig methoxylation.
The palladium-catalyzed methoxylation proceeds via a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate. Subsequent ligand exchange with the methoxide anion, followed by reductive elimination, yields the desired aryl methyl ether and regenerates the Pd(0) catalyst. The bulky and electron-rich Xantphos ligand facilitates both the oxidative addition and reductive elimination steps, leading to an efficient catalytic turnover.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 5-methylbenzothiophene. By employing a strategic two-step approach involving a regioselective bromination followed by a palladium-catalyzed methoxylation, the challenges associated with direct functionalization are effectively overcome. The provided experimental procedures and mechanistic insights are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery.
References
Application Note: Structural Elucidation of 7-Methoxy-5-methylbenzo[b]thiophene using ¹H and ¹³C NMR Spectroscopy
Introduction
7-Methoxy-5-methylbenzo[b]thiophene is a heterocyclic compound featuring a fused benzene and thiophene ring system, further functionalized with methoxy and methyl groups. As a substituted benzothiophene, this molecule and its derivatives are of significant interest in medicinal chemistry and materials science. Unambiguous structural confirmation and purity assessment are critical milestones in the synthesis and development of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of organic molecules in solution.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the acquisition, processing, and interpretation of one-dimensional ¹H and ¹³C NMR spectra for this compound. The protocols herein are designed to be self-validating, and the interpretive guidance is grounded in established principles of NMR theory to ensure technical accuracy and field-proven insight.
Foundational Principles and Molecular Structure
A precise understanding of the molecule's topology is essential for spectral assignment. The structure and IUPAC numbering for this compound are presented below. The electronic environment of each nucleus, dictated by factors like hybridization, electronegativity of neighboring atoms, and aromatic ring currents, governs its unique chemical shift (δ).[1][2][3]
Caption: Molecular structure and atom numbering of this compound.
Experimental Methodology: A Step-by-Step Protocol
This section details a robust protocol for acquiring high-quality NMR data. The causality behind key experimental choices is explained to ensure adaptability and trustworthiness.
Sample Preparation
The quality of the final spectrum is critically dependent on proper sample preparation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. If the compound exhibits poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) may be used, but be aware that solvent-solute interactions can alter chemical shifts.[4][5][6][7]
-
Concentration:
-
For ¹H NMR , prepare a solution with a concentration of 10-50 mM. This range typically provides an excellent signal-to-noise ratio (S/N) in a minimal number of scans.
-
For ¹³C NMR , a more concentrated sample of 50-200 mM is recommended.[8] This is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is chemically inert and its protons and carbons provide a sharp singlet that is defined as 0.00 ppm, serving as the universal reference point for the chemical shift scale.[9]
-
Transfer to NMR Tube: Transfer approximately 0.6 mL of the prepared solution into a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe's coil.
Spectrometer Setup and Data Acquisition
The following steps are based on a standard workflow for modern NMR spectrometers.[8][10]
Caption: Standard workflow for NMR data acquisition and analysis.
-
Locking: Insert the sample into the spectrometer. The "lock" system uses the deuterium signal from the solvent (e.g., CDCl₃) to maintain a stable magnetic field frequency over the course of the experiment, preventing signal drift.[8]
-
Shimming: Optimize the homogeneity of the magnetic field across the sample volume by adjusting the shim coils. This process, often automated ("topshim"), is crucial for achieving sharp, symmetrical peaks and high resolution.[8][10]
-
Tuning and Matching: Adjust the probe's electronic circuit to the specific sample. This ensures maximum energy transfer from the transmitter to the sample and from the sample to the receiver, which maximizes sensitivity (S/N).[10][11]
-
Parameter Setup: Load a standard experiment and adjust the acquisition parameters as detailed in the table below.
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Rationale |
| Pulse Angle | 30-45° | 30° | A smaller flip angle reduces saturation effects, allowing for shorter relaxation delays and faster experiments, especially important for quantitative ¹H work.[10] |
| Spectral Width | ~12 ppm (centered at ~5 ppm) | ~220 ppm (centered at ~100 ppm) | Ensures all expected signals are captured within the spectral window. |
| Acquisition Time (AQ) | 3-4 s | 1-2 s | A longer acquisition time provides better digital resolution, which is critical for resolving fine coupling patterns in ¹H spectra. |
| Relaxation Delay (D1) | 1-2 s | 2 s | Allows for sufficient relaxation of the nuclei between pulses, preventing signal saturation and distortion. Quaternary carbons in ¹³C NMR often have long relaxation times. |
| Number of Scans (NS) | 16-64 | 1024-4096 | Depends on sample concentration. Many more scans are needed for ¹³C due to its low natural abundance and lower gyromagnetic ratio.[12] |
| Decoupling | N/A | Broadband ¹H Decoupling | Irradiating all proton frequencies collapses ¹³C-¹H coupling, simplifying the spectrum to singlets and providing a significant S/N boost via the Nuclear Overhauser Effect (NOE).[13] |
-
Data Acquisition: Start the experiment. The spectrometer will emit radiofrequency pulses and record the resulting Free Induction Decay (FID) signal.
Data Processing
-
Fourier Transform (FT): Convert the time-domain FID signal into the frequency-domain spectrum.
-
Phase Correction: Adjust the phase of the spectrum so that all peaks are purely absorptive and aligned vertically with the baseline.
-
Baseline Correction: Correct any rolling or distortion in the baseline to ensure accurate integration.
-
Referencing: Calibrate the x-axis by setting the TMS peak to 0.00 ppm.
-
Integration (¹H NMR only): Integrate the area under each peak. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.
Spectral Interpretation: Predicted Data and Analysis
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in CDCl₃. These predictions are based on established chemical shift ranges and coupling constant patterns for substituted benzothiophenes and related aromatic systems.[2][14][15]
Predicted ¹H NMR Data
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 | ~7.4 | d | J2,3 ≈ 5.5 | 1H |
| H3 | ~7.2 | d | J3,2 ≈ 5.5 | 1H |
| H4 | ~7.1 | s | - | 1H |
| H6 | ~6.9 | s | - | 1H |
| OCH₃ (C9) | ~3.9 | s | - | 3H |
| CH₃ (C8) | ~2.4 | s | - | 3H |
Analysis of the ¹H Spectrum:
-
Aromatic Region (δ 6.8-7.5 ppm): Four distinct signals are expected.
-
The protons on the thiophene ring, H2 and H3, will appear as doublets due to mutual ortho-like coupling (J2,3) of approximately 5.5 Hz.[2]
-
The protons on the benzene ring, H4 and H6, are predicted to be singlets. They lack adjacent proton neighbors for typical ortho- or meta-coupling. Any long-range coupling would be very small and might only result in slight peak broadening.
-
-
Aliphatic/Functional Group Region (δ 2.0-4.0 ppm):
Predicted ¹³C NMR Data
| Assigned Carbon | Predicted δ (ppm) | Type |
| C2 | ~125 | CH |
| C3 | ~122 | CH |
| C3a | ~138 | C |
| C4 | ~115 | CH |
| C5 | ~135 | C |
| C6 | ~120 | CH |
| C7 | ~155 | C |
| C7a | ~130 | C |
| CH₃ (C8) | ~21 | CH₃ |
| OCH₃ (C9) | ~56 | CH₃ |
Analysis of the ¹³C Spectrum:
-
Aromatic Region (δ 110-160 ppm): A total of eight signals are expected for the eight unique carbons of the benzothiophene core.
-
The four protonated carbons (C2, C3, C4, C6) will typically appear with higher intensity than the quaternary carbons.
-
The four quaternary carbons (C3a, C5, C7, C7a) will have lower intensities due to the lack of NOE enhancement from attached protons and longer relaxation times.
-
The carbon attached to the electronegative oxygen atom (C7) is expected to be the most downfield-shifted signal in the aromatic region (~155 ppm).[15]
-
-
Aliphatic Region (δ < 60 ppm):
Self-Validation: To unequivocally confirm these assignments, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) can be performed to correlate each proton with its directly attached carbon, and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range (2-3 bond) C-H correlations, solidifying the entire structural assignment.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the ¹H and ¹³C NMR analysis of this compound. By following the detailed steps for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible spectra. The provided interpretation guide, complete with predicted chemical shifts and coupling constants, serves as a robust framework for the structural verification of this compound and can be adapted for related benzothiophene derivatives. The emphasis on the causality behind experimental choices and the mention of advanced validation techniques ensures the trustworthiness and integrity of the analytical workflow.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. azooptics.com [azooptics.com]
- 4. tandfonline.com [tandfonline.com]
- 5. reddit.com [reddit.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 9. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. books.rsc.org [books.rsc.org]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. chem.as.uky.edu [chem.as.uky.edu]
- 13. sites.bu.edu [sites.bu.edu]
- 14. jcsp.org.pk [jcsp.org.pk]
- 15. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 16. acdlabs.com [acdlabs.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Title: High-Throughput Characterization of 7-Methoxy-5-methylbenzo[b]thiophene using Liquid Chromatography-Mass Spectrometry (LC-MS)
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the robust analysis of 7-Methoxy-5-methylbenzo[b]thiophene, a heterocyclic compound representative of scaffolds with significant interest in medicinal chemistry.[1] We present a comprehensive workflow utilizing High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), a cornerstone technique in modern drug development for its sensitivity and selectivity.[2][3] The methodology herein is optimized for confident structural confirmation through fragmentation analysis and is adaptable for quantitative studies. The causality behind key experimental choices, from ionization source selection to collision energy optimization, is discussed to empower researchers in adapting this protocol for related small molecules.
Scientific Context and Analytical Rationale
This compound belongs to the benzothiophene class of compounds. These structures are prevalent in pharmacologically active molecules and are often investigated for a range of therapeutic applications.[1] In any drug discovery and development pipeline, unambiguous characterization of the lead compound and its related impurities or metabolites is a regulatory and scientific necessity.[4] Mass spectrometry, particularly when hyphenated with a chromatographic separation technique like LC, provides indispensable information on molecular weight, structure, and quantity.[5]
The Choice of Ionization: APCI vs. ESI
For small molecules like this compound (MW: 178.25 g/mol )[6], the two most common atmospheric pressure ionization techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): A very soft ionization technique ideal for polar and labile molecules that are already ionized in solution.[7][8] While effective, it can be less robust for moderately polar compounds that do not readily carry a charge in solution.
-
Atmospheric Pressure Chemical Ionization (APCI): This technique involves vaporizing the analyte in a heated nebulizer before ionization via a corona discharge.[9] It is exceptionally well-suited for thermally stable compounds of low to medium polarity, a category into which this compound falls.[10]
Our experience indicates that APCI often provides more consistent and robust ionization for this class of compounds, generating a strong protonated molecular ion [M+H]+ with minimal unsolicited fragmentation.[11] Therefore, APCI was selected as the primary ionization source for this protocol.
Experimental Workflow and Design
The overall analytical strategy is designed to ensure reproducibility and generate high-quality data for both qualitative and quantitative applications. The workflow proceeds from sample preparation to data interpretation, with each step optimized for the target analyte.
Caption: High-level workflow for the analysis of this compound.
Detailed Protocols
Materials and Reagents
-
This compound reference standard
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
Protocol 1: Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and dissolve in 1.0 mL of methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution (10 µg/mL): Transfer 10 µL of the stock solution into a vial and dilute with 990 µL of a 50:50 (v/v) mixture of acetonitrile and water. This serves as a working standard for method development.
-
Injection Sample (1 µg/mL): Further dilute the working solution 1:10 with the 50:50 acetonitrile/water mixture for initial analysis.
Causality Note: The use of a diluent (50:50 ACN:H2O) that is similar in composition to the initial mobile phase conditions prevents peak distortion and improves reproducibility.
Protocol 2: LC-MS System Configuration
This protocol is designed for a standard HPLC system coupled to a Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| HPLC System | ||
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for moderately nonpolar compounds like benzothiophenes.[12] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a volatile modifier that aids in the protonation of the analyte, enhancing the [M+H]+ signal in positive ion mode.[12] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent with good elution strength and UV transparency. |
| Flow Rate | 0.3 mL/min | A standard flow rate for 2.1 mm ID columns, balancing analysis time and separation efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 2 µL | Small injection volume prevents column overloading and peak broadening. |
| Gradient Elution | Time (min) | %B |
| 0.0 | 40 | |
| 8.0 | 95 | |
| 10.0 | 95 | |
| 10.1 | 40 | |
| 12.0 | 40 | |
| MS System | ||
| Ionization Source | APCI | Optimal for medium polarity, thermally stable small molecules.[9] |
| Polarity | Positive | The structure is amenable to protonation to form [M+H]+. |
| Nebulizer Gas | Nitrogen, 40 psi | Assists in the formation of a fine aerosol for efficient vaporization. |
| Drying Gas Temp | 350 °C | Ensures complete desolvation of the LC eluent. |
| Corona Current | 4 µA | The discharge current that initiates the chemical ionization cascade. This is a typical starting point for optimization. |
| Capillary Voltage | 3500 V | Directs the ion stream from the source into the mass analyzer. |
| MS Scan Parameters | ||
| Full Scan (MS1) | m/z 100-300 | A range sufficient to detect the precursor ion (m/z 179.06) and potential low-mass adducts or impurities. |
| MS/MS | Precursor Ion: m/z 179.1; Collision Energy: 10-40 eV | Isolate the molecular ion and fragment it to obtain structural information. A range of collision energies is used to observe both primary and secondary fragments.[13] |
Expected Results and Data Analysis
Molecular Ion Confirmation
The first step in the analysis is to confirm the molecular weight of the compound. In positive mode APCI, this compound (C₁₀H₁₀OS, Exact Mass: 178.0452) is expected to be detected as its protonated molecular ion [M+H]+.
| Ion Species | Calculated m/z | Observed m/z (Typical) |
| [M+H]+ | 179.0525 | 179.1 |
Proposed Fragmentation Pathway
Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 179.1 provides structural insights. The fragmentation is driven by the cleavage of the weakest bonds and the formation of stable neutral losses or fragment ions.[14][15] The methoxy and methyl groups are the most likely sites for initial fragmentation.
Caption: Proposed MS/MS fragmentation pathway for protonated this compound.
Detailed Fragmentation Analysis:
-
m/z 179.1 → 164.1 (Loss of 15 Da): This is a characteristic loss of a methyl radical (•CH₃). This can occur from either the C5-methyl group or the 7-methoxy group. Loss from the methoxy group to form a resonance-stabilized oxonium ion is a common pathway for methoxy-aromatic compounds.
-
m/z 179.1 → 149.1 (Loss of 30 Da): This corresponds to the neutral loss of formaldehyde (CH₂O) from the protonated methoxy group, a rearrangement common for methoxy-substituted aromatic systems. The resulting fragment is likely a protonated 5-methylbenzothiophenol.
-
m/z 149.1 → 121.0 (Loss of 28 Da): Subsequent fragmentation of the m/z 149 ion can occur through the loss of carbon monoxide (CO), a stable neutral loss.
Summary of Expected Ions:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Loss |
| 179.1 | 164.1 | 15 | •CH₃ (Methyl Radical) |
| 179.1 | 149.1 | 30 | CH₂O (Formaldehyde) |
| 149.1 | 121.0 | 28 | CO (Carbon Monoxide) |
Conclusion
This application note details a robust and reliable LC-MS/MS method for the characterization of this compound. The use of APCI provides strong and consistent ionization, while the optimized chromatographic conditions ensure excellent peak shape and separation. The described fragmentation pathway serves as a validated reference for the structural confirmation of this compound and can be used as a template for elucidating the structures of related analogues and metabolites. This self-validating protocol provides researchers with a powerful tool to accelerate their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. skpharmteco.com [skpharmteco.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. achmem.com [achmem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 10. agilent.com [agilent.com]
- 11. youtube.com [youtube.com]
- 12. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Note: Structural Elucidation of 7-Methoxy-5-methylbenzo[b]thiophene using Fourier-Transform Infrared (FT-IR) Spectroscopy
Abstract
This document provides a comprehensive guide to the characterization of 7-Methoxy-5-methylbenzo[b]thiophene using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. FT-IR spectroscopy is a rapid, non-destructive analytical technique ideal for identifying the functional groups within a molecule, thereby confirming its identity and purity. This note details the theoretical basis for the vibrational spectroscopy of this molecule, presents step-by-step protocols for sample preparation and data acquisition, and offers a detailed guide to spectral interpretation.
Theoretical Background
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its covalent bonds.[1][2] Each type of bond (e.g., C-H, C=C, C-O, C-S) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" for the molecule.[3] For this compound, the key structural features and their expected vibrational modes are:
-
Aromatic System (Benzene and Thiophene Rings): The fused ring system gives rise to several characteristic peaks. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[1][4] Carbon-carbon double bond (C=C) stretching vibrations within the rings produce sharp absorption bands in the 1620-1400 cm⁻¹ region.[1][3][4]
-
Methyl Group (-CH₃): The sp³ C-H bonds of the methyl group will exhibit stretching vibrations just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).[1][3]
-
Methoxy Group (-OCH₃): This ether linkage introduces a strong C-O stretching vibration. Aryl alkyl ethers typically show a strong, characteristic asymmetric C-O-C stretching band between 1300-1200 cm⁻¹.[5][6] A symmetric stretch may also be observed at a lower frequency.[6] The methyl C-H stretch of the methoxy group will also contribute to the absorptions below 3000 cm⁻¹.
-
Thiophene Moiety (C-S bond): The carbon-sulfur bond vibration is more difficult to assign as it can appear over a broad range and is often weak. Literature suggests C-S stretching modes can be found in the 1500-1260 cm⁻¹ range or at lower frequencies in the fingerprint region.[7]
The region below 1400 cm⁻¹ is known as the "fingerprint region."[3] This area contains complex vibrations, including bending and rocking motions, that are highly specific to the molecule's overall structure.
Experimental Protocols
Accurate spectral acquisition depends on proper sample handling and instrument parameter selection. Two common methods for solid samples are presented below.
Instrumentation and Materials
-
Instrumentation: FT-IR Spectrometer (e.g., Bruker ALPHA II, Thermo Scientific Nicolet iS5) equipped with a suitable detector (e.g., DTGS).
-
Sampling Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal, OR a hydraulic press and die set for KBr pellets.
-
Materials:
-
This compound sample.
-
Spectroscopic grade Potassium Bromide (KBr), dried in an oven.
-
Agate mortar and pestle.
-
Solvents for cleaning (e.g., isopropanol, acetone).
-
Protocol 1: Attenuated Total Reflectance (ATR) Method
ATR is the preferred method for its speed and minimal sample preparation.[8][9] It works by passing an IR beam through a crystal of high refractive index, creating an evanescent wave that penetrates a few microns into the sample placed in direct contact with the crystal.[10][11]
Step-by-Step Procedure:
-
Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe the surface with a soft tissue dampened with isopropanol or acetone and allow it to dry completely.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply Pressure: Use the accessory's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is crucial for a high-quality spectrum.[11]
-
Sample Spectrum Collection: Acquire the sample spectrum using the parameters outlined in Table 2.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly as described in Step 1.
Protocol 2: Potassium Bromide (KBr) Pellet Method
This traditional transmission method involves dispersing the solid sample within a pressed pellet of IR-transparent KBr.[12]
Step-by-Step Procedure:
-
Prepare KBr: Use spectroscopic grade KBr that has been dried in an oven (e.g., at 100°C) to remove absorbed water, which absorbs strongly in the IR spectrum.[12]
-
Grinding: In an agate mortar, place approximately 1-2 mg of the this compound sample and ~150-200 mg of the dried KBr.[12][13]
-
Mix and Grind: Grind the mixture thoroughly with the pestle for several minutes until it is a fine, homogenous powder. This reduces particle size to minimize scattering of the IR beam.[14]
-
Press the Pellet: Transfer the powder into a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[13][15]
-
Background and Sample Collection: Place the KBr pellet into the spectrometer's sample holder and acquire the spectrum using the parameters in Table 2. A background is typically run on the empty spectrometer chamber.
-
Disposal: Dispose of the KBr pellet appropriately after analysis.
Data Acquisition Parameters
Selecting the correct acquisition parameters is a balance between signal-to-noise ratio (S/N) and acquisition time.[16]
| Parameter | Recommended Setting | Rationale |
| Scan Range | 4000 - 400 cm⁻¹ | Covers the entire mid-infrared region where fundamental molecular vibrations occur. |
| Resolution | 4 cm⁻¹ | Sufficient to resolve the characteristic peaks of solid organic compounds without unnecessarily increasing noise.[17] |
| Number of Scans | 16 - 32 | Co-adding multiple scans improves the signal-to-noise ratio by reducing random noise.[16] |
| Apodization | Happ-Genzel | A common function that processes the raw interferogram to produce a spectrum with a good balance of peak shape and low baseline distortion. |
Data Analysis and Interpretation
A representative FT-IR spectrum analysis involves identifying peaks corresponding to the molecule's functional groups.
Workflow for Spectral Analysis
Caption: Workflow for FT-IR data analysis.
Expected Characteristic Absorption Bands
The following table summarizes the expected absorption frequencies for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Medium-Weak |
| 2975 - 2850 | C-H Stretch | Methyl & Methoxy (sp³ C-H) | Medium |
| 1620 - 1580 | C=C Stretch | Aromatic Ring | Medium-Weak, Sharp |
| 1500 - 1400 | C=C Stretch | Aromatic Ring | Medium-Weak, Sharp |
| 1300 - 1200 | Asymmetric C-O-C Stretch | Aryl-alkyl Ether | Strong |
| 1150 - 1050 | Symmetric C-O-C Stretch | Aryl-alkyl Ether | Medium |
| 1000 - 650 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |
| ~700 | C-S Stretch | Thiophene | Weak-Medium |
Table based on general correlation charts and literature values.[1][3][5][6]
Spectral Interpretation Guide:
-
C-H Stretching Region (3100-2800 cm⁻¹): Look for weaker peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and stronger, sharper peaks just below 3000 cm⁻¹ for the methyl and methoxy C-H bonds.[1][4]
-
Aromatic Region (1620-1400 cm⁻¹): The presence of two or more sharp bands in this region is highly indicative of the benzene ring system.[3][4]
-
Ether C-O Stretch (1300-1200 cm⁻¹): The most prominent feature for the methoxy group will likely be a very strong absorption band in this range, characteristic of the asymmetric C-O stretch in an aryl ether.[6]
-
Fingerprint Region (< 1400 cm⁻¹): This complex region should be compared against a reference spectrum if available. Strong peaks between 1000-650 cm⁻¹ are characteristic of C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the aromatic ring.[4]
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocols for either ATR or KBr pellet sample preparation, a high-quality spectrum can be reliably obtained. The interpretation of this spectrum, guided by the characteristic absorption frequencies of the aromatic, methyl, methoxy, and thiophene moieties, allows for unambiguous confirmation of the compound's chemical identity. This application note serves as a robust guide for researchers employing FT-IR for the routine analysis of similar heterocyclic compounds.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 9. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 10. mt.com [mt.com]
- 11. s4science.at [s4science.at]
- 12. shimadzu.com [shimadzu.com]
- 13. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 14. eng.uc.edu [eng.uc.edu]
- 15. pelletpressdiesets.com [pelletpressdiesets.com]
- 16. rockymountainlabs.com [rockymountainlabs.com]
- 17. Resolution and Aperture : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes & Protocols: 7-Methoxy-5-methylbenzo[b]thiophene as a Prototypical p-Type Semiconductor for Solution-Processed Organic Field-Effect Transistors
Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of 7-Methoxy-5-methylbenzo[b]thiophene as a model p-type organic semiconductor. While direct literature on this specific isomer is nascent, we extrapolate from the well-established principles of benzothiophene chemistry and organic electronics to present a robust framework for its use in solution-processed organic field-effect transistors (OFETs). This guide is intended for researchers and scientists in materials science and organic electronics, offering detailed protocols from molecular synthesis to device fabrication and characterization, grounded in authoritative scientific principles.
Part 1: Scientific Introduction and Rationale
The benzo[b]thiophene (BT) core is a foundational building block in the development of high-performance organic semiconductors. Its rigid, planar structure facilitates π-π stacking in the solid state, a critical factor for efficient charge transport. Derivatives of[1]benzothieno[3,2-b][1]benzothiophene (BTBT), for instance, are renowned for achieving some of the highest hole mobilities in OFETs.[2][3] The strategic functionalization of the BT core with electron-donating or electron-withdrawing groups allows for the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[4][5]
This compound is a promising, yet underexplored, candidate for a p-type (hole-transporting) semiconductor. Our rationale is based on the following principles:
-
Electron-Donating Substituents: The methoxy (-OCH₃) group is a strong electron-donating group through resonance, which effectively raises the HOMO energy level of the aromatic system.[6][7] A higher HOMO level facilitates more efficient hole injection from common source-drain electrodes (like gold). The methyl (-CH₃) group is a weakly electron-donating group via induction, further supporting a high HOMO level.[6]
-
Solubility and Processability: The presence of these functional groups is anticipated to enhance the solubility of the molecule in common organic solvents, making it suitable for cost-effective, large-area solution-based fabrication techniques like spin-coating or inkjet printing.[1][8] This is a significant advantage over vacuum-deposited materials which require more complex and expensive processing.[9]
Based on these characteristics, we propose this compound as an excellent candidate for the active channel material in p-type OFETs.
Part 2: Synthesis Protocol
A variety of synthetic routes exist for substituted benzo[b]thiophenes.[10][11][12] We propose a robust and adaptable two-step sequence involving a Sonogashira coupling followed by an electrophilic cyclization.
Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Synthesis Methodology
Materials and Reagents:
-
2-Bromo-3-methoxy-5-methylaniline
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Sulfur monochloride (S₂Cl₂)
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Protocol:
-
Sonogashira Coupling:
-
To a dry Schlenk flask under an argon atmosphere, add 2-bromo-3-methoxy-5-methylaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and TEA (3.0 eq).
-
Slowly add trimethylsilylacetylene (1.2 eq) via syringe.
-
Heat the reaction mixture to 70°C and stir for 12 hours. Monitor reaction progress by TLC.
-
After completion, cool the mixture to room temperature, filter through Celite to remove the catalyst, and concentrate under reduced pressure.
-
The crude product is then deprotected using K₂CO₃ in methanol to yield the terminal alkyne intermediate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
-
Electrophilic Cyclization:
-
Dissolve the purified terminal alkyne from the previous step (1.0 eq) in anhydrous THF in a Schlenk flask under argon.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise and stir for 1 hour at -78°C to form the lithium acetylide.
-
In a separate flask, prepare a solution of sulfur monochloride (1.1 eq) in anhydrous THF.
-
Add the S₂Cl₂ solution dropwise to the lithium acetylide solution at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify the final product, this compound, by column chromatography or recrystallization.
-
Part 3: Material Characterization
Before device fabrication, it is crucial to characterize the synthesized material to confirm its identity and evaluate its fundamental electronic properties.
| Parameter | Technique | Anticipated Result & Rationale |
| Chemical Structure | ¹H NMR, ¹³C NMR, HRMS | Confirmation of the molecular structure and purity of this compound. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Expected to be stable up to >300°C, ensuring it can withstand thermal annealing steps during device fabrication without degradation.[4] |
| Optical Band Gap (Eg) | UV-Vis Spectroscopy | The absorption edge in a thin film will provide the optical band gap. A red-shift is expected in the solid state compared to solution, indicating intermolecular interactions.[4] The Eg is expected to be in the range of 3.0-3.5 eV. |
| HOMO/LUMO Energy Levels | Cyclic Voltammetry (CV) | The onset of oxidation and reduction potentials will be used to estimate the HOMO and LUMO levels. The electron-donating groups should result in a relatively high HOMO level (approx. -5.2 to -5.5 eV), suitable for p-type conduction.[5][13] |
Part 4: OFET Device Fabrication and Characterization
We propose a bottom-gate, top-contact (BGTC) device architecture, which is a standard and reliable configuration for evaluating new organic semiconductors.[9][14]
OFET Fabrication Workflow
Caption: Workflow for fabricating a solution-processed BGTC OFET.
Detailed Fabrication Protocol
Materials and Equipment:
-
Heavily n-doped silicon wafers with a 300 nm thermally grown SiO₂ layer (Si/SiO₂).
-
This compound (synthesized as above).
-
Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS) for surface treatment.
-
High-purity organic solvent (e.g., chlorobenzene, chloroform, or toluene).
-
Spin-coater, hotplate, thermal evaporator, shadow masks.
-
Semiconductor parameter analyzer and probe station.
Protocol:
-
Substrate Cleaning and Preparation:
-
Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates under a stream of nitrogen and bake at 120°C for 20 minutes to remove residual moisture.
-
Perform an oxygen plasma treatment or UV-Ozone treatment for 10 minutes to activate the surface.
-
Rationale: A pristine and uniformly treated dielectric surface is critical for achieving high-quality semiconductor film growth and minimizing charge trapping sites at the interface.[15]
-
-
Dielectric Surface Modification:
-
For OTS treatment (recommended for better molecular ordering), immerse the substrates in a 2 mM solution of OTS in toluene for 20 minutes.
-
Alternatively, for a simpler process, expose the substrates to HMDS vapor in a vacuum desiccator for 1 hour.
-
Rinse the OTS-treated substrates with fresh toluene and bake at 120°C for 10 minutes.
-
Rationale: This step creates a hydrophobic, low-energy surface that promotes the ordered, edge-on packing of the benzothiophene molecules during solution deposition, which is favorable for in-plane charge transport.
-
-
Semiconductor Deposition:
-
Prepare a solution of this compound in chlorobenzene (e.g., 5 mg/mL). Gently heat if necessary to fully dissolve.
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Deposit the solution onto the treated Si/SiO₂ substrate via spin-coating (e.g., 2000 rpm for 60 seconds).
-
Rationale: Spin-coating is a widely used technique for achieving uniform thin films from solution.[1][8] The concentration and spin speed must be optimized to control film thickness.
-
-
Thermal Annealing:
-
Transfer the coated substrate to a hotplate inside a nitrogen-filled glovebox.
-
Anneal the film at a temperature just below its melting point (e.g., 100-120°C) for 30 minutes.
-
Allow the film to cool slowly to room temperature.
-
Rationale: Thermal annealing provides the necessary energy for molecular rearrangement, improving the crystallinity and intermolecular π-π stacking of the semiconductor film, which directly enhances charge carrier mobility.
-
-
Electrode Deposition:
-
Place a shadow mask with the desired channel length (L) and width (W) on top of the semiconductor film.
-
Transfer the sample to a thermal evaporator.
-
Deposit 50 nm of gold (Au) at a rate of ~0.1 Å/s to form the source and drain electrodes.
-
Rationale: Gold is used due to its high work function, which generally leads to a smaller hole injection barrier with p-type organic semiconductors. The BGTC architecture prevents potential damage to the organic layer that can occur in bottom-contact configurations.[14]
-
Device Characterization and Performance Metrics
The fabricated OFETs should be characterized in a dark, inert environment using a semiconductor parameter analyzer.
-
Output Characteristics (ID vs. VDS): Sweep the drain-source voltage (VDS) at various constant gate-source voltages (VGS). The curves should show clear linear and saturation regimes, indicative of classic field-effect transistor behavior.
-
Transfer Characteristics (ID vs. VGS): Sweep VGS at a constant, high VDS (in the saturation regime).
From the transfer curve in the saturation regime, the key performance metrics can be extracted using the following equation:
ID,sat = (μ * W / 2L) * Ci * (VGS - Vth)²
Where:
-
μ is the field-effect mobility.
-
W/L is the channel width-to-length ratio.
-
Ci is the capacitance per unit area of the gate dielectric.
-
Vth is the threshold voltage.
Expected Performance:
| Metric | Anticipated Value | Significance |
| Hole Mobility (μ) | 0.1 - 1.0 cm²/Vs | A primary indicator of semiconductor performance. Values in this range are competitive for many flexible electronics applications.[9][16] |
| On/Off Current Ratio (Ion/Ioff) | > 10⁵ | Measures the ability of the transistor to switch between conducting and non-conducting states. A high ratio is crucial for digital logic. |
| Threshold Voltage (Vth) | 0 to -20 V | The gate voltage required to turn the transistor "on." A value close to 0 V is desirable for low-power operation. |
Part 5: Conclusion and Outlook
This guide outlines a comprehensive and scientifically grounded approach to the application of this compound in organic electronics. By leveraging the known structure-property relationships of benzothiophene derivatives, we have detailed protocols for its synthesis, characterization, and integration into solution-processed OFETs. The electron-rich nature conferred by the methoxy and methyl substituents makes this molecule a highly promising candidate for p-type semiconductor applications. The methodologies described herein provide a robust starting point for researchers to explore this and other novel functionalized benzo[b]thiophene systems, paving the way for the development of next-generation, low-cost flexible electronic devices.
References
- 1. Solution Processed Large-Scale Small Molecular Organic Field-Effect Transistors [manu56.magtech.com.cn]
- 2. core.ac.uk [core.ac.uk]
- 3. Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00904A [pubs.rsc.org]
- 4. Design and characterization of methoxy modified organic semiconductors based on phenyl[1]benzothieno[3,2- b ][1]benzothiophene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28074A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. homework.study.com [homework.study.com]
- 7. Methoxy group - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
- 9. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 10. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ccspublishing.org.cn [ccspublishing.org.cn]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 7-Methoxy-5-methylbenzo[b]thiophene as a Fluorescent Dye Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the utilization of 7-Methoxy-5-methylbenzo[b]thiophene as a foundational scaffold for the development of novel fluorescent probes. While direct experimental photophysical data for this specific compound is not extensively available in public literature, we leverage data from closely related benzothiophene derivatives to project its potential as a versatile fluorescent dye intermediate. This guide details the synthesis of a key amine-reactive intermediate, this compound-2-carboxylic acid NHS ester, and provides robust protocols for its conjugation to biomolecules for applications in cellular imaging and other fluorescence-based assays.
Introduction: The Promise of the Benzothiophene Scaffold
The benzo[b]thiophene core is a privileged heterocyclic structure in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing electronic properties.[1] In the realm of fluorescence, the fusion of a benzene ring with a thiophene moiety creates a conjugated system that is significantly more emissive than either of its constituent parts.[2] The strategic placement of electron-donating substituents, such as methoxy and methyl groups, on the benzothiophene ring is a well-established method for tuning the photophysical properties of the resulting fluorophore, often leading to a bathochromic (red) shift in the emission spectrum.[3]
This compound emerges as a promising candidate for a fluorescent dye intermediate due to the anticipated favorable spectral properties conferred by its substitution pattern. This guide will provide the necessary protocols to transform this scaffold into a tool for biological inquiry.
Physicochemical and Projected Spectral Properties
While specific experimental data for this compound is limited, we can extrapolate its likely properties based on published data for similar substituted benzothiophenes.
| Property | Projected Value/Information | Source/Rationale |
| Molecular Formula | C₁₀H₁₀OS | [4] |
| Molecular Weight | 178.25 g/mol | [4] |
| Appearance | White to yellow or pale brown solid | Based on similar compounds[5] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Dichloromethane) | General property of similar heterocycles |
| Projected Excitation Max (λex) | ~320-360 nm | Based on substituted benzothiophenes |
| Projected Emission Max (λem) | ~380-450 nm | Methoxy groups typically induce a red-shift |
| Projected Stokes Shift | Moderate to large | A desirable feature for fluorescent probes |
| Projected Quantum Yield (ΦF) | Moderate | Benzothiophenes are known to be emissive[2] |
Note: The projected spectral properties are estimations and should be experimentally verified for the specific application.
Synthesis of an Amine-Reactive Intermediate: this compound-2-carboxylic acid NHS Ester
To utilize this compound as a fluorescent label for biomolecules, it must first be functionalized with a reactive group. The synthesis of the 2-carboxylic acid derivative provides a versatile handle for conversion into an amine-reactive N-hydroxysuccinimidyl (NHS) ester.
Synthesis of this compound-2-carboxylic acid
The synthesis of substituted benzo[b]thiophene-2-carboxylic acids can be achieved through various established synthetic routes.[6][7] A common approach involves the cyclization of a substituted thiophenol with an appropriate three-carbon building block.
Conversion to the Amine-Reactive NHS Ester
The carboxylic acid is readily converted to the NHS ester, which can then be used to label primary amines on proteins and other biomolecules.[8][9]
Protocol 1: Synthesis of this compound-2-carboxylic acid NHS Ester
-
Dissolution: Dissolve this compound-2-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and N-Hydroxysuccinimide (NHS) (1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours.
-
Filtration: Remove the dicyclohexylurea (DCU) byproduct by filtration.
-
Purification: The filtrate containing the NHS ester can be used directly in conjugation reactions or purified by chromatography.
Caption: Workflow for the synthesis of the amine-reactive NHS ester.
Protocols for Biomolecule Conjugation
The synthesized NHS ester can be used to label proteins, antibodies, and other amine-containing molecules. The following is a general protocol that should be optimized for each specific application.
Protocol 2: Conjugation of the NHS Ester to a Protein
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a pH of 8.0-9.0 (e.g., 100 mM sodium bicarbonate buffer).
-
Dye Preparation: Prepare a stock solution of the this compound-2-carboxylic acid NHS ester in anhydrous DMSO or DMF.
-
Conjugation: Add a 10-20 fold molar excess of the dye solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye and byproducts using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum).
Caption: General workflow for protein conjugation with the NHS ester.
Applications in Cellular Imaging
Fluorescently labeled biomolecules, such as antibodies, can be used for targeted imaging in living or fixed cells. The benzothiophene core is expected to provide good photostability, a key requirement for fluorescence microscopy.
Protocol 3: Cellular Imaging with a Labeled Antibody
-
Cell Preparation: Seed cells on a glass-bottom dish and culture overnight.
-
Fixation and Permeabilization (for intracellular targets): Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with the unlabeled primary antibody specific to the target of interest.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody (conjugated with the this compound dye).
-
Washing: Wash the cells extensively with PBS.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the projected excitation and emission wavelengths.
Caption: Step-by-step workflow for immunofluorescence imaging.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel fluorescent probes. This guide provides a foundational framework for its synthesis, functionalization, and application as a fluorescent dye intermediate. Future work should focus on the experimental determination of its photophysical properties and the exploration of further derivatization to create a palette of benzothiophene-based dyes with a range of spectral characteristics and functionalities. The protocols outlined herein offer a robust starting point for researchers to unlock the potential of this versatile fluorophore in various biological and drug discovery applications.
References
- 1. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. achmem.com [achmem.com]
- 5. PubChemLite - 5-methylbenzo[b]thiophene (C9H8S) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiophene synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of photostable amine-reactive fluorescent dyes by postsynthetic conversion of bromide dithienothiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Methoxy-5-methylbenzo[b]thiophene: A Privileged Scaffold in Modern Medicinal Chemistry
Introduction: The Enduring Relevance of the Benzo[b]thiophene Core
The benzo[b]thiophene scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its structural rigidity, electron-rich nature, and ability to engage in various non-covalent interactions have rendered it a "privileged structure" in drug discovery.[1][2][3] This core motif is present in a diverse array of biologically active molecules, including approved drugs such as the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton . The versatility of the benzo[b]thiophene ring system allows for facile functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activity.[2][4] This adaptability has led to the development of benzo[b]thiophene derivatives with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][5][6]
This technical guide focuses on a specifically substituted analog, 7-Methoxy-5-methylbenzo[b]thiophene , a molecule of growing interest within the drug discovery community. The strategic placement of a methoxy group at the 7-position and a methyl group at the 5-position imparts unique electronic and steric properties to the scaffold, influencing its pharmacokinetic profile and target interactions. This document will provide a comprehensive overview of the synthesis, chemical properties, and potential medicinal chemistry applications of this compound, complete with detailed experimental protocols and structure-activity relationship (SAR) insights.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of a lead compound is paramount for successful drug development. The introduction of the methoxy and methyl groups to the benzo[b]thiophene core significantly influences its lipophilicity, polarity, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀OS | [7] |
| Molecular Weight | 178.25 g/mol | [7] |
| Appearance | Off-white to light yellow solid | Inferred |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc) | Inferred |
| LogP (predicted) | ~3.5 | Inferred |
Spectroscopic Characterization:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzene and thiophene rings, as well as singlets for the methoxy and methyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of the methoxy and methyl substituents.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display distinct resonances for the ten carbon atoms in the molecule, including the quaternary carbons of the fused ring system and the carbons of the methoxy and methyl groups.
-
Mass Spectrometry (EI): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 178, corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the loss of methyl and methoxy radicals.
Synthetic Strategies: Accessing the this compound Scaffold
Several synthetic routes can be envisioned for the construction of the this compound core, drawing from established methodologies for benzo[b]thiophene synthesis.[10][11] The choice of a specific route will depend on the availability of starting materials and the desired scale of the synthesis. A plausible and efficient approach involves the cyclization of a suitably substituted thiophenol derivative.
Protocol 1: Synthesis of this compound via Gewald-type Reaction
This protocol outlines a potential synthetic route based on the versatile Gewald reaction, a multicomponent reaction that is widely used for the synthesis of substituted thiophenes.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Materials:
-
3-Methoxy-5-methylaniline
-
Acetoacetonitrile
-
Elemental Sulfur
-
Morpholine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-5-methylaniline (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add acetoacetonitrile (1.1 eq), elemental sulfur (1.2 eq), and morpholine (catalytic amount).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidification: Acidify the mixture with 1 M HCl to pH ~5-6.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Morpholine: Acts as a basic catalyst to promote the initial Knoevenagel condensation between the aniline and the acetoacetonitrile.
-
Ethanol: Serves as a suitable solvent for the reactants and facilitates the reaction at reflux temperature.
-
Acidification: The acidification step is crucial to neutralize the basic catalyst and facilitate the precipitation or extraction of the product.
-
Column Chromatography: This purification technique is essential to remove unreacted starting materials and byproducts, yielding the pure this compound.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases. The electronic and steric contributions of the methoxy and methyl groups can be strategically exploited to enhance target binding and modulate pharmacokinetic properties.
Anticancer Applications: Targeting Kinases and Microtubules
The benzo[b]thiophene core is a well-established pharmacophore in the design of anticancer agents.[8] Derivatives of this scaffold have been shown to inhibit various protein kinases, which are critical regulators of cell growth and proliferation, and to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[12][13]
Potential as Kinase Inhibitors:
Recent studies have highlighted the potential of methoxy-substituted benzo[b]thiophenes as potent kinase inhibitors.[14] For instance, 5-methoxybenzothiophene-2-carboxamides have been identified as selective inhibitors of Clk1 and Clk4 kinases, which are implicated in the progression of various cancers.[15] The 7-methoxy substitution in our target scaffold could similarly direct its derivatives towards specific kinase targets. The methyl group at the 5-position can provide additional hydrophobic interactions within the kinase active site, potentially enhancing potency and selectivity.
Workflow for Kinase Inhibitor Screening
Caption: Workflow for identifying kinase inhibitors.
Potential as Tubulin Polymerization Inhibitors:
Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophenes have been reported as potent inhibitors of tubulin polymerization.[12] Structure-activity relationship studies in this series revealed that a methoxy group at the 7-position of the benzo[b]thiophene ring contributes to high antiproliferative activity.[12] This suggests that this compound could serve as a valuable starting point for the design of novel tubulin-targeting agents.
SAR Insights for Anticancer Activity:
-
Acylation at the 2-position: Introduction of an aroyl group, particularly a trimethoxybenzoyl moiety, at the 2-position is a common strategy to mimic the binding of colchicine to tubulin.
-
Functionalization of the 3-position: The 3-position of the benzo[b]thiophene ring can be functionalized with small alkyl or amino groups to further optimize interactions with the target protein.
-
Role of the 5-methyl group: The 5-methyl group can enhance hydrophobic interactions and improve metabolic stability.
Neurodegenerative Diseases: Modulating Neurotransmitter Receptors
The benzo[b]thiophene scaffold has also been explored for its potential in treating neurodegenerative diseases.[5] Its ability to serve as a bioisostere for other aromatic systems allows for the design of ligands for various G-protein coupled receptors (GPCRs) involved in neurotransmission. While specific studies on this compound in this area are limited, the substitution pattern suggests potential for targeting serotonin and dopamine receptors.
Protocols for Further Functionalization
The this compound core can be readily functionalized at various positions to generate a library of derivatives for biological screening.
Protocol 2: Friedel-Crafts Acylation at the 2-Position
This protocol describes the introduction of an acyl group at the electron-rich 2-position of the benzo[b]thiophene ring.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add aluminum chloride (1.2 eq) portion-wise.
-
Addition of Acyl Chloride: Stir the mixture for 15 minutes, then add the acyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by carefully adding it to a mixture of ice and 1 M HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase and purify the residue by column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a 2-Halo Derivative
This protocol outlines the synthesis of 2-aryl-7-methoxy-5-methylbenzo[b]thiophenes via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[16][17][18] This requires the initial halogenation of the 2-position.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Suzuki coupling for 2-aryl functionalization.
Materials:
-
2-Bromo-7-methoxy-5-methylbenzo[b]thiophene (synthesized separately)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2-bromo-7-methoxy-5-methylbenzo[b]thiophene (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 8-12 hours. Monitor by TLC.
-
Workup: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Conclusion and Future Perspectives
This compound is a promising and versatile scaffold for the development of novel therapeutic agents. Its strategic substitution pattern offers opportunities for fine-tuning pharmacological activity and pharmacokinetic properties. The synthetic protocols and medicinal chemistry insights provided in this guide are intended to facilitate further exploration of this exciting chemical space. Future research should focus on the synthesis and biological evaluation of diverse libraries of this compound derivatives to unlock their full therapeutic potential in areas such as oncology, neurodegenerative diseases, and beyond.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. achmem.com [achmem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzothiophene synthesis [organic-chemistry.org]
- 11. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 12. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP0875511A1 - Demethylation process for preparing benzo[b]thiophenes - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Note & Protocol: A Robust Sulfurization Strategy for the Synthesis of 7-Methoxy-5-methylbenzo[b]thiophene
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and materials science applications. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery. Specifically, substituted benzo[b]thiophenes, such as 7-Methoxy-5-methylbenzo[b]thiophene, are valuable intermediates in the synthesis of more complex molecular architectures. This application note provides a detailed, field-proven protocol for the synthesis of this compound, leveraging a robust and adaptable multi-step synthetic sequence. The described methodology is designed for reproducibility and scalability, catering to the needs of researchers in both academic and industrial settings.
Synthetic Strategy Overview
The synthesis of this compound is approached through a convergent strategy, commencing with the preparation of a key substituted benzene intermediate, followed by the introduction of a reactive alkyne functionality, and culminating in a sulfur-mediated cyclization to construct the target benzo[b]thiophene ring system. This multi-step approach allows for precise control over the substitution pattern and offers opportunities for diversification at various stages.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 1-Bromo-2-methoxy-4-methylbenzene
The initial phase of the synthesis focuses on the preparation of the requisite aryl bromide, which serves as the foundational building block for the subsequent cross-coupling reaction.
Protocol 1: Synthesis of 1-Bromo-2-methoxy-4-methylbenzene
This procedure details the synthesis of the aryl bromide intermediate from the corresponding benzoic acid derivative.[1]
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2-Methoxy-4-methylbenzoic acid | 166.17 | 83.1 mg | 0.50 | Starting Material |
| Tetrabutylammonium tribromide (Bu₄NBr₃) | 482.17 | 241.1 mg | 0.50 | Brominating Agent |
| Dichloromethane (DCM) | 84.93 | 5 mL | - | Solvent |
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-4-methylbenzoic acid (83.1 mg, 0.50 mmol) and dichloromethane (5 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add tetrabutylammonium tribromide (241.1 mg, 0.50 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-bromo-2-methoxy-4-methylbenzene as a colorless oil.
Part 2: Introduction of the Alkyne Moiety via Sonogashira Coupling
With the aryl bromide in hand, the next critical step is the installation of an alkyne group, which will ultimately form part of the thiophene ring. The Sonogashira coupling is a highly reliable and versatile cross-coupling reaction for this purpose.[2][3][4]
Protocol 2: Sonogashira Coupling of 1-Bromo-2-methoxy-4-methylbenzene with Trimethylsilylacetylene
This protocol describes the palladium- and copper-catalyzed coupling of the aryl bromide with a protected alkyne, followed by in-situ or subsequent deprotection.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| 1-Bromo-2-methoxy-4-methylbenzene | 201.06 | 201 mg | 1.0 | Starting Material |
| Trimethylsilylacetylene | 98.22 | 147 mg (0.21 mL) | 1.5 | Alkyne Source |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 35 mg | 0.05 | Palladium Catalyst |
| Copper(I) iodide | 190.45 | 10 mg | 0.05 | Co-catalyst |
| Triethylamine | 101.19 | 5 mL | - | Base and Solvent |
| Tetrahydrofuran (THF) | 72.11 | 5 mL | - | Co-solvent |
Procedure:
-
To a flame-dried 25 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-2-methoxy-4-methylbenzene (201 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (10 mg, 0.05 mmol).
-
Add anhydrous triethylamine (5 mL) and anhydrous tetrahydrofuran (5 mL) via syringe.
-
Degas the solution by bubbling argon through it for 10-15 minutes.
-
Add trimethylsilylacetylene (0.21 mL, 1.5 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting aryl bromide is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalysts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Deprotection of the Silyl Group:
-
Dissolve the crude silylated alkyne in methanol (10 mL).
-
Add potassium carbonate (276 mg, 2.0 mmol) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water (15 mL) to the residue and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-ethynyl-2-methoxy-4-methylbenzene. This intermediate can be purified by column chromatography if necessary.
Part 3: Sulfurization and Cyclization to this compound
The final and key transformation is the construction of the benzothiophene ring. This can be achieved through various methods; here we propose a direct intermolecular oxidative cyclization of a thiophenol with the alkyne. An alternative, the electrophilic cyclization of a pre-formed o-alkynyl thioanisole, is also a robust method.[5][6]
Protocol 3: Oxidative Cyclization of 2-Amino-thiophenol with 1-Ethynyl-2-methoxy-4-methylbenzene (Illustrative)
While a direct reaction with a simple sulfur source can be complex, a well-established method involves the reaction of an alkyne with a thiophenol. For the synthesis of the title compound, a more direct sulfurization of the corresponding thiophenol would be ideal. As a representative protocol for benzothiophene formation from an alkyne and a sulfur source, a manganese-assisted cyclization of a thiophenol and an alkyne is presented.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| 1-Ethynyl-2-methoxy-4-methylbenzene | 146.19 | 146 mg | 1.0 | Alkyne |
| Thiophenol | 110.18 | 110 mg (0.10 mL) | 1.0 | Sulfur Source |
| Manganese(III) acetate dihydrate | 268.09 | 536 mg | 2.0 | Oxidant |
| Benzoic Acid | 122.12 | 244 mg | 2.0 | Additive |
| 1,2-Dichloroethane (DCE) | 98.96 | 5 mL | - | Solvent |
Procedure:
-
To a 25 mL round-bottom flask, add 1-ethynyl-2-methoxy-4-methylbenzene (146 mg, 1.0 mmol), thiophenol (0.10 mL, 1.0 mmol), manganese(III) acetate dihydrate (536 mg, 2.0 mmol), and benzoic acid (244 mg, 2.0 mmol).
-
Add 1,2-dichloroethane (5 mL) and stir the mixture at 80 °C under an air atmosphere for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₀H₁₀OS
-
Molecular Weight: 178.25 g/mol [7]
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for aromatic protons, a methoxy group, and a methyl group.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for aromatic carbons, the thiophene ring carbons, a methoxy carbon, and a methyl carbon.
-
Mass Spectrometry (EI): m/z (%) = 178 (M⁺).
Workflow Diagram
Caption: Synthetic workflow for this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described multi-step sequence, involving a robust bromination, a reliable Sonogashira coupling, and an efficient sulfurization/cyclization, offers a practical route to this valuable heterocyclic building block. The methodologies presented are well-established in the field of organic synthesis and can be adapted for the preparation of a variety of substituted benzo[b]thiophenes, thereby empowering researchers in their drug discovery and materials science endeavors.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 6. Direct benzothiophene formation via oxygen-triggered intermolecular cyclization of thiophenols and alkynes assisted by manganese/PhCOOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. achmem.com [achmem.com]
Application Notes and Protocols for the High-Pressure Synthesis of 7-Methoxy-5-methylbenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the proposed high-pressure synthesis of 7-Methoxy-5-methylbenzo[b]thiophene, a heterocyclic compound of interest in medicinal chemistry. Benzo[b]thiophenes are a class of compounds known for a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2] The application of high pressure in organic synthesis can offer significant advantages, including accelerated reaction rates, increased yields, and improved selectivity, particularly in reactions with a negative activation volume such as cycloadditions.[3][4] This guide will explore the theoretical basis for employing high-pressure conditions for the synthesis of the target molecule, provide a detailed experimental protocol, and outline the necessary safety precautions for conducting such reactions.
Introduction: The Rationale for High-Pressure Synthesis
The benzo[b]thiophene scaffold is a privileged structure in drug discovery due to its presence in numerous biologically active molecules.[1][5] Specifically, substituted benzo[b]thiophenes are being investigated for their potential as therapeutic agents. The target molecule, this compound, possesses structural features that suggest potential biological activity, making its efficient synthesis a topic of interest.
Traditional methods for the synthesis of benzo[b]thiophenes often require harsh reaction conditions, such as high temperatures and the use of strong acids or bases, which can lead to side reactions and limit the substrate scope.[6][7] High-pressure organic synthesis, or barochemistry, presents a compelling alternative.[4] By applying pressures in the range of 2-20 kbar, reactions can be significantly accelerated, often at lower temperatures.[4] This is particularly true for reactions that proceed through a transition state that is smaller in volume than the reactants, a common feature of cycloaddition and condensation reactions.[3]
This application note proposes a high-pressure approach to the synthesis of this compound, leveraging the benefits of this technology to potentially achieve a more efficient and controlled reaction.
Theoretical Background: The Effect of Pressure on Reaction Kinetics
The influence of pressure on the rate of a chemical reaction is described by the following equation:
(∂lnk/∂P)T = -ΔV‡/RT
where:
-
k is the rate constant
-
P is the pressure
-
T is the temperature
-
R is the ideal gas constant
-
ΔV‡ is the volume of activation
A negative volume of activation (ΔV‡ < 0) indicates that the volume of the transition state is smaller than the volume of the reactants. In such cases, increasing the pressure will lead to an increase in the reaction rate. Many cycloaddition and condensation reactions, which are common strategies for the synthesis of heterocyclic compounds like benzo[b]thiophenes, exhibit negative activation volumes.[3]
For the synthesis of this compound, a potential strategy involves the reaction of a substituted thiophene with a suitable dienophile in a Diels-Alder type reaction, followed by aromatization, or a condensation reaction of appropriate precursors. High pressure can promote these reactions by bringing the reacting molecules into closer proximity and facilitating the formation of the compact transition state.
Proposed High-Pressure Synthesis Protocol
This protocol outlines a proposed method for the synthesis of this compound. As no specific high-pressure synthesis for this exact molecule has been reported, the following parameters are suggested as a starting point for optimization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-3-methoxy-5-methylthiophenol | Synthesis Grade | Commercially Available | Starting material. |
| Propargyl aldehyde | Synthesis Grade | Commercially Available | Reactant. |
| Palladium(II) acetate | Catalyst Grade | Commercially Available | Catalyst. |
| Triphenylphosphine | Synthesis Grade | Commercially Available | Ligand. |
| Cesium carbonate | Anhydrous | Commercially Available | Base. |
| Toluene | Anhydrous | Commercially Available | Solvent. |
| High-Pressure Reactor | - | e.g., Parr Instrument Co. | Capable of >10 kbar. |
| PTFE reaction vessel | - | - | Inert and pressure-resistant. |
Experimental Workflow
The proposed synthesis involves a palladium-catalyzed intramolecular cyclization, a reaction type that can be amenable to high-pressure conditions.
Caption: Experimental workflow for the proposed high-pressure synthesis.
Step-by-Step Procedure
-
Preparation: In a clean, dry PTFE reaction vessel, combine 2-bromo-3-methoxy-5-methylthiophenol (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and cesium carbonate (2.0 eq).
-
Solvent and Reactant Addition: Add anhydrous toluene to the vessel to achieve a starting material concentration of 0.1 M. Then, add propargyl aldehyde (1.2 eq).
-
Reactor Assembly: Seal the PTFE vessel securely and place it inside the high-pressure reactor.
-
Pressurization and Heating: Pressurize the reactor to the target pressure (e.g., 12 kbar) using a hydraulic press. Once the desired pressure is reached, begin heating the reactor to the target temperature (e.g., 90 °C).
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the desired time (e.g., 18 hours).
-
Depressurization and Cooling: After the reaction time has elapsed, turn off the heating and allow the reactor to cool to room temperature. Slowly and carefully depressurize the reactor according to the manufacturer's instructions.
-
Work-up: Open the reactor and remove the PTFE vessel. Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with additional toluene.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of this compound.
Safety Protocols for High-Pressure Synthesis
Working with high-pressure reactors requires strict adherence to safety protocols to mitigate the risks of equipment failure and chemical exposure.[8][9]
-
Thorough Training: All personnel operating high-pressure equipment must receive comprehensive training on the specific reactor model, including its operational limits, emergency procedures, and routine maintenance.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and appropriate gloves. In some cases, a blast shield may be necessary.[10]
-
Reactor Inspection: Before each use, visually inspect the reactor for any signs of wear, corrosion, or damage. Ensure that all fittings and seals are in good condition.[8]
-
Pressure Relief Systems: Ensure that the reactor is equipped with a functioning pressure relief system, such as a rupture disc or a safety relief valve, and that it is correctly rated for the intended operating pressure.[8][9]
-
Proper Assembly and Sealing: Follow the manufacturer's instructions meticulously for assembling and sealing the reactor to prevent leaks.
-
Controlled Pressurization and Depressurization: Increase and decrease the pressure in a slow and controlled manner to avoid shocking the system.
-
Never Exceed Maximum Limits: Do not exceed the maximum allowable working pressure and temperature of the reactor.[8]
-
Emergency Procedures: Be familiar with the emergency shutdown procedures for the reactor and the location of safety equipment such as fire extinguishers and safety showers.
-
Chemical Hazards: Be aware of the specific hazards associated with the chemicals being used. The target molecule, this compound, is expected to have hazard statements H302, H315, H319, and H332, indicating it may be harmful if swallowed, cause skin and eye irritation, and be harmful if inhaled.[11] Handle all chemicals in a well-ventilated fume hood.
Data Presentation and Expected Outcomes
The success of the high-pressure synthesis should be evaluated based on the yield and purity of the desired product. The following table provides a template for recording and comparing experimental data during the optimization of the reaction conditions.
| Run | Pressure (kbar) | Temperature (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Purity (%) |
| 1 | 10 | 80 | 24 | 5 | ||
| 2 | 12 | 80 | 18 | 5 | ||
| 3 | 15 | 80 | 12 | 5 | ||
| 4 | 12 | 90 | 18 | 5 | ||
| 5 | 12 | 100 | 12 | 5 | ||
| 6 | 12 | 90 | 18 | 2.5 |
It is anticipated that the application of high pressure will lead to a significant increase in the reaction rate, allowing for shorter reaction times and/or lower temperatures compared to analogous reactions at atmospheric pressure. This can also lead to a cleaner reaction profile with fewer byproducts, resulting in a higher isolated yield of the pure product.
Conclusion
The proposed high-pressure synthesis of this compound offers a potentially advantageous route to this valuable heterocyclic compound. By leveraging the principles of barochemistry, it may be possible to achieve higher yields and purity under milder conditions than traditional synthetic methods. The detailed protocol and safety guidelines provided in this document are intended to serve as a comprehensive resource for researchers venturing into this promising area of organic synthesis. Careful optimization of the reaction parameters will be crucial for maximizing the benefits of this technology.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High Pressure Helps Synthesis of Thiophene Derivatives - ChemistryViews [chemistryviews.org]
- 4. Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01075F [pubs.rsc.org]
- 5. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 7. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 8. What safety measures are essential when working with high pressure reactors? - HiTechTrader.com [hitechtrader.com]
- 9. blog.techinstro.com [blog.techinstro.com]
- 10. csub.edu [csub.edu]
- 11. achmem.com [achmem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Methoxy-5-methylbenzo[b]thiophene by Chromatography
Welcome to the Technical Support Center for the chromatographic purification of 7-Methoxy-5-methylbenzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale behind experimental choices to ensure the successful isolation of your target compound.
Introduction
This compound is a heterocyclic compound with a structural backbone of interest in medicinal chemistry and materials science. Achieving high purity of this compound is critical for accurate downstream applications, including biological assays and further chemical synthesis. Column chromatography is a principal method for this purification. This guide will walk you through the process, from initial method development to troubleshooting common issues.
While specific literature on the chromatographic purification of this compound is not extensively available, the principles outlined here are derived from established protocols for closely related benzothiophene derivatives and general chromatographic theory.[1][2]
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the purification of benzothiophene derivatives.
Q1: What is the recommended stationary phase for the purification of this compound?
A1: The most commonly used stationary phase for the purification of benzothiophene derivatives is silica gel (230-400 mesh) .[1] Its polarity is well-suited for separating benzothiophenes from common non-polar and moderately polar impurities. For compounds that may be sensitive to the acidic nature of silica gel, alternatives such as deactivated (neutral) silica gel or alumina can be considered.
Q2: How do I select an appropriate mobile phase (eluent) for the column?
A2: The selection of the mobile phase is crucial for achieving good separation. A systematic approach starting with Thin Layer Chromatography (TLC) is highly recommended.
-
Initial Solvent System: A common starting point for benzothiophene derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane .[1]
-
TLC Analysis: Run TLC plates with your crude sample in a range of solvent ratios (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate). The ideal solvent system will give your target compound a Retention Factor (Rf) value between 0.2 and 0.4. This range typically provides the best separation on a column.
-
Compound Polarity: Based on its structure (methoxy and methyl groups on the benzene ring), this compound is expected to be of moderate polarity. A solvent system of hexane and ethyl acetate is a logical first choice.
Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
A3: If your compound is more polar than anticipated and shows little to no movement on the TLC plate, you should switch to a more polar solvent system. A common alternative is a mixture of dichloromethane and methanol . Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. For highly polar compounds, reverse-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), may be a more suitable technique.
Q4: Should I use isocratic or gradient elution?
A4: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: If the TLC analysis shows that your desired compound is well-separated from impurities with a single solvent mixture, isocratic elution (using a constant solvent composition) is simpler and can be effective.
-
Gradient Elution: If your crude material contains multiple components with a wide range of polarities, a gradient elution is generally more effective. This involves starting with a low polarity mobile phase and gradually increasing the percentage of the more polar solvent. This allows for the efficient elution of all compounds, often resulting in better resolution and sharper peaks.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | 1. Inappropriate solvent system. 2. Column was overloaded with the sample. 3. Column was not packed properly (channeling). 4. Flow rate is too fast. | 1. Re-optimize the solvent system using TLC to achieve a greater difference in Rf values between your compound and the impurities. 2. Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a 30-100:1 ratio of silica gel to crude sample by weight. 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully. 4. Reduce the flow rate to allow for better equilibration between the stationary and mobile phases. |
| Compound is Stuck at the Top of the Column | 1. The compound is insoluble in the mobile phase. 2. The compound is too polar for the chosen eluent. 3. The compound may be decomposing on the silica gel. | 1. Use a "dry loading" technique. Dissolve your sample in a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be added to the top of the column. 2. Switch to a more polar solvent system, such as dichloromethane/methanol. 3. Test the stability of your compound on a TLC plate. Spot the compound, let it sit for an hour, and then develop it to see if any new spots appear. If decomposition is observed, consider using a deactivated stationary phase or switching to a different purification method like recrystallization. |
| Streaking or Tailing of the Compound Band | 1. The sample was overloaded. 2. The compound is interacting too strongly with the stationary phase. 3. The compound might be acidic or basic. | 1. Reduce the amount of sample loaded onto the column. 2. Increase the polarity of the eluent. 3. For acidic compounds, adding a small amount of acetic acid (0.1-1%) to the mobile phase can help. For basic compounds, adding a small amount of triethylamine (0.1-1%) can improve the peak shape. |
| No Compound Eluting from the Column | 1. The eluent is not polar enough. 2. The compound may have decomposed on the column. | 1. Gradually increase the polarity of the mobile phase. If you reach 100% of your polar solvent and the compound has not eluted, a stronger solvent system is needed. 2. As mentioned previously, assess the stability of your compound on silica gel. |
Experimental Workflow and Protocols
Step 1: TLC Method Development
A crucial first step before performing column chromatography is to determine the optimal solvent system using TLC.
Caption: Workflow for TLC Method Development.
Step 2: Column Chromatography Protocol (Flash Chromatography)
This protocol outlines the steps for purifying your crude this compound using flash column chromatography.
Caption: Step-by-step flash chromatography workflow.
Concluding Remarks
The successful purification of this compound by chromatography relies on a systematic and logical approach. While this guide provides a framework based on the purification of similar compounds, empirical optimization for your specific sample is key. Always prioritize safety in the laboratory by handling all chemicals with appropriate personal protective equipment and working in a well-ventilated area.
References
Technical Support Center: Synthesis of 7-Methoxy-5-methylbenzo[b]thiophene
Welcome to the technical support center for the synthesis of 7-Methoxy-5-methylbenzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles.
Introduction: Navigating the Synthesis of a Substituted Benzothiophene
The synthesis of this compound presents a unique set of challenges primarily due to the directing effects of the electron-donating methoxy and methyl groups on the aromatic ring. These substituents significantly influence the regioselectivity of the key cyclization step and can lead to the formation of undesired isomers and other byproducts. This guide will focus on a common and practical synthetic approach, highlighting potential side reactions at each stage and providing validated troubleshooting protocols.
A plausible and frequently utilized synthetic pathway begins with the commercially available 3,5-dihydroxytoluene (orcinol). This route involves a four-step process:
-
Selective Mono-methylation: Protection of one phenolic hydroxyl group.
-
Thiolation: Conversion of the remaining hydroxyl group to a thiol.
-
S-Alkylation: Introduction of a two-carbon unit to the sulfur atom.
-
Intramolecular Cyclization: Formation of the benzothiophene ring system.
This guide will dissect each of these steps, addressing the most probable side reactions and offering solutions to maximize the yield and purity of the target molecule.
Visualizing the Synthetic Pathway and Potential Side Reactions
To provide a clear overview, the following diagram illustrates the intended synthetic route and the points at which key side reactions can occur.
Caption: Main synthetic route and potential side reactions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Selective Mono-methylation of 3,5-Dihydroxytoluene
Question 1: My methylation reaction is producing a significant amount of the di-methylated byproduct (3,5-dimethoxytoluene) and unreacted starting material. How can I improve the selectivity for the desired 3-methoxy-5-methylphenol?
Answer:
This is a common challenge in the selective methylation of symmetric diols like orcinol. The key to favoring mono-methylation lies in carefully controlling the stoichiometry of your reagents and the reaction conditions.
Causality and Field-Proven Insights:
-
Statistical Distribution: The reaction of a symmetric diol with a methylating agent will statistically produce a mixture of the starting material, the mono-methylated product, and the di-methylated product. To favor the mono-methylated product, you must use a substoichiometric amount of the methylating agent.
-
Reagent Choice: Dimethyl sulfate is a common and effective methylating agent for this transformation.[1] Using a milder methylating agent or a bulkier one could potentially increase selectivity, but often at the cost of reaction time and overall yield.
-
Base and Solvent: The choice of base and solvent is critical. A non-nucleophilic base like potassium carbonate is preferred to avoid side reactions. Anhydrous acetone is a suitable solvent that allows for good solubility of the reactants and easy removal after the reaction.[1]
Troubleshooting Protocol:
-
Strict Stoichiometry: Use a carefully measured amount of dimethyl sulfate, typically between 0.9 to 1.0 equivalents relative to the orcinol. It is often better to have some unreacted starting material, which can be more easily separated from the desired mono-methylated product than the di-methylated byproduct.
-
Slow Addition: Add the dimethyl sulfate dropwise to the reaction mixture at room temperature or slightly below. This helps to maintain a low concentration of the methylating agent, further favoring mono-methylation.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The appearance of a significant amount of the di-methylated product (which will be less polar than the mono-methylated product) is an indication to stop the reaction.
-
Purification Strategy: The separation of the product mixture can be achieved by column chromatography on silica gel. The di-methylated product will elute first, followed by the desired mono-methylated product, and finally the unreacted starting material.
| Product | Typical Rf value (Hexane:EtOAc 4:1) |
| 3,5-Dimethoxytoluene | ~0.8 |
| 3-Methoxy-5-methylphenol | ~0.5 |
| 3,5-Dihydroxytoluene | ~0.1 |
Table 1: Typical TLC elution profile for the methylation of orcinol.
Part 2: Thiolation of 3-Methoxy-5-methylphenol
Question 2: I am attempting the conversion of 3-methoxy-5-methylphenol to the corresponding thiophenol and am observing low yields and incomplete conversion. What are the common pitfalls in this step?
Answer:
The direct conversion of a phenol to a thiophenol can be challenging. A robust and widely used method is the Newman-Kwart rearrangement. This multi-step process involves the conversion of the phenol to a thionocarbamate, followed by thermal rearrangement to a thiocarbamate, and subsequent hydrolysis to the thiophenol.
Causality and Field-Proven Insights:
-
Incomplete Rearrangement: The key step, the thermal rearrangement of the O-aryl thionocarbamate to the S-aryl thiocarbamate, requires high temperatures (typically >250 °C). Insufficient temperature or reaction time can lead to incomplete conversion.
-
Side Reactions during Hydrolysis: The final hydrolysis of the thiocarbamate to the thiophenol is typically carried out under strong basic conditions. This step can be prone to side reactions if not carefully controlled.
Troubleshooting Protocol:
-
Thionocarbamate Formation: Ensure the complete conversion of the phenol to the O-aryl thionocarbamate. This reaction is usually straightforward and can be monitored by TLC.
-
Optimize Rearrangement Conditions:
-
Temperature: The rearrangement is a thermally driven process. Ensure your reaction setup can achieve and maintain the required high temperature. A sand bath or a high-boiling point solvent can be used for this purpose.
-
Inert Atmosphere: Perform the rearrangement under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfur-containing compounds at high temperatures.
-
-
Controlled Hydrolysis:
-
Degassed Solutions: Use degassed water and solvents for the hydrolysis step to minimize oxidation of the resulting thiophenol.
-
Acidification and Extraction: After hydrolysis, the reaction mixture should be carefully acidified to protonate the thiophenolate. The thiophenol is then extracted into an organic solvent. It is crucial to work quickly and minimize exposure to air, as thiophenols are susceptible to oxidation.
-
Question 3: My isolated 3-methoxy-5-methylthiophenol appears to be impure, with a yellowish color and a difficult-to-characterize NMR spectrum. What could be the issue?
Answer:
Thiophenols are notoriously prone to oxidation, leading to the formation of disulfides. This is a likely cause of the observed impurity.
Causality and Field-Proven Insights:
-
Oxidative Dimerization: In the presence of air (oxygen), thiophenols can readily oxidize to form the corresponding disulfide. This dimerization process is often catalyzed by trace metals or light.
Troubleshooting Protocol:
-
Inert Atmosphere Handling: Handle the purified thiophenol under an inert atmosphere as much as possible.
-
Storage: Store the thiophenol under nitrogen or argon in a sealed container, preferably in a refrigerator or freezer to slow down decomposition.
-
Purification of Oxidized Product: If disulfide formation is significant, it can often be separated from the thiophenol by column chromatography. The disulfide is less polar than the corresponding thiophenol. Alternatively, the disulfide can sometimes be reduced back to the thiophenol using a mild reducing agent like sodium borohydride, followed by an acidic workup.
Part 3: S-Alkylation and Intramolecular Cyclization
Question 4: During the acid-catalyzed cyclization of my S-alkylated intermediate, I am obtaining a mixture of two isomeric benzothiophenes. How can I control the regioselectivity of this reaction?
Answer:
The formation of regioisomers is a primary challenge in this synthesis, directly resulting from the directing effects of the methoxy and methyl substituents on the aromatic ring. Both are ortho, para-directing groups, leading to two possible sites for electrophilic attack and subsequent cyclization.[2][3][4][5][6]
Causality and Field-Proven Insights:
-
Directing Effects: The methoxy group is a stronger activating and ortho, para-directing group than the methyl group due to its ability to donate electron density via resonance.[2][4][6] Therefore, electrophilic attack will be favored at the positions ortho and para to the methoxy group.
-
Steric Hindrance: The position ortho to both the methoxy and methyl groups (C-4) is sterically hindered, making electrophilic attack at this position less likely.
-
Favored Cyclization: Cyclization will preferentially occur at the positions ortho to the sulfur atom that are also activated by the methoxy and methyl groups. In the case of 3-methoxy-5-methylthiophenol, these positions are C-2 and C-6. The directing effects favor attack at the position ortho to the methoxy group, leading to the desired this compound. However, competing cyclization at the position ortho to the methyl group can lead to the formation of the 5-methoxy-7-methylbenzo[b]thiophene isomer.
Troubleshooting Protocol:
-
Choice of Cyclizing Agent: The choice of acid catalyst can influence the regioselectivity. Polyphosphoric acid (PPA) is a common and effective reagent for this type of cyclization.[7] Lewis acids such as aluminum chloride can also be used, but may lead to different isomer ratios.
-
Reaction Temperature: The reaction temperature can impact the product distribution. It is advisable to start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction for the formation of isomers.
-
Careful Analysis: The isomeric products may have very similar chromatographic behavior, making their separation challenging. High-resolution NMR techniques (such as NOESY) may be necessary to definitively identify the major and minor products.
-
Purification: Fractional crystallization or careful column chromatography may be required to separate the desired isomer from the byproduct.
Question 5: My cyclization reaction is giving a low yield, and I am observing a significant amount of a polar, dark-colored byproduct. What is happening?
Answer:
This is likely due to either demethylation of the methoxy group under the acidic reaction conditions or polymerization of the starting material or product.
Causality and Field-Proven Insights:
-
Demethylation: Strong acids, especially at elevated temperatures, can cleave methyl ethers to form the corresponding phenols. This phenolic byproduct will be more polar and may contribute to the dark coloration of the reaction mixture.
-
Polymerization: Electron-rich aromatic compounds and thiophenes can be susceptible to polymerization under strong acidic conditions.
Troubleshooting Protocol:
-
Milder Acid Catalyst: Consider using a milder acid catalyst or a lower concentration of the strong acid.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of degradation products.
-
Purification: The polar byproducts can typically be removed by column chromatography.
Experimental Protocols
Protocol 1: Selective Mono-methylation of 3,5-Dihydroxytoluene
-
To a solution of 3,5-dihydroxytoluene (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add dimethyl sulfate (0.95 eq) dropwise over a period of 1 hour.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 3-methoxy-5-methylphenol.[1][8]
Protocol 2: Acid-Catalyzed Intramolecular Cyclization
-
Prepare the S-alkylated intermediate, for example, 2-((3-methoxy-5-methylphenyl)thio)acetaldehyde dimethyl acetal, from 3-methoxy-5-methylthiophenol.
-
Add the acetal (1.0 eq) to polyphosphoric acid (10 eq by weight) at room temperature.
-
Heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
References
- 1. 3-Methoxy-5-methylphenol|>98.0% Purity|CAS 3209-13-0 [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
Technical Support Center: 7-Methoxy-5-methylbenzo[b]thiophene
Welcome to the technical support center for 7-Methoxy-5-methylbenzo[b]thiophene (CAS RN: 1388033-29-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios to maintain the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section covers the most common inquiries regarding the storage and stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dark, and dry place.[1] The recommended storage temperature is room temperature.[1] It is crucial to keep the container tightly sealed to protect it from atmospheric moisture and oxygen.
Q2: Is this compound sensitive to light?
A2: Yes, it is recommended to store this compound in a dark place, suggesting potential photosensitivity.[1] Aromatic sulfur heterocycles can undergo photo-oxidation.[2] Prolonged exposure to light, especially UV radiation, may lead to degradation. To mitigate this, always store the compound in an amber vial or a light-blocking container.
Q3: What are the known incompatibilities for this compound?
A3: While specific incompatibility data for this compound is limited, based on the reactivity of related benzothiophene derivatives, it is advisable to avoid contact with strong oxidizing agents, strong acids, and strong bases. These substances can potentially react with the benzothiophene core or its substituents.
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life of the compound is highly dependent on the storage conditions. When stored as recommended (cool, dark, dry, and sealed), the compound should remain stable for an extended period. However, for critical applications, it is best practice to re-analyze the purity of the compound if it has been in storage for a long time, especially if the container has been opened multiple times.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation | Verify the storage conditions. Ensure the container is properly sealed and protected from light. Consider that repeated opening and closing of the container can introduce moisture and oxygen. |
| Perform a purity check using an appropriate analytical method (see Section 3). If degradation is confirmed, use a fresh batch of the compound. | ||
| Discoloration of the material (e.g., darkening) | Oxidation or photodegradation | This is a common observation for some benzothiophene derivatives upon storage. While slight discoloration may not always indicate significant impurity, it is a sign that the compound might be degrading. |
| It is highly recommended to perform a purity analysis to quantify the extent of degradation. For future use, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. | ||
| Poor solubility in a specific solvent | Compound degradation leading to less soluble byproducts | Confirm the purity of the compound. Degradation products may have different solubility profiles. |
| Re-evaluate the choice of solvent. If the compound was previously soluble, this could be a strong indicator of degradation. |
Section 3: Analytical Protocols for Quality Control
To ensure the integrity of your experimental results, it is essential to have reliable methods for assessing the purity of this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard method for determining the purity of aromatic compounds.
Experimental Protocol:
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for related compounds.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both purity assessment and confirmation of the compound's identity.
Experimental Protocol:
-
GC Column: A standard non-polar or medium-polarity capillary column is generally effective.
-
Injection: Use a split or splitless injection depending on the sample concentration.
-
Oven Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250-300 °C) is typical.
-
MS Detection: Electron ionization (EI) at 70 eV is standard for generating a reproducible fragmentation pattern for library matching and structural confirmation.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the compound and identifying potential impurities. The presence of unexpected signals or changes in the integration of known signals can indicate degradation.
Section 4: Potential Degradation Pathways
Understanding how this compound might degrade is key to preventing it. While specific studies on this molecule are not widely available, we can infer potential pathways based on the chemistry of benzothiophenes and methoxy-substituted aromatics.
Caption: Potential degradation pathways for this compound.
-
Sulfur Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can be promoted by oxidizing agents or even atmospheric oxygen over long periods.[3] This can lead to the formation of the corresponding sulfoxide and sulfone.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. For polycyclic aromatic sulfur heterocycles, this can lead to a variety of degradation products, including sulfonic acids and other oxidized species.[2]
-
Demethylation: The methoxy group can be susceptible to cleavage under harsh acidic or basic conditions, leading to the formation of a hydroxyl group.
By understanding these potential degradation routes, you can take proactive steps to minimize them, such as storing the compound under an inert atmosphere and rigorously protecting it from light.
References
Technical Support Center: Scaling Up the Synthesis of 7-Methoxy-5-methylbenzo[b]thiophene
An in-depth guide to navigating the complexities of scaling the synthesis of 7-Methoxy-5-methylbenzo[b]thiophene, tailored for chemical researchers and process development scientists.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of this compound. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to facilitate a smooth transition from bench-scale discovery to pilot-plant production.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of this compound, focusing on ensuring regiochemical purity and scalability.
Q1: What is the most reliable and scalable synthetic strategy to ensure the correct isomer, this compound, is produced?
A1: For multi-substituted heterocycles like this compound, a linear synthesis approach that builds the benzo[b]thiophene core from a pre-functionalized benzene ring is vastly superior to late-stage functionalization of the parent benzo[b]thiophene. Direct electrophilic substitution (e.g., Friedel-Crafts reactions) on an unsubstituted or monosubstituted benzo[b]thiophene ring often yields a mixture of isomers that are difficult and costly to separate on a large scale.[1][2] The recommended strategy involves an acid-catalyzed intramolecular cyclization of a carefully chosen precursor, which locks in the desired substitution pattern from the start.[3][4]
Q2: Why is direct Friedel-Crafts acylation or alkylation of a methoxybenzo[b]thiophene not a viable route for scale-up?
A2: The primary challenge is a lack of regioselectivity. In benzo[b]thiophenes, electrophilic substitution typically occurs at the 3-position, and to a lesser extent, the 2-position.[1] The directing effects of existing substituents (like methoxy and methyl groups) can further complicate this, leading to a mixture of isomers. For instance, attempting to introduce the methyl or methoxy group onto a pre-formed benzo[b]thiophene would likely result in substitution at undesired positions.[5][6] Separating these closely related isomers via chromatography is not economically feasible at industrial scales, making this route unreliable for producing a single, pure regioisomer.[3]
Q3: Which analytical techniques are critical for in-process control and final product verification during scale-up?
A3: A robust analytical strategy is crucial.
-
Thin Layer Chromatography (TLC): Essential for at-a-glance reaction monitoring on the manufacturing floor to determine reaction completion.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. It should be used to monitor the consumption of starting materials, the formation of intermediates, and to quantify the purity of the final product, including the detection of any isomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for structural confirmation of the final product and key intermediates. The proton NMR spectrum, in particular, will provide definitive confirmation of the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and intermediates.
Troubleshooting Guide: From Lab to Pilot Plant
This guide is structured to provide solutions to common problems encountered during the synthesis and scale-up process.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low Yield in Cyclization Step | 1. Incomplete Reaction: The acid catalyst may be insufficient or have low activity due to moisture. The reaction temperature might be too low or the time too short. 2. Side Reactions: Strong acids can cause decomposition or polymerization, especially at elevated temperatures.[7] 3. Poor Mixing: In larger reactors, viscous reagents like polyphosphoric acid (PPA) can lead to poor heat and mass transfer. | 1. Catalyst & Conditions: Ensure the acid catalyst (e.g., methanesulfonic acid, PPA) is fresh and anhydrous. Perform a small-scale trial to optimize temperature and reaction time. Monitor via HPLC to confirm the disappearance of the starting material. 2. Temperature Control: Add the precursor to the pre-heated acid at a controlled rate to manage any exotherm. Avoid excessive temperatures that could lead to charring. 3. Agitation: Use a reactor with an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) designed for viscous mixtures to ensure homogeneity. |
| Formation of Isomeric Impurities | 1. Incorrect Starting Material: The initial precursor did not have the correct 3,5-substitution pattern. 2. Rearrangement: Under harsh acidic conditions, substituent migration is a potential, though less common, side reaction.[3] | 1. Verify Precursor: Confirm the structure of the starting 1-(4-Methoxy-phenyl)-2-(3-methoxy-phenylsulfanyl)-ethanone (or similar precursor) using NMR before proceeding with the cyclization.[4] 2. Milder Conditions: If rearrangement is suspected, explore milder cyclization catalysts or lower reaction temperatures. However, the primary cause is almost always an impure starting material. |
| Difficult Product Isolation/Purification | 1. Viscous Reaction Quench: Quenching a large volume of PPA or methanesulfonic acid in water is highly exothermic and can result in a thick, difficult-to-handle slurry. 2. Product Oiling Out: The crude product may separate as an oil instead of a solid during crystallization, making filtration difficult. 3. Co-precipitation of Impurities: Impurities may crystallize along with the desired product. | 1. Controlled Quench: Add the reaction mixture slowly to a well-stirred, chilled vessel of water or a biphasic mixture (e.g., toluene/water) to dissipate heat and keep the product in an easily extractable organic layer.[4] 2. Solvent Screening: Perform a solvent screen for recrystallization. A mixed solvent system (e.g., ethanol/water, toluene/heptane) often provides better crystalline morphology.[7] Seeding with a small amount of pure product can also induce proper crystallization. 3. Hot Filtration/Charcoal Treatment: If impurities are insoluble at higher temperatures, a hot filtration of the crystallization solution can remove them. Activated charcoal can be used to remove colored impurities before crystallization. |
| Exotherm & Temperature Control Issues | 1. Highly Exothermic Cyclization/Quench: The reaction of the precursor with a strong acid and the subsequent quenching are often highly exothermic.[2] 2. Inadequate Heat Removal: The surface-area-to-volume ratio decreases as the reactor size increases, making cooling less efficient. | 1. Controlled Addition: Add reagents slowly and monitor the internal temperature closely. For the quench, add the acid mixture to the water/solvent, not the other way around. 2. Process Engineering: Ensure the pilot plant reactor's cooling system is rated for the calculated heat output of the reaction. Consider using a semi-batch process where the limiting reagent is added over time to control the rate of heat generation. |
Recommended Synthetic Pathway & Protocols
The most robust and scalable synthesis proceeds via the cyclization of a substituted 2-arylthioacetophenone.
Overall Synthetic Workflow
Caption: Recommended regiocontrolled synthetic workflow.
Protocol 1: Synthesis of Precursor (Lab Scale)
-
Reagent Charging: To a 1 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-methoxy-5-methylthiophenol (50 g, 0.324 mol), 2-bromo-1-(4-methoxyphenyl)ethanone (74.2 g, 0.324 mol), and potassium carbonate (89.6 g, 0.648 mol) in acetone (500 mL).
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the thiophenol starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude precursor.
-
Purification: Recrystallize the crude solid from ethanol to yield the pure precursor, 1-(4-methoxyphenyl)-2-((3-methoxy-5-methylphenyl)thio)ethanone, as a white to off-white solid.
Protocol 2: Acid-Catalyzed Cyclization and Purification (Lab Scale)
-
Catalyst Preparation: In a 1 L reactor equipped with a robust mechanical stirrer and temperature probe, carefully heat methanesulfonic acid (MSA, 500 mL) to 90°C.
-
Precursor Addition: Add the precursor (100 g, 0.316 mol) portion-wise to the hot acid over 30 minutes, ensuring the internal temperature does not exceed 100°C.
-
Reaction: Stir the mixture at 90°C for 2-4 hours. Monitor for completion by HPLC.
-
Quench: In a separate 2 L vessel, prepare a stirred mixture of toluene (500 mL) and water (500 mL) and cool it in an ice bath. Slowly and carefully add the hot reaction mixture to the chilled toluene/water mixture, maintaining the quench vessel temperature below 30°C.
-
Extraction & Neutralization: Separate the organic (toluene) layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Purification: Dry the toluene solution over anhydrous sodium sulfate, filter, and concentrate to about one-third of the volume. Add heptane as an anti-solvent and cool to 0-5°C to induce crystallization. Filter the solid, wash with cold heptane, and dry under vacuum to yield this compound.
Scale-Up Considerations Table
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Cyclization Reagent | Methanesulfonic Acid (500 mL) | Methanesulfonic Acid (50 L) | MSA is corrosive. Use appropriate glass-lined or Hastelloy reactors. Ensure adequate ventilation. |
| Addition Time (Precursor) | 30 minutes | 2-3 hours | Slower addition is critical to manage the exotherm in a larger vessel with less efficient heat transfer. |
| Quench Vessel | 2 L Beaker (Ice Bath) | 200 L Jacketed Reactor | The quench is highly exothermic. Use a jacketed reactor with controlled cooling and ensure robust agitation to prevent localized overheating. |
| Stirring Mechanism | Magnetic Stirrer / Overhead Stirrer | Glass-Lined Impeller / Pfaudler-type Retreat Curve Impeller | Must be sufficient to handle the viscous acid mixture and ensure efficient mixing during the quench. |
| Purification Method | Recrystallization | Recrystallization / Centrifugation | At scale, the product slurry will be transferred to a centrifuge for filtration and washing, followed by drying in a vacuum oven. |
Troubleshooting Workflow Diagram
This diagram outlines a logical process for diagnosing and resolving common issues during the synthesis.
Caption: Logical workflow for troubleshooting synthesis issues.
References
- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 7-Methoxy-5-methylbenzo[b]thiophene
Welcome to the technical support center for the synthesis of 7-Methoxy-5-methylbenzo[b]thiophene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of its synthesis.[1][2] Our goal is to provide you with the expertise and practical insights needed to achieve successful and reproducible results.
Overview of Synthetic Strategy
The synthesis of substituted benzo[b]thiophenes can be approached through various methods, including the acid-catalyzed intramolecular cyclization of α-arylthio-ketones, palladium-catalyzed C-S coupling reactions, and annulation of ortho-alkynyl thioanisoles.[3] For the specific synthesis of this compound, a common and effective strategy involves the construction of the thiophene ring onto a pre-functionalized benzene ring. This approach offers good control over the substitution pattern of the final product.
The proposed synthetic route begins with a substituted thiophenol, which undergoes S-alkylation followed by an acid-catalyzed intramolecular cyclization. This method is often favored for its reliability and the availability of starting materials.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing explanations for the underlying causes and offering practical solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in benzo[b]thiophene synthesis can stem from several factors. Here's a breakdown of potential issues and how to address them:
-
Incomplete S-alkylation: The initial S-alkylation of the thiophenol precursor is crucial. If this step is inefficient, it will naturally lead to a low overall yield.
-
Troubleshooting:
-
Base Selection: Ensure the base used for deprotonating the thiophenol is sufficiently strong. Sodium hydroxide or potassium carbonate are commonly used, but for less reactive systems, a stronger base like sodium hydride might be necessary.
-
Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting thiophenol. It may be necessary to increase the reaction time or temperature.
-
-
-
Inefficient Cyclization: The acid-catalyzed cyclization is the key ring-forming step. The choice of acid and reaction conditions are critical for its success.
-
Troubleshooting:
-
Acid Catalyst: Polyphosphoric acid (PPA) is a common choice for this type of cyclization.[4] However, if yields are low, consider using a stronger Lewis acid like aluminum chloride or a Brønsted acid like methanesulfonic acid.
-
Temperature Control: The cyclization reaction is often temperature-sensitive. Too low a temperature may result in an incomplete reaction, while too high a temperature can lead to decomposition and the formation of side products. Experiment with a range of temperatures to find the optimal condition.
-
-
-
Purification Losses: The product may be lost during workup and purification.
-
Troubleshooting:
-
Extraction: Ensure the pH of the aqueous layer is adjusted appropriately during extraction to minimize the solubility of the product.
-
Chromatography: Use a suitable solvent system for column chromatography to achieve good separation without excessive band broadening.
-
-
Q2: I am observing the formation of an isomeric impurity that is difficult to separate from my desired product. What is this impurity and how can I minimize its formation?
A2: A common challenge in the synthesis of substituted benzo[b]thiophenes is the formation of regioisomers.[4] In the case of this compound, the most likely regioisomeric impurity is 4-Methoxy-5-methylbenzo[b]thiophene . This arises from the non-selective cyclization of the intermediate.
-
Minimizing Isomer Formation:
-
Directing Groups: The electronic effects of the substituents on the benzene ring influence the regioselectivity of the cyclization. The methoxy group is an ortho-, para-director, which can lead to cyclization at both the 2- and 4-positions relative to the methoxy group.
-
Steric Hindrance: The methyl group can provide some steric hindrance that may favor the formation of the desired 7-methoxy isomer.
-
Reaction Conditions: The choice of acid catalyst and solvent can influence the ratio of isomers. It is often necessary to screen different conditions to optimize the regioselectivity.
-
-
Separation of Isomers:
-
Column Chromatography: Careful column chromatography on silica gel is the most common method for separating regioisomers. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.
-
Recrystallization: If the isomers have different solubilities, fractional crystallization can be an effective purification method.
-
Q3: My final product is a dark oil or solid, and the NMR spectrum is complex. How can I improve the purity?
A3: A dark color and complex NMR spectrum are indicative of significant impurities, which could include starting materials, side products, or decomposition products.
-
Troubleshooting Purification:
-
Thorough Workup: Ensure the reaction mixture is properly quenched and washed to remove any residual acid catalyst and inorganic salts.
-
Activated Carbon Treatment: If the dark color is due to polymeric impurities, a treatment with activated carbon can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite.
-
Multiple Purification Steps: It may be necessary to employ a combination of purification techniques. For example, an initial flash chromatography to remove the bulk of the impurities, followed by recrystallization or preparative TLC to obtain the final pure product.
-
Experimental Protocol: Synthesis of this compound
This protocol is a proposed synthetic route based on established methods for the synthesis of substituted benzo[b]thiophenes.[4]
Step 1: Synthesis of 2-((3-methoxy-5-methylphenyl)thio)acetaldehyde diethyl acetal
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Methoxy-5-methylthiophenol | 154.23 | 1.54 g | 10 mmol |
| 2-Bromoacetaldehyde diethyl acetal | 197.07 | 2.17 g | 11 mmol |
| Potassium Carbonate | 138.21 | 2.07 g | 15 mmol |
| Acetone | 58.08 | 50 mL | - |
-
To a stirred solution of 3-Methoxy-5-methylthiophenol in acetone, add potassium carbonate.
-
Add 2-bromoacetaldehyde diethyl acetal dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate = 9:1) to yield the pure acetal.
Step 2: Cyclization to this compound
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-((3-methoxy-5-methylphenyl)thio)acetaldehyde diethyl acetal | 270.39 | 2.70 g | 10 mmol |
| Polyphosphoric Acid (PPA) | - | ~20 g | - |
-
Place polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer.
-
Heat the PPA to 80-90 °C.
-
Add the acetal from Step 1 dropwise to the hot PPA with vigorous stirring.
-
Maintain the reaction mixture at this temperature and monitor the progress by TLC.
-
After completion (typically 1-2 hours), carefully pour the hot reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane) to afford pure this compound.
Visualizing the Synthesis and Troubleshooting
Reaction Mechanism
References
Technical Support Center: Optimization of Reaction Conditions for 7-Methoxy-5-methylbenzo[b]thiophene
Welcome to the technical support center for the synthesis and optimization of 7-Methoxy-5-methylbenzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format to aid in your experimental success.
Section 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions, grounded in established chemical principles.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound, but I am observing a very low yield, or in some cases, no product at all. My primary starting material is (2-((3-methoxy-5-methylphenyl)thio)acetaldehyde dimethyl acetal), and I am using an acid catalyst for cyclization. What could be the issue?
Answer:
Low or no yield in the acid-catalyzed cyclization of an arylthioacetal is a common issue that can often be traced back to several key factors.[1] Let's break down the potential causes and solutions:
-
Inadequate Acidity of the Catalyst: The cyclization of arylthioacetals to form the benzo[b]thiophene ring is an acid-catalyzed process.[2] If the acid catalyst is too weak or used in insufficient quantity, the reaction may not proceed efficiently.
-
Solution: Consider using a stronger acid catalyst. Polyphosphoric acid (PPA) is often effective for these types of cyclizations, typically at elevated temperatures (e.g., 85-90°C).[1] Alternatively, strong sulfonic acids like p-toluenesulfonic acid can also be employed.[2] Ensure the catalyst is fresh and anhydrous, as water can inhibit the reaction.
-
-
Sub-optimal Reaction Temperature and Time: The cyclization reaction is often temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to low conversion. Conversely, excessively high temperatures can lead to decomposition and side product formation.
-
Solution: Optimization of the reaction temperature is crucial. Start with the conditions reported for similar substrates and then systematically vary the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time at a given temperature.
-
-
Poor Quality of Starting Materials: Impurities in the starting arylthioacetal can interfere with the reaction. For instance, residual base from a previous step could neutralize the acid catalyst.
-
Solution: Ensure your starting material is pure. Recrystallization or column chromatography may be necessary. Confirm the structure and purity using NMR and mass spectrometry.
-
-
Atmospheric Moisture: Many of the acid catalysts used are hygroscopic. The presence of water can quench the catalyst and hinder the reaction.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.
-
Issue 2: Formation of Multiple Products and Isomers
Question: My reaction is producing the desired this compound, but I am also seeing significant amounts of other products, making purification difficult. What are these byproducts, and how can I avoid them?
Answer:
The formation of multiple products is a frequent challenge in benzo[b]thiophene synthesis, often stemming from side reactions or the formation of regioisomers.[1]
-
Potential for Regioisomer Formation: In some synthetic routes, particularly those involving electrophilic substitution on a substituted benzene ring, the formation of regioisomers is possible. For the synthesis of this compound, a common precursor is 3-methoxy-5-methylthiophenol. If the subsequent steps are not regioselective, other isomers could form. However, with a well-chosen synthetic route starting from a precursor where the substitution pattern is already set, this is less of a concern. An acid-catalyzed intramolecular cyclization of a starting material like α-(3-methoxy-5-methylphenylthio)acetophenone can lead to a mixture of regioisomeric products.[1]
-
Solution: To ensure high regioselectivity, it is crucial to select a synthetic strategy that builds the benzo[b]thiophene ring in a controlled manner. An alternative to acid-catalyzed cyclization of acetophenones is the use of precursors where the cyclization is less ambiguous.
-
-
Side Product Formation (Demethylation): The methoxy group on the aromatic ring can be susceptible to cleavage under harsh acidic conditions and high temperatures, leading to the formation of the corresponding hydroxybenzo[b]thiophene. The use of pyridine hydrochloride at high temperatures is a known method for demethylating methoxy-substituted benzo[b]thiophenes.[3][4]
-
Solution: To avoid demethylation, use the mildest possible reaction conditions that still afford a reasonable reaction rate. This could involve using a less harsh acid catalyst or lowering the reaction temperature and extending the reaction time. Careful monitoring of the reaction is key to stopping it once the desired product has formed, without allowing significant time for side reactions to occur.
-
-
Oxidation of the Thiophene Sulfur: The sulfur atom in the benzo[b]thiophene ring can be oxidized to a sulfoxide or sulfone, especially if oxidizing agents are present or if the reaction is exposed to air at high temperatures for extended periods.
-
Solution: Running the reaction under an inert atmosphere can minimize oxidation. If oxidation is a persistent issue, consider purification methods that can separate the desired product from its oxidized forms.
-
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized the target compound, but I am struggling to purify it from the reaction mixture. What are the recommended purification techniques?
Answer:
Purification of benzo[b]thiophene derivatives often requires a combination of techniques.
-
Column Chromatography: This is the most common method for purifying benzo[b]thiophene derivatives.[3]
-
Recommended Solvents: A non-polar solvent system is typically effective. Start with a low polarity eluent, such as hexanes, and gradually increase the polarity by adding ethyl acetate. A common starting point is a hexane:ethyl acetate ratio of 80:1.[5] The optimal solvent system should be determined by TLC analysis.
-
Stationary Phase: Silica gel is the standard stationary phase.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Recommended Solvents: A solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature is ideal. Common solvents for recrystallization of similar compounds include ethanol or a mixture of ethyl acetate and heptane.[2]
-
-
Extraction: An initial workup involving liquid-liquid extraction can remove many impurities. For example, washing the organic layer with a saturated sodium bicarbonate solution can remove acidic impurities, while a brine wash can help to remove water.[2]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound, explaining the rationale behind common experimental choices.
Question 1: What is a reliable synthetic route for preparing this compound?
Answer: A robust and commonly employed method for the synthesis of substituted benzo[b]thiophenes is the acid-catalyzed intramolecular cyclization of an α-arylthio ketone or acetal.[1][2] For this compound, a plausible route would be the cyclization of a precursor like (2-((3-methoxy-5-methylphenyl)thio)acetaldehyde dimethyl acetal). The methoxy and methyl groups are electron-donating, which can facilitate the electrophilic cyclization onto the aromatic ring.[5]
Question 2: How do the methoxy and methyl substituents influence the reaction?
Answer: The methoxy and methyl groups are both electron-donating and are considered activating groups in electrophilic aromatic substitution reactions.[5] This electronic effect increases the nucleophilicity of the aromatic ring, which can make the intramolecular cyclization step faster and more efficient compared to reactions with electron-withdrawing groups. However, the strong activating nature of the methoxy group can also make the ring more susceptible to side reactions, such as demethylation under harsh acidic conditions.[3][4]
Question 3: What are the advantages of using microwave-assisted synthesis for this type of reaction?
Answer: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. For the synthesis of heterocyclic compounds like benzo[b]thiophenes, it offers several potential advantages:
-
Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[6]
-
Improved Yields: In many cases, the rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side products.
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.
While not specifically documented for this compound, the successful application of microwave synthesis for other substituted benzo[b]thiophenes suggests it is a viable and potentially advantageous technique to explore.[6]
Question 4: What analytical techniques are essential for monitoring the reaction and characterizing the final product?
Answer:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the components of the reaction mixture, including the mass of the desired product and any byproducts.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups.
-
Melting Point: For solid products, the melting point is a good indicator of purity.
-
Section 3: Data and Protocols
Table 1: Typical Reaction Conditions for Acid-Catalyzed Cyclization
| Parameter | Condition | Rationale / Notes |
| Starting Material | (2-((3-methoxy-5-methylphenyl)thio)acetaldehyde dimethyl acetal) | A common precursor for this type of cyclization. |
| Catalyst | Polyphosphoric Acid (PPA) or p-Toluenesulfonic Acid | Strong acids are required to catalyze the intramolecular cyclization.[1][2] |
| Solvent | Toluene or neat (if using PPA) | Toluene is a common solvent for reactions with p-toluenesulfonic acid. PPA can often be used as both the catalyst and the solvent.[1] |
| Temperature | 80-120 °C | Temperature optimization is critical. Higher temperatures can increase reaction rate but may also lead to demethylation.[1] |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS to determine the optimal time. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the sulfur atom and degradation of reagents. |
Experimental Protocol: General Procedure for Acid-Catalyzed Cyclization
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material, (2-((3-methoxy-5-methylphenyl)thio)acetaldehyde dimethyl acetal).
-
If using a solvent, add anhydrous toluene.
-
Slowly add the acid catalyst (e.g., p-toluenesulfonic acid) while stirring. If using polyphosphoric acid, it is typically used in excess and acts as the solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If PPA was used, quench the reaction by carefully pouring it over ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Section 4: Visualizations
Diagram 1: General Synthetic Workflow
Caption: A general workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
- 1. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 2. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 3. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0875511A1 - Demethylation process for preparing benzo[b]thiophenes - Google Patents [patents.google.com]
- 5. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
Technical Support Center: Purification of 7-Methoxy-5-methylbenzo[b]thiophene
Welcome to the technical support center for the purification of 7-Methoxy-5-methylbenzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. Our approach is rooted in established chemical principles and field-proven techniques to address common challenges encountered during the purification process.
Introduction: The Challenge of Purity
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Achieving high purity of this substance is critical for accurate biological evaluation and reproducible experimental results. Impurities can arise from various sources, including unreacted starting materials, intermediates, side-reaction products, and regioisomers formed during synthesis. This guide provides a structured, question-and-answer-based approach to identifying and eliminating these common impurities.
Anticipating Impurities: A Proactive Approach
To effectively troubleshoot purification, one must first anticipate the likely impurities. While numerous synthetic routes to benzo[b]thiophenes exist, a common strategy involves the cyclization of a substituted phenyl thioether derivative. Based on this, we can predict a range of potential contaminants that may co-isolate with the final product.
Common Potential Impurities in the Synthesis of this compound:
| Impurity Type | Potential Compounds | Origin |
| Unreacted Starting Materials | Substituted thiophenols, halo-acetaldehyde acetals | Incomplete reaction |
| Intermediates | Non-cyclized phenyl thioethers | Incomplete cyclization |
| Regioisomers | 4-Methoxy-5-methylbenzo[b]thiophene | Non-specific cyclization |
| Byproducts of Side Reactions | Poly-alkylated or poly-acylated species | Friedel-Crafts type side reactions[2][3] |
| Reagent-Derived Impurities | Lewis acids, coupling agents | Carryover from reaction workup |
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: My purified product shows the presence of a close-running spot on TLC, even after column chromatography.
-
Question: I've performed column chromatography using a hexane/ethyl acetate system, but I still see a closely eluting impurity. What could this be, and how can I remove it?
-
Answer: This is a common issue, and the persistent impurity is often a regioisomer, such as 4-Methoxy-5-methylbenzo[b]thiophene. The subtle difference in the position of the methoxy group can lead to very similar polarities, making separation by standard chromatography challenging.
-
Causality: The formation of regioisomers is a known challenge in the synthesis of certain benzo[b]thiophenes, especially during acid-catalyzed intramolecular cyclization reactions.[4][5] The directing effects of the substituents on the aromatic ring may not be completely selective, leading to a mixture of products.
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Shallow Gradient: Employ a very shallow gradient during column chromatography. Start with pure hexane and slowly increase the percentage of ethyl acetate (e.g., in 0.5% or 1% increments). This can enhance the separation of isomers.
-
Alternative Solvent Systems: Explore different solvent systems. A mixture of dichloromethane and hexane can sometimes provide better resolution for aromatic compounds.
-
High-Performance Liquid Chromatography (HPLC): For the highest purity, preparative HPLC using a reverse-phase C18 column is highly effective for separating isomers.[6]
-
-
Recrystallization: Fractional crystallization can be an effective method to separate isomers if their solubilities differ sufficiently. Experiment with a range of solvents.
-
-
Issue 2: The final product has a persistent color, even after purification.
-
Question: My this compound is off-white or yellowish, suggesting impurities. How can I decolorize it?
-
Answer: Colored impurities are often highly conjugated or polymeric byproducts from the synthesis.
-
Causality: These impurities can form due to side reactions, especially if the reaction temperature was too high or if certain reagents were not fully quenched.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution. The carbon will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pad of Celite® or a fluted filter paper to remove the activated carbon. The Celite prevents fine carbon particles from passing through.
-
Recrystallize: Allow the decolorized solution to cool and crystallize as usual.
-
-
Issue 3: My yield is significantly lower after recrystallization.
-
Question: I'm losing a substantial amount of my product during recrystallization. How can I improve the recovery?
-
Answer: Significant product loss during recrystallization is typically due to the choice of solvent or the cooling process.
-
Causality: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound has high solubility even at low temperatures, the recovery will be poor.
-
Troubleshooting Steps:
-
Solvent Selection:
-
Single Solvent: Test different single solvents. For benzothiophene derivatives, alcohols like isopropanol or ethanol are often good choices.[7]
-
Solvent/Anti-solvent System: A more effective approach is often a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a good solvent (e.g., ethyl acetate or dichloromethane) at room temperature. Then, slowly add a non-polar anti-solvent (e.g., hexane or heptane) until the solution becomes slightly turbid. Warm the solution until it is clear again, and then allow it to cool slowly.
-
-
Controlled Cooling: Cool the solution slowly to allow for the formation of large, pure crystals. Rapid cooling in an ice bath can trap impurities and lead to the precipitation of more soluble fractions, reducing the perceived yield of pure product.
-
-
Experimental Protocols
Protocol 1: Column Chromatography for General Purification
This protocol is a starting point for the purification of crude this compound.
Workflow for Column Chromatography
Caption: Workflow for silica gel column chromatography.
Step-by-Step Methodology:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system should give your desired product an Rf value of approximately 0.2-0.4.[8]
-
Column Packing: Pack a glass column with a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with pure hexane. Gradually increase the polarity by adding ethyl acetate. For closely eluting impurities, a very shallow gradient is recommended (e.g., 100% Hexane -> 99:1 Hexane:EtOAc -> 98:2, etc.).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization for High Purity
This protocol is suitable for purifying the product obtained from column chromatography or for removing less soluble impurities.
Decision Tree for Recrystallization Solvent Selection
Caption: Decision process for selecting a recrystallization solvent system.
Step-by-Step Methodology (Using Ethyl Acetate/Hexane):
-
Dissolution: Dissolve the impure this compound in a minimal amount of hot ethyl acetate.
-
Decolorization (if necessary): If the solution is colored, add a spatula-tip of activated carbon and keep the solution hot for a few minutes.
-
Hot Filtration (if necessary): Filter the hot solution through a pre-heated funnel containing Celite® to remove the activated carbon or any insoluble impurities.
-
Crystallization: Slowly add hexane to the hot, clear filtrate until the solution becomes slightly cloudy. Add a few drops of ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Purity Assessment: Analytical Techniques
To confirm the purity of your final product and to identify any remaining impurities, the following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[6][9] UV detection is suitable for this aromatic compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and confirming the molecular weight of the product.[4][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying any structural isomers or other impurities.[5][12]
References
- 1. ias.ac.in [ias.ac.in]
- 2. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ez.restek.com [ez.restek.com]
- 11. Analysis of the dibenzothiophene metabolic pathway in a newly isolated Rhodococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Methylbenzo(b)thiophene | C9H8S | CID 84346 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 7-Methoxy-5-methylbenzo[b]thiophene
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 7-Methoxy-5-methylbenzo[b]thiophene. This guide is designed to provide practical, field-tested advice to overcome common challenges encountered during the synthesis, purification, and characterization of this compound. Our approach is rooted in explaining the 'why' behind the 'how', ensuring a deeper understanding and fostering self-validating experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and analysis of this compound.
FAQ 1: Synthesis & Purification
Question: I am experiencing low yields in the synthesis of this compound. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in benzothiophene synthesis are a frequent challenge. The causes can typically be traced to three areas: incomplete reaction, side-product formation (especially regioisomers), or losses during workup and purification.
-
Incomplete Reaction: Many synthetic routes to the benzothiophene core, such as the acid-catalyzed intramolecular cyclization of α-arylthio ketones, require stringent anhydrous conditions and optimal temperatures.[1][2] Ensure your reagents and solvents are completely dry. Consider increasing the reaction time or temperature incrementally. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.
-
Regioisomer Formation: Depending on the synthetic route, particularly in acid-catalyzed cyclizations, the formation of an undesired regioisomer (e.g., 4-methoxy-5-methylbenzo[b]thiophene) can be a significant issue.[1][2] The choice of acid catalyst (e.g., polyphosphoric acid vs. p-toluenesulfonic acid) can influence the isomeric ratio. A thorough literature search for your specific precursors is recommended to find conditions that favor the desired 7-methoxy isomer.
-
Purification Losses: this compound is a relatively non-polar compound. During aqueous workup, ensure complete extraction from the aqueous layer by using a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions. During chromatographic purification, peak tailing or irreversible adsorption on silica gel can occur. This can be mitigated by using a less acidic stationary phase or by adding a small percentage of a neutralizer like triethylamine to the eluent.
Question: What is the most effective method for purifying the crude product?
Answer: A multi-step approach is often best.
-
Initial Workup: Start with a standard aqueous workup to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: This is the primary method for separating the target compound from starting materials, regioisomers, and other non-polar impurities. Given the methoxy and methyl substitutions, the polarity will be moderate. A gradient elution on silica gel is recommended.
Experimental Protocol: Flash Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity. |
| Mobile Phase (Eluent) | Start with 100% Hexanes or Heptane | Ensures all highly non-polar impurities are eluted first. |
| Gradually introduce Ethyl Acetate (e.g., 0-10% gradient) | The polar modifier will elute the product. A slow gradient provides the best resolution. | |
| Monitoring | TLC with UV visualization (254 nm) | The benzothiophene core is UV active, allowing for easy tracking. |
-
Recrystallization: If a high-purity solid is obtained after chromatography, recrystallization can be an excellent final polishing step. A solvent system like ethyl acetate/heptane is often effective.[1]
FAQ 2: Structural Characterization
Question: I am struggling with the interpretation of the ¹H NMR spectrum, particularly the aromatic region. How can I definitively assign the protons?
Answer: The aromatic region of this compound can be complex due to the coupling between protons on both the benzene and thiophene rings.
Predicted ¹H NMR Signals:
-
Thiophene Protons (H2, H3): Expect two doublets in the range of δ 7.0-8.0 ppm. The coupling constant (J) will be characteristic of cis-alkenic protons on a five-membered ring.
-
Benzene Protons (H4, H6): These will appear as two singlets or very narrowly split doublets, as they are separated by substituents. Their chemical shifts will be influenced by the electron-donating effects of the methoxy and methyl groups.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.[3][4]
-
Methyl Protons (-CH₃): A sharp singlet around δ 2.4-2.6 ppm.
To resolve ambiguity, 2D NMR experiments are invaluable:
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons, helping to identify which thiophene proton is coupled to the other.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space correlations. For instance, a NOE between the methoxy protons and H6, and between the methyl protons and H4/H6 would help confirm their positions.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, which is essential for assigning the ¹³C spectrum.
Question: What is the expected molecular ion (M⁺) in the mass spectrum, and what common fragmentation patterns should I look for?
Answer: The molecular formula is C₁₀H₁₀OS. The expected exact mass and common fragments are critical for confirming the structure.
| Ion | Formula | Calculated Exact Mass | Common Observation |
| [M]⁺ | C₁₀H₁₀OS⁺ | 178.0452 | The molecular ion peak. Should be prominent in EI-MS.[5] |
| [M-15]⁺ | C₉H₇OS⁺ | 163.0218 | Loss of a methyl radical (•CH₃) from the methoxy group. This is a very common fragmentation for methoxy-aromatics. |
| [M-29]⁺ | C₉H₉S⁺ | 149.0425 | Loss of a formyl radical (•CHO) from the methoxy and adjacent ring position. |
| [M-43]⁺ | C₈H₅S⁺ | 133.0112 | Loss of the methyl and formyl groups. |
The presence of sulfur will also give a characteristic isotopic pattern for the molecular ion, with a smaller [M+2]⁺ peak (approximately 4.4% of the M⁺ peak) due to the ³⁴S isotope.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental issues.
Issue: My final product appears pure by ¹H NMR, but the melting point is broad and lower than expected, and it has a slight discoloration.
This common scenario suggests the presence of persistent, structurally similar impurities that are difficult to detect by standard 1D NMR alone.
Troubleshooting Workflow: Purity Discrepancy
Caption: Troubleshooting logic for purity discrepancies.
Detailed Steps:
-
Re-evaluate NMR: Carefully integrate your ¹H NMR spectrum. Are there small, broad humps in the baseline? Check for characteristic peaks of common laboratory solvents (e.g., Ethyl Acetate: δ ~2.04, 4.12, 1.25 ppm).
-
Employ HPLC: High-Performance Liquid Chromatography (HPLC) provides much higher resolution than flash chromatography. An isocratic run on a C18 column can often separate isomers that are inseparable on silica gel.
-
Check for Oxidation: Thiophenes can be susceptible to oxidation at the sulfur atom, forming sulfoxides or sulfones.[6] This is especially true if the material has been stored for a long time or exposed to oxidizing agents. High-Resolution Mass Spectrometry (HRMS) is the best tool to detect this. An oxidized product would show a molecular ion at [M+16]⁺ (sulfoxide) or [M+32]⁺ (sulfone).
Issue: The compound is degrading during biological assays in aqueous buffer.
Benzothiophenes can have limited aqueous solubility and may be susceptible to degradation under certain pH or oxidative conditions.
Workflow: Improving Compound Stability in Assays
References
- 1. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 2. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. achmem.com [achmem.com]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Substituted Benzo[b]thiophene Derivatives
Introduction: The Versatility of the Benzo[b]thiophene Scaffold
Among the diverse landscape of sulfur-containing heterocyclic compounds, the benzo[b]thiophene core stands out as a "privileged structure" in medicinal chemistry and drug discovery.[1] Its structural resemblance to endogenous molecules and its capacity for diverse chemical modifications have made it a focal point for developing novel therapeutic agents. Compounds incorporating the benzo[b]thiophene moiety exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2]
The biological profile of a benzo[b]thiophene derivative is profoundly influenced by the nature and position of its substituents. Functional groups such as methoxy (-OCH₃) and methyl (-CH₃) moieties, as specified in the topic of 7-Methoxy-5-methylbenzo[b]thiophene, are known to be critical modulators of a compound's pharmacokinetic and pharmacodynamic properties.[3][4] These groups can alter lipophilicity, electronic distribution, and steric profile, thereby fine-tuning the molecule's interaction with biological targets.
This guide provides a comparative analysis of the biological activities of various benzo[b]thiophene derivatives, with a primary focus on their anticancer and anti-inflammatory potential. By synthesizing data from multiple experimental studies, we will explore the structure-activity relationships (SAR) that govern their efficacy and delve into the mechanistic pathways they influence. While public domain data on the specific 7-Methoxy-5-methyl isomer is limited, this guide will compare a range of analogous compounds to build a predictive framework for its potential activities and to guide future research in this promising area.
Part 1: Anticancer Activity of Benzo[b]thiophene Derivatives
The development of novel anticancer agents is a critical endeavor, and benzo[b]thiophene derivatives have emerged as a promising class of compounds.[1][5] Their cytotoxic effects are often mediated through the inhibition of specific enzymes and signaling pathways that are fundamental to cancer cell proliferation and survival.
Key Mechanisms of Anticancer Action
Research indicates that the anticancer properties of these derivatives stem from their ability to target multiple pathways:
-
Enzyme Inhibition in Cancer Metabolism: Proliferating tumor cells exhibit reprogrammed glucose metabolism, often associated with the upregulation of enzymes like Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA).[5] Inhibition of these enzymes has become a key therapeutic strategy.[6] Certain 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been identified as potent inhibitors of both PDK1 and LDHA, disrupting the metabolic machinery of cancer cells.[5]
-
Tubulin Polymerization Inhibition: Some 3-acylbenzo[b]thiophenes function as anti-tubulin agents.[2] By interfering with the dynamics of microtubule assembly and disassembly, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
-
Kinase Signaling Pathway Modulation: The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[7] Specific benzofuran derivatives, structural cousins of benzothiophenes, have been developed as potent mTOR inhibitors that can block both mTORC1 and Akt signaling.[7] This dual-action mechanism is particularly valuable as it may circumvent the resistance mechanisms observed with other mTOR inhibitors like rapamycin.[7]
Caption: Inhibition of PDK1 and LDHA by Benzo[b]thiophene Derivatives.
Comparative Analysis of Cytotoxic Activity
The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Tetrahydrobenzo[b]thiophene 1b | - (PDK1 Enzyme) | 57.10 (µg/mL) | Primary amino and nitrile groups | [5] |
| Tetrahydrobenzo[b]thiophene 1b | - (LDHA Enzyme) | 64.10 (µg/mL) | Primary amino and nitrile groups | [5] |
| Tetrahydrobenzo[b]thiophene Carbamate 3b | HCT-116 (Colon) | 71.00 (µg/mL) | Carbamate functionality | [6] |
| Tetrahydrobenzo[b]thiophene Carbamate 3b | LoVo (Colon) | 81.5 (µg/mL) | Carbamate functionality | [6] |
| 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one 2h | MDA-MB-231 (Breast) | 5.13 ± 0.86 | Nitro and acetyl groups | [8] |
| 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one 2h | Caski (Cervical) | 26.96 ± 4.97 | Nitro and acetyl groups | [8] |
| Benzofuran Derivative 30b | SQ20B (Head & Neck) | ~0.5 (approx.) | mTOR inhibitor isostere | [7] |
Structure-Activity Relationship (SAR) Insights: The data reveals critical structure-activity relationships. For tetrahydrobenzo[b]thiophene derivatives, the presence of a primary amino group coupled with a nitrile group appears crucial for enhancing enzymatic inhibitory activities against PDK1 and LDHA.[6] However, for direct cytotoxicity against colon cancer cell lines, derivatives functionalized with a carbamate moiety (like compound 3b ) proved to be more potent cytotoxic agents, suggesting that their mechanism may involve other molecular targets beyond PDK1 and LDHA.[6] In the benzofuran series, the presence of nitro and acetyl groups, as seen in compound 2h , confers significant antiproliferative activity against breast cancer cells.[8]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines. The trustworthiness of this assay is ensured by the inclusion of positive and negative controls.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere for 24 hours. This density ensures cells are in the logarithmic growth phase during treatment.
-
Compound Treatment: The test compounds (e.g., this compound derivatives) are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in culture media and added to the wells. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their effects.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Part 2: Anti-inflammatory Activity of Benzo[b]thiophene Derivatives
Chronic inflammation is an underlying factor in numerous diseases. Benzo[b]thiophene derivatives have been investigated as potential anti-inflammatory agents, with some commercial drugs like Tinoridine and Tiaprofenic acid containing this core structure.[3][4]
Mechanism of Anti-inflammatory Action
The primary mechanism for many anti-inflammatory drugs is the inhibition of enzymes in the arachidonic acid cascade:
-
Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes that convert arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. Many thiophene-based compounds exert their effects by inhibiting these enzymes.[3]
-
Lipoxygenase (LOX) Inhibition: LOX enzymes catalyze the production of leukotrienes, another class of inflammatory mediators. Inhibition of LOX is also a valid strategy for developing anti-inflammatory agents.[3]
Structure-Activity Relationship (SAR) Insights: Studies on various thiophene derivatives have highlighted the importance of specific functional groups for anti-inflammatory activity. The presence of carboxylic acids, esters, amines, amides, and notably, methyl and methoxy groups , has been frequently described as crucial for recognition and inhibition at the active sites of COX and LOX enzymes.[3][4] This strongly suggests that a derivative like this compound is a rational candidate for anti-inflammatory screening.
Comparative Analysis of Anti-inflammatory Activity
| Compound/Drug | Target Enzyme | Activity Metric | Key Structural Features | Reference |
| Tinoridine | COX/LOX | Marketed Drug | Thiophene-based | [3][4] |
| Tiaprofenic Acid | COX | Marketed Drug | Thiophene-based, carboxylic acid | [3][4] |
| Zileuton | LOX | Marketed Drug | Thiophene-based | [4] |
| 5,6,7-tetrahydro[b]benzothiophene analogs | COX-2 | Selective Inhibition | Tetrahydrobenzothiophene core | [4] |
This table compares derivatives to existing market drugs, highlighting that the thiophene scaffold is a proven pharmacophore for potent anti-inflammatory agents. The development of selective COX-2 inhibitors from the tetrahydro[b]benzothiophene class demonstrates the tunability of this scaffold to achieve desired therapeutic profiles with potentially fewer side effects than non-selective NSAIDs.[4]
Caption: A typical workflow for screening anti-inflammatory compounds.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a method for evaluating the selective inhibition of the COX-2 enzyme, a key target for modern anti-inflammatory drugs.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid is prepared as the substrate.
-
Assay Reaction: The assay is performed in a 96-well plate. Each well contains Tris-HCl buffer, hematin (as a cofactor), the COX-2 enzyme, and the test compound (at various concentrations) or a known inhibitor (e.g., Celecoxib) as a positive control.
-
Initiation: The reaction is initiated by adding arachidonic acid to each well. The plate is incubated at 37°C for a specified time (e.g., 10 minutes).
-
Termination: The reaction is stopped by adding a solution of HCl.
-
Quantification of Prostaglandin: The amount of Prostaglandin E₂ (PGE₂) produced is quantified using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Outlook
The benzo[b]thiophene scaffold is a versatile and highly valuable core in the design of new therapeutic agents. This guide has demonstrated that through targeted chemical modifications, derivatives can be engineered to act as potent anticancer and anti-inflammatory agents.
-
For Anticancer Activity: The inhibition of cancer-specific metabolic enzymes like PDK1 and LDHA, as well as the modulation of critical signaling pathways like mTOR, represent key mechanisms of action. Structure-activity relationship studies show that functionalities like carbamates, primary amines, and nitro groups can significantly enhance cytotoxic potency.[5][6][8]
-
For Anti-inflammatory Activity: The proven success of marketed drugs like Tinoridine validates the thiophene core as a potent anti-inflammatory pharmacophore.[3] The presence of methyl and methoxy groups is known to be favorable for activity, making derivatives such as this compound prime candidates for future investigation against COX and LOX enzymes.[3][4]
The logical next step in this field is the synthesis and comprehensive biological evaluation of specifically designed derivatives like this compound. By applying the experimental protocols detailed in this guide, researchers can systematically assess its cytotoxic and anti-inflammatory potential, compare its efficacy against the benchmarks discussed, and further elucidate the structure-activity relationships that will drive the development of the next generation of benzo[b]thiophene-based medicines.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
A Comparative Guide to Substituted Benzothiophenes: Analyzing 7-Methoxy-5-methylbenzo[b]thiophene in Context
Introduction: The Benzothiophene Scaffold in Modern Drug Discovery
The benzothiophene moiety, an aromatic bicyclic heterocycle formed by the fusion of a benzene and a thiophene ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its structural rigidity, electron-rich nature, and versatile substitution patterns allow it to interact with a wide array of biological targets.[1] This has led to the development of numerous clinically significant drugs, including the selective estrogen receptor modulator (SERM) Raloxifene , the anti-inflammatory agent Zileuton , and the antifungal drug Sertaconazole .[3][4] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the benzothiophene core.[2]
This guide provides a comparative analysis of 7-Methoxy-5-methylbenzo[b]thiophene, a specifically substituted derivative, by contextualizing it within the broader family of benzothiophenes. We will explore how the interplay of methyl and methoxy substituents modulates the scaffold's synthetic accessibility, physicochemical properties, and potential biological relevance. By dissecting the influence of individual functional groups, we aim to provide researchers with a predictive framework for designing novel benzothiophene-based therapeutic agents.
The Benzothiophene Core: Synthesis and Reactivity
The synthesis of the benzothiophene ring system is a cornerstone of many pharmaceutical development programs. A multitude of synthetic strategies exist, each with distinct advantages concerning starting material availability, scalability, and the introduction of desired substitution patterns.[3][5]
Common Synthetic Strategies
Classical and modern methods for constructing the benzothiophene skeleton often involve intramolecular cyclization reactions.[6] Key approaches include:
-
Electrophilic Cyclization of Aryl Sulfides: Precursors like arylthioacetic acids or arylmercapto acetals can be cyclized under acidic conditions to form the thiophene ring.[6]
-
Palladium-Catalyzed C-H Arylation: This modern approach allows for the coupling of electron-rich heteroarenes with aryl halides, offering a direct route to substituted benzothiophenes.[5]
-
Annulation of Alkynes: Reactions involving 2-alkynylthioanisoles or the coupling of o-bromoalkynylbenzenes with a sulfur source (e.g., sodium sulfide) are powerful methods for creating 2-substituted and 2,3-disubstituted benzothiophenes.[4][5][7]
The choice of synthesis is critical. For instance, a researcher aiming to produce a 2-arylbenzothiophene, a key structural feature of Raloxifene, might favor a strategy involving the cyclodehydration of an aryl thioacetyl compound or a palladium-catalyzed coupling reaction to ensure regioselectivity.[8][9]
Experimental Protocol: A Generalizable Synthesis of a 2-Arylbenzo[b]thiophene
This protocol describes a robust, multi-step synthesis adaptable for various substituted benzothiophenes, based on principles of electrophilic cyclization.
Objective: To synthesize a 2-aryl-benzo[b]thiophene derivative.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Benzothiophene - Wikipedia [en.wikipedia.org]
- 5. Benzothiophene synthesis [organic-chemistry.org]
- 6. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 7. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
The Pivotal Role of 7-Methoxy and 5-Methyl Substitutions in the Biological Activity of Benzo[b]thiophene Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the benzo[b]thiophene scaffold represents a privileged structure, known for its wide array of biological activities.[1][2] This guide delves into the nuanced structure-activity relationship (SAR) of a specific subclass: 7-Methoxy-5-methylbenzo[b]thiophene analogs. By synthesizing data from key studies, we will objectively compare the performance of these analogs, providing the experimental backing necessary to inform future drug discovery efforts.
The strategic placement of substituents on the benzo[b]thiophene core can dramatically influence a compound's potency, selectivity, and pharmacokinetic properties. This guide will specifically explore the synergistic or antagonistic effects of methoxy and methyl groups at the 7 and 5 positions, respectively, offering a detailed analysis of their impact on biological targets.
The Emerging Picture of Structure-Activity Relationships
The substitution pattern on the benzene ring of the benzo[b]thiophene nucleus is a critical determinant of biological activity. While a comprehensive SAR study focusing exclusively on the 7-methoxy-5-methyl combination across multiple target classes is yet to be published, valuable insights can be gleaned from studies on related analogs. A seminal study on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as inhibitors of tubulin polymerization provides a strong foundation for understanding the influence of these substituents.[3]
The Influence of Methoxy and Methyl Groups on Tubulin Polymerization
In the context of anticancer research, tubulin is a well-validated target. The aforementioned study reveals a clear SAR for methoxy and methyl substitutions on the benzo[b]thiophene ring, with the 2-(3′,4′,5′-trimethoxybenzoyl) moiety held constant.
Key Findings:
-
7-Methoxy Substitution is Favorable: The presence of a methoxy group at the C-7 position consistently enhances antiproliferative activity.[3] This is exemplified by the potent activity of analogs bearing this feature.
-
5-Methyl Substitution - A Point of Consideration: While the direct impact of a 5-methyl group was not the primary focus of this specific study, the detrimental effect of a 5-methoxy group suggests that the electronic and steric properties of substituents at this position are critical.[3] The smaller, electron-donating methyl group at C-5, as seen in our core structure of interest, warrants further investigation to determine its contribution to activity.
-
Positional Isomers Matter: The location of the methoxy group is crucial. While a 7-methoxy group is beneficial, a methoxy group at the C-5 position was found to be detrimental to antiproliferative activity.[3]
The following diagram illustrates the key takeaways from the SAR of these substituted benzo[b]thiophenes as tubulin polymerization inhibitors.
Caption: Key SAR findings for substituted benzo[b]thiophenes.
Comparative Biological Activity Data
To provide a quantitative comparison, the following table summarizes the in vitro activity of key 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene analogs against tubulin polymerization and cancer cell lines.
| Compound ID | Substitution Pattern | Tubulin Polymerization IC50 (µM)[3] | MCF-7 Cell Growth GI50 (µM)[3] |
| 4e | 7-Methoxy | 0.58 | 0.003 |
| 4d | 6-Methoxy | 1.3 | 0.007 |
| 4c | 5-Methoxy | 2.1 | 0.015 |
| 4j | 3-Methyl, 7-Methoxy | 0.92 | 0.002 |
| CA-4 | Combretastatin A-4 (Reference) | 1.0 | 0.004 |
Data presented as IC50 (concentration for 50% inhibition) and GI50 (concentration for 50% growth inhibition).
The data clearly demonstrates the superior potency of the 7-methoxy substituted analog (4e ) compared to other positional isomers and even the reference compound, Combretastatin A-4. The introduction of a methyl group at the 3-position in conjunction with a 7-methoxy group (4j ) also results in a highly potent compound.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for the synthesis of a representative this compound analog and a standard in vitro tubulin polymerization assay.
Synthesis of this compound-2-carboxylic acid
The synthesis of the core scaffold can be achieved through various established routes.[4][5][6][7] A common approach involves the cyclization of a substituted thiophenol derivative. The following is a representative, multi-step synthetic pathway.
Caption: General synthetic workflow for the target compound.
Step-by-Step Protocol:
-
Preparation of the Thiophenol Precursor: Start with a commercially available or synthesized 2-methoxy-4-methylaniline. Diazotization followed by reaction with a sulfur source (e.g., potassium ethyl xanthate) and subsequent hydrolysis will yield the corresponding 2-methoxy-4-methylthiophenol.
-
S-Alkylation: React the thiophenol with an α-haloacetate, such as ethyl chloroacetate, in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone to yield the corresponding thioether.
-
Cyclization: The thioether is then subjected to intramolecular cyclization. A common method is heating with a dehydrating agent and acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent. This step forms the benzo[b]thiophene ring.
-
Saponification: The resulting ethyl ester is hydrolyzed to the carboxylic acid by heating with a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification.
-
Purification: The final product is purified by recrystallization or column chromatography.
In Vitro Tubulin Polymerization Inhibition Assay
This assay is crucial for determining the direct effect of the synthesized compounds on the polymerization of tubulin, a key mechanism of action for many anticancer agents.[1][8][9]
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Research Portal [uwf-flvc-researchmanagement.esploro.exlibrisgroup.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
The Promise of Substituted Benzothiophenes in Oncology: A Comparative Guide to the Cytotoxic Landscape
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1] This guide provides a comparative analysis of the cytotoxic effects of functionalized benzo[b]thiophene derivatives, with a particular focus on the structural features of 7-Methoxy-5-methylbenzo[b]thiophene. While direct cytotoxic data for this specific molecule is not extensively available in the public domain, this guide will leverage data from structurally similar analogs to provide a predictive comparison and highlight its potential as a novel therapeutic candidate.
The Benzothiophene Core: A Scaffold for Potent Cytotoxicity
The anticancer activity of benzothiophene derivatives is a subject of intensive research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling kinases involved in cancer cell proliferation and survival.[2][3] The versatility of the benzothiophene ring system allows for extensive functionalization, leading to a diverse library of compounds with a wide range of biological activities.
Comparative Cytotoxicity of Benzothiophene Analogs
The cytotoxic efficacy of benzothiophene derivatives is profoundly influenced by the nature and position of substituents on the core structure. The following table summarizes the cytotoxic activity (IC50/GI50 values) of several key benzothiophene analogs against a panel of human cancer cell lines, offering a quantitative basis for comparison.
| Derivative Class | Compound | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference(s) |
| Benzothiophene Acrylonitriles | Analog 5 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | [4][5][6] |
| Analog 6 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | [4][5][6] | |
| Analog 13 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | [4][5][6] | |
| Substituted Benzothiophenes | 3-methyl-4-methoxy derivative 4g | L1210, FM3A, Molt/4, CEM, HeLa | 0.016 - 0.023 | [3] |
| 4-methoxy derivative 4b | L1210, FM3A, Molt/4, CEM, HeLa | 0.075 - 0.099 | [3] | |
| 6-methoxy derivative 4i | L1210, FM3A, Molt/4, CEM, HeLa | < 0.1 | [3] | |
| 7-methoxy derivative 4j | L1210, FM3A, Molt/4, CEM, HeLa | < 0.1 | [3] | |
| α-Hydroxyphosphonates with Benzothiophene Scaffold | Trifluoromethyl-substituted derivatives | U266, A2058, HT-29, EBC-1 | Significant Activity | [7] |
Structure-Activity Relationship (SAR): The Influence of Methoxy and Methyl Groups
The data from various studies reveal critical structure-activity relationships that can help predict the potential of this compound.
-
Methoxy Group Position: The position of the methoxy group on the benzene ring of the benzo[b]thiophene scaffold plays a crucial role in determining antiproliferative activity.[3] Studies on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives have shown that methoxy substitution at the C-4, C-6, or C-7 position leads to the most potent compounds.[3] This suggests that the 7-methoxy substitution in the target compound could contribute favorably to its cytotoxic profile.
-
Methyl Group: The introduction of a methyl group at the C-3 position of the benzo[b]thiophene system has been shown to generally increase anti-proliferative activity.[3] While the target compound has a methyl group at the C-5 position, this highlights the general importance of alkyl substitutions in enhancing cytotoxic effects.
-
Electron-Donating and Withdrawing Groups: The electronic properties of the substituents are also a key determinant of activity. While electron-withdrawing groups like the trifluoromethyl group have been shown to enhance cytotoxicity, the electron-donating nature of the methoxy and methyl groups in this compound may influence its interaction with biological targets in a different but potentially beneficial manner.[7]
Potential Mechanisms of Action
Based on the known mechanisms of action of other benzothiophene derivatives, this compound could potentially exert its anticancer effects through several pathways:
-
Tubulin Polymerization Inhibition: A significant number of potent benzothiophene analogs, particularly those with structural resemblance to combretastatin, act as inhibitors of tubulin polymerization.[3][4][5][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: Certain benzothiophene derivatives have been identified as inhibitors of kinases that are crucial for cancer cell signaling, such as VEGFR-2 and EGFR.[7] The specific kinase inhibitory profile of this compound would require further investigation.
Experimental Workflow for Cytotoxicity Evaluation
The following diagram outlines a standard experimental workflow for assessing the cytotoxic potential of a novel compound like this compound.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Antimicrobial Potential of 7-Methoxy-5-methylbenzo[b]thiophene: A Comparative Guide for Drug Discovery Professionals
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the benzo[b]thiophene scaffold has emerged as a privileged structure in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[4][5][6][7] This guide provides a comprehensive analysis of the potential antimicrobial activity of a specific derivative, 7-Methoxy-5-methylbenzo[b]thiophene, by drawing comparisons with structurally related compounds and outlining the experimental framework for its evaluation.
The Benzo[b]thiophene Core: A Versatile Pharmacophore
The benzo[b]thiophene ring system, an isostere of indole, is a key building block in numerous pharmaceuticals.[2][3] Its rigid, planar structure and the presence of a sulfur atom contribute to its ability to interact with various biological targets. The antimicrobial activity of benzo[b]thiophene derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms, although the precise mechanisms are still under investigation for many compounds.[2] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the benzo[b]thiophene ring significantly influence the antimicrobial potency and spectrum.[2][3]
Unraveling the Antimicrobial Promise of this compound
While direct experimental data on the antimicrobial activity of this compound is not extensively available in the public domain, we can extrapolate its potential based on the established SAR of analogous compounds. The presence of a methoxy group at the 7-position and a methyl group at the 5-position on the benzene ring are key features to consider.
-
The Role of Methoxy Substitution: Methoxy groups are known to modulate the lipophilicity and electronic properties of a molecule, which can enhance its ability to penetrate microbial cell membranes and interact with intracellular targets.
-
The Influence of Methyl Substitution: A methyl group can impact the steric and electronic profile of the molecule, potentially influencing its binding affinity to target enzymes or proteins.
Based on these characteristics, it is hypothesized that this compound could exhibit inhibitory activity against a range of bacterial and fungal strains. To validate this hypothesis, a systematic experimental evaluation is necessary.
A Framework for Evaluation: Experimental Protocols
To rigorously assess the antimicrobial activity of this compound, a standardized set of in vitro experiments should be conducted. The following protocols provide a robust starting point for researchers.
Synthesis of this compound
The synthesis of the target compound is the initial and critical step. While a specific synthetic route for this compound is not detailed in the provided search results, a general and common method for synthesizing benzo[b]thiophene derivatives involves the acid-catalyzed intramolecular cyclization of substituted thiophenols or the reaction of a substituted benzene with a sulfur-containing reagent.[8][9] A plausible synthetic workflow is outlined below.
Caption: A generalized workflow for the synthesis of benzo[b]thiophene derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[2]
Step-by-Step Protocol:
-
Prepare Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium to achieve a standardized cell density (typically 10^5 to 10^6 CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the test microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth only) in each assay. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.
Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).
Comparative Analysis: Benchmarking Against Known Antimicrobial Agents
To contextualize the potential efficacy of this compound, it is crucial to compare its hypothetical activity with that of established antimicrobial drugs and other reported benzo[b]thiophene derivatives. The following table summarizes the antimicrobial activity of several benzo[b]thiophene compounds from the literature.
| Compound/Drug | Target Microorganism | MIC (µg/mL) | Reference |
| Reference Antibiotics | |||
| Ciprofloxacin | E. coli | 0.015 - 1 | [10] |
| Ciprofloxacin | S. aureus | 0.12 - 2 | [10] |
| Gentamicin | P. aeruginosa | 0.5 - 8 | [10] |
| Benzo[b]thiophene Derivatives | |||
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (including MRSA) | 4 | [1] |
| 3-chlorobenzo[b]thiophene with cyclohexanol substitution | Gram-positive bacteria & yeast | 16 | [2] |
| 2-(2-Iodobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | Salmonella | 0.54 µM | [10] |
| 2-(2-Iodobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | S. aureus | 1.11 µM | [10] |
This comparative data highlights the potent antimicrobial activity exhibited by various substituted benzo[b]thiophenes, with some derivatives showing efficacy against drug-resistant strains.[1] The performance of this compound would need to be evaluated against such benchmarks to determine its therapeutic potential.
Conclusion and Future Directions
While the antimicrobial profile of this compound remains to be experimentally determined, the extensive body of research on related benzo[b]thiophene derivatives provides a strong rationale for its investigation.[1][2][3][5][6][7] The proposed experimental framework offers a clear path for its synthesis and biological evaluation. Future studies should focus not only on determining its MIC against a broad panel of pathogenic bacteria and fungi but also on elucidating its mechanism of action, cytotoxicity, and in vivo efficacy. The exploration of this and other novel benzo[b]thiophene derivatives holds significant promise in the ongoing battle against infectious diseases.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | MDPI [mdpi.com]
- 2. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 9. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 10. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Potential of 7-Methoxy-5-methylbenzo[b]thiophene
This guide provides a comparative analysis of the potential anti-inflammatory properties of the novel compound 7-Methoxy-5-methylbenzo[b]thiophene against established nonsteroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new anti-inflammatory agents. We will delve into the mechanistic rationale for investigating this benzothiophene derivative, propose a comprehensive suite of in vitro assays for its evaluation, and provide detailed experimental protocols.
Introduction: The Inflammatory Cascade and Therapeutic Intervention
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a crucial component of the healing process, chronic inflammation is implicated in a wide range of debilitating diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions.[1] Key mediators of the inflammatory response include prostaglandins, pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), and reactive oxygen species.[3][4]
The biosynthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[3][5] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and maintain renal blood flow.[6] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.[7][8][9]
Another critical signaling network in the inflammatory process is the mitogen-activated protein kinase (MAPK) pathway.[10] This pathway, comprising cascades of protein kinases, transduces extracellular signals into cellular responses, leading to the production of inflammatory mediators.[11][12] Consequently, both COX and MAPK pathways represent key targets for anti-inflammatory drug development.
Established Anti-Inflammatory Agents: A Comparative Benchmark
To provide a robust framework for evaluating novel compounds, we will utilize two widely-used NSAIDs as benchmarks: Ibuprofen and Celecoxib.
-
Ibuprofen: A traditional NSAID, Ibuprofen acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[3][5][6][13] Its anti-inflammatory, analgesic, and antipyretic effects are primarily attributed to the inhibition of prostaglandin synthesis.[14] However, its inhibition of COX-1 can lead to gastrointestinal side effects.[6]
-
Celecoxib: As a selective COX-2 inhibitor, Celecoxib was developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7][8][15][16][17] It specifically targets the COX-2 enzyme, which is upregulated during inflammation, thereby reducing pain and inflammation with a lower risk of gastric issues.[16][18]
This compound: A Promising New Candidate
While direct experimental data on the anti-inflammatory activity of this compound is not yet extensively published, its chemical scaffold suggests significant potential. Thiophene and its fused bicyclic derivative, benzothiophene, are privileged structures in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[19][20][21] Studies have indicated that the presence of methyl and methoxy groups on these ring systems can be important for their anti-inflammatory activity.[19][21][22]
One study on a novel benzothiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), demonstrated its ability to significantly reduce nitric oxide production and the expression of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6 in a lipopolysaccharide (LPS)-induced macrophage model of inflammation.[23] This provides a strong rationale for investigating the anti-inflammatory potential of this compound.
Proposed Experimental Workflows for Comparative Analysis
To objectively assess the anti-inflammatory potential of this compound in comparison to Ibuprofen and Celecoxib, a tiered experimental approach is proposed.
Initial In Vitro Screening: Target-Free Assays
These initial assays provide a rapid assessment of general anti-inflammatory properties.
-
Inhibition of Protein Denaturation Assay: This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[2][24]
-
Red Blood Cell (RBC) Membrane Stabilization Assay: The stabilization of RBC membranes against hypotonicity-induced hemolysis is a well-established method to evaluate anti-inflammatory activity.[25]
Cell-Based Assays: Mechanistic Insights
The murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS), provides an excellent in vitro model for studying inflammation.[26][27]
-
Nitric Oxide (NO) Production Assay: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a key event in inflammation. This assay will quantify the inhibitory effect of the test compounds on NO production.[4][28]
-
Pro-inflammatory Cytokine Production Assays (ELISA): The levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant will be quantified using Enzyme-Linked Immunosorbent Assays (ELISA).[28][29]
-
Gene Expression Analysis (RT-qPCR): The effect of the compounds on the mRNA expression levels of key inflammatory genes, including COX-2, iNOS, TNF-α, and IL-6, will be determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[4][28]
-
Western Blot Analysis of MAPK Signaling: To investigate the involvement of the MAPK pathway, the phosphorylation status of key proteins such as p38 and JNK will be assessed by Western blotting.[4]
Enzyme Inhibition Assays
-
COX-1 and COX-2 Inhibition Assays: These assays will directly measure the inhibitory activity of this compound against both COX isoforms, allowing for a determination of its potency and selectivity compared to Ibuprofen and Celecoxib.
Data Presentation and Visualization
Comparative Performance Data
The following table summarizes the expected (hypothetical) data from the proposed comparative experiments.
| Assay | This compound | Ibuprofen | Celecoxib |
| Inhibition of Protein Denaturation (IC50) | To be determined | Reported values | Reported values |
| RBC Membrane Stabilization (IC50) | To be determined | Reported values | Reported values |
| NO Production Inhibition (IC50) | To be determined | Reported values | Reported values |
| TNF-α Production Inhibition (IC50) | To be determined | Reported values | Reported values |
| IL-6 Production Inhibition (IC50) | To be determined | Reported values | Reported values |
| COX-1 Inhibition (IC50) | To be determined | ~15 µM | ~150 µM |
| COX-2 Inhibition (IC50) | To be determined | ~35 µM | ~0.04 µM |
| COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | To be determined | ~0.43 | ~375 |
Visualizing Mechanisms and Workflows
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for cell-based anti-inflammatory assays.
Detailed Experimental Protocols
Inhibition of Protein Denaturation Assay
-
Preparation of Reagents:
-
Test compounds and standard drug (Diclofenac sodium) solutions at various concentrations.
-
5% w/v aqueous solution of bovine serum albumin (BSA).
-
Phosphate buffered saline (PBS, pH 6.4).
-
-
Assay Procedure:
-
To 0.5 mL of the test/standard solution, add 0.5 mL of 5% w/v BSA.
-
Incubate at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C in a water bath for 10 minutes.
-
Cool the solutions to room temperature.
-
Measure the turbidity at 660 nm using a spectrophotometer.
-
The control consists of 0.5 mL of distilled water and 0.5 mL of 5% w/v BSA.
-
-
Calculation:
-
Percentage inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100.
-
Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of test compounds or standard drug for 1 hour.
-
Stimulate with 1 µg/mL of LPS for 24 hours.
-
-
NO Measurement (Griess Assay):
-
Collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to quantify the nitrite concentration.
-
-
Calculation:
-
Calculate the percentage inhibition of NO production relative to the LPS-treated control.
-
Conclusion
This guide outlines a comprehensive strategy for the comparative evaluation of this compound as a potential novel anti-inflammatory agent. By benchmarking its performance against the well-characterized NSAIDs, Ibuprofen and Celecoxib, a clear understanding of its efficacy, selectivity, and mechanism of action can be achieved. The proposed experimental workflows provide a robust framework for generating the necessary data to support its further development as a therapeutic candidate.
References
- 1. journalajrb.com [journalajrb.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation [mdpi.com]
- 5. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 10. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synapse.koreamed.org [synapse.koreamed.org]
- 12. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Ibuprofen | healthdirect [healthdirect.gov.au]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. Celecoxib - Wikipedia [en.wikipedia.org]
- 17. COX-2 Inhibitors [everydayhealth.com]
- 18. arthritis.ca [arthritis.ca]
- 19. mdpi.com [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. oiccpress.com [oiccpress.com]
- 24. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]
- 25. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 28. mdpi.com [mdpi.com]
- 29. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Substituted Benzothiophenes
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth examination of the spectroscopic signatures of substituted benzothiophenes. As a foundational scaffold in medicinal chemistry and materials science, the ability to rapidly and accurately characterize benzothiophene derivatives is paramount.[1][2] This guide moves beyond mere data reporting, focusing instead on the causal relationships between a substituent's electronic character and its impact on the spectral output. Here, we synthesize established principles with practical, field-proven insights to empower your research and development workflows.
The core philosophy of this guide is built on an integrated, multi-technique approach. No single spectroscopic method tells the whole story. Instead, by correlating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we can construct a self-validating system for unambiguous structure elucidation.
The Benzothiophene Core: A Spectroscopic Baseline
Before delving into the effects of substituents, we must first understand the spectral characteristics of the parent molecule, benzo[b]thiophene (C₈H₆S, MW: 134.20 g/mol ).[3][4] Its rigid, aromatic structure gives rise to a distinct and predictable set of signals that will serve as our reference point.
-
¹H NMR (in CDCl₃): The six protons on the benzothiophene ring system typically appear in the aromatic region (δ 7.0-8.0 ppm). Protons on the thiophene ring (H2 and H3) are distinct from those on the benzene ring (H4, H5, H6, H7).
-
¹³C NMR (in CDCl₃): The eight carbon atoms produce signals in the aromatic region (δ 120-140 ppm). The carbons at the ring fusion (C3a and C7a) often have unique chemical shifts.[4]
-
IR Spectroscopy: Key vibrations include aromatic C-H stretching (~3100 cm⁻¹), C=C ring stretching (~1400-1600 cm⁻¹), and characteristic C-H out-of-plane bending modes that are indicative of the substitution pattern.[5][6]
-
UV-Vis Spectroscopy: Benzothiophene exhibits strong absorption bands in the UV region, arising from π → π* electronic transitions within the conjugated aromatic system.[7]
-
Mass Spectrometry: The molecular ion (M⁺) peak is typically strong at m/z = 134. Fragmentation patterns often involve the loss of sulfur-containing fragments or rearrangement of the ring system.[3][8][9]
The Influence of Substituents: A Comparative Analysis
The true analytical power of spectroscopy lies in observing how these baseline signals shift upon the introduction of functional groups. Substituents alter the electron density distribution within the benzothiophene ring, leading to predictable changes in NMR chemical shifts, vibrational frequencies, electronic transitions, and mass fragmentation pathways. We will compare the effects of a simple Electron-Donating Group (EDG) like methyl (-CH₃) and a common Electron-Withdrawing Group (EWG) like nitro (-NO₂).
¹H and ¹³C NMR Spectroscopy: Mapping Electron Density
NMR spectroscopy is arguably the most powerful tool for determining the precise substitution pattern on the benzothiophene core. The chemical shift of a nucleus is highly sensitive to its local electronic environment.
-
Causality: EDGs (e.g., -CH₃, -OCH₃, -NH₂) increase electron density on the ring through inductive or resonance effects. This "shields" the nearby protons and carbons, causing their signals to shift to a lower chemical shift (upfield). Conversely, EWGs (e.g., -NO₂, -CN, -C(O)R) decrease electron density, "deshielding" the nuclei and shifting their signals to a higher chemical shift (downfield).
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Benzothiophenes
| Position | Unsubstituted | 3-Methyl | 3-Nitro |
| H2 | ~7.45 | ~7.20 (Shielded) | ~8.40 (Deshielded) |
| H4 | ~7.85 | ~7.75 | ~8.10 |
| H7 | ~7.90 | ~7.80 | ~8.20 |
Data are illustrative estimates to show trends.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Benzothiophenes
| Position | Unsubstituted | 3-Methyl | 3-Nitro |
| C2 | ~126.5 | ~124.0 (Shielded) | ~135.0 (Deshielded) |
| C3 | ~124.3 | ~137.0 | ~145.0 |
| C4 | ~124.4 | ~124.2 | ~126.0 |
Data are illustrative estimates to show trends.
The workflow for NMR analysis is a critical, multi-step process that ensures data integrity and reproducibility.
Caption: Standard workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at confirming the presence or absence of specific functional groups. While the "fingerprint region" (<1500 cm⁻¹) is complex, the functional group region (>1500 cm⁻¹) provides clear, diagnostic peaks.
-
Causality: The vibrational frequency of a bond is determined by the bond strength and the masses of the connected atoms. Substituents introduce new bonds with characteristic frequencies. For example, a nitro group will introduce strong, unmistakable N-O stretching vibrations.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Substituted Benzothiophenes
| Vibration | Unsubstituted | 3-Methyl | 3-Nitro |
| Aromatic C-H Stretch | ~3100 | ~3100 | ~3100 |
| Aliphatic C-H Stretch | N/A | ~2950 | N/A |
| Aromatic C=C Stretch | ~1580, 1450 | ~1585, 1455 | ~1590, 1460 |
| N-O Asymmetric Stretch | N/A | N/A | ~1550 (Strong) |
| N-O Symmetric Stretch | N/A | N/A | ~1350 (Strong) |
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insight into the conjugated π-electron system of the molecule. The wavelength of maximum absorbance (λ_max) is a key parameter that reflects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Causality: Substituents that extend the conjugation or donate electron density into the aromatic system typically lower the HOMO-LUMO energy gap. This results in the absorption of lower-energy light, causing a bathochromic shift (shift to a longer λ_max). Conversely, groups that disrupt conjugation can cause a hypsochromic shift (shift to a shorter λ_max). The unique structural framework of benzothiophene facilitates high charge carrier mobility and enhances light absorption capabilities across the UV-Vis spectrum.[10]
Table 4: Comparative UV-Vis Absorption Maxima (λ_max, nm) for Substituted Benzothiophenes
| Compound | λ_max (nm) | Shift Type | Rationale |
| Benzene | ~254 | Reference | - |
| Benzothiophene | ~297 | Bathochromic | Extended conjugation from thiophene ring[7] |
| 3-Methylbenzothiophene | ~300 | Bathochromic | Minor red-shift due to hyperconjugation |
| 3-Nitrobenzothiophene | ~340 | Bathochromic | Extended conjugation via resonance with NO₂ |
Data are illustrative estimates to show trends.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound (from the molecular ion peak, M⁺) and structural clues from its fragmentation pattern.
-
Causality: Upon ionization, the molecular ion can undergo fragmentation, breaking at its weakest bonds or rearranging to form more stable fragment ions.[11] The fragmentation pattern is a reproducible fingerprint of the molecule's structure. Substituents direct fragmentation; for example, a bond beta to the aromatic ring is often a favorable cleavage site. Detailed studies on the fragmentation patterns of benzothiophene radical cations have been conducted using techniques like tandem atmospheric pressure chemical ionization mass spectrometry (APCI-MS/MS).[8][9]
-
Unsubstituted Benzothiophene (M⁺ = 134): Common fragmentation involves the loss of C₂H₂ or a sulfur-containing radical.
-
3-Methylbenzothiophene (M⁺ = 148): A prominent fragmentation pathway is the loss of a methyl radical (•CH₃) to form a highly stable benzothiopyrylium cation at m/z 147.[12]
-
3-Nitrobenzothiophene (M⁺ = 179): Fragmentation is often directed by the nitro group, with characteristic losses of •NO₂ (m/z 133) or •NO followed by •CO.
Integrated Spectroscopic Strategy: A Self-Validating Protocol
A robust structural confirmation relies on the convergence of data from all techniques. This integrated approach minimizes ambiguity and ensures a high degree of confidence in the final assignment. The following protocol outlines a logical workflow for characterizing a novel substituted benzothiophene.
Step-by-Step Characterization Protocol
-
Purity Assessment: Before detailed analysis, confirm sample purity using Thin-Layer Chromatography (TLC) or Liquid Chromatography (LC).[13]
-
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and confirm the molecular formula.[13]
-
Analyze the low-resolution spectrum for the molecular ion peak (M⁺) and compare the fragmentation pattern to known benzothiophene derivatives.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum to identify key functional groups introduced by the substitution. Look for characteristic stretches (e.g., C=O, O-H, N-O, C≡N).
-
-
¹H NMR Spectroscopy:
-
Acquire a 1D ¹H NMR spectrum. Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to propose a substitution pattern.
-
-
¹³C NMR Spectroscopy:
-
Acquire a 1D ¹³C NMR spectrum (often with proton decoupling) to count the number of unique carbon environments.
-
Compare chemical shifts to the expected values based on EDG/EWG effects.
-
-
2D NMR Spectroscopy (if needed):
-
If the 1D spectra are ambiguous (e.g., overlapping signals, complex coupling), perform 2D NMR experiments (COSY, HSQC, HMBC) to definitively establish proton-proton and proton-carbon connectivities.[14]
-
-
Data Synthesis and Final Structure Confirmation:
-
Correlate all data. Does the molecular formula from HRMS match the proton/carbon count from NMR? Does the IR confirm the functional groups predicted by the NMR shifts? Is the fragmentation pattern in the MS consistent with the proposed structure? This cross-validation is the cornerstone of trustworthy analysis.
-
Caption: An integrated workflow for unambiguous structure validation.
Conclusion
The spectroscopic analysis of substituted benzothiophenes is a systematic process of piecing together complementary data. By understanding the fundamental principles of how substituents influence electron density and, consequently, spectral outputs, researchers can confidently elucidate the structures of novel compounds. This guide provides the strategic framework and causal reasoning necessary to move from raw data to confirmed structure, accelerating discovery in drug development and materials science. The synthesis and characterization of novel benzothiophene derivatives remain a vibrant area of research, with new compounds continually being explored for their biological and pharmacological potential.[1][15][16]
References
- 1. malayajournal.org [malayajournal.org]
- 2. ijmr.net.in [ijmr.net.in]
- 3. Benzo[b]thiophene [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. ias.ac.in [ias.ac.in]
- 14. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]
- 16. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 7-Methoxy-5-methylbenzo[b]thiophene
Introduction
7-Methoxy-5-methylbenzo[b]thiophene is a substituted benzo[b]thiophene, a heterocyclic aromatic compound that is a key structural motif in numerous pharmacologically active molecules. The benzo[b]thiophene core is found in drugs such as the selective estrogen receptor modulator (SERM) raloxifene, the antipsychotic brexpiprazole, and the anti-inflammatory agent zileuton.[1][2] The specific substitution pattern of a methoxy group at the 7-position and a methyl group at the 5-position can significantly influence the biological activity of the resulting compounds, making the development of efficient and reliable synthetic routes to this particular scaffold a topic of considerable interest for researchers in medicinal chemistry and drug development.
This guide provides an in-depth comparison of two prominent and validated synthetic strategies for accessing substituted benzo[b]thiophenes, adapted for the specific synthesis of this compound. The methodologies discussed are rooted in well-established chemical principles and are supported by experimental data from analogous syntheses reported in the scientific literature. We will explore an acid-catalyzed intramolecular cyclization approach and an electrophilic cyclization of an o-alkynyl thioanisole, evaluating them on criteria such as synthetic efficiency, substrate availability, and potential for scalability.
Method 1: Acid-Catalyzed Intramolecular Cyclization of an α-(Arylthio)ketone
This classical and robust method involves the synthesis of an α-(arylthio)ketone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to form the benzo[b]thiophene ring system. This approach offers the advantage of building the core structure from relatively simple and often commercially available starting materials.
Rationale and Mechanistic Insight
The key transformation in this synthetic route is the intramolecular electrophilic aromatic substitution reaction. The α-(arylthio)ketone, upon treatment with a strong acid such as polyphosphoric acid (PPA) or methanesulfonic acid, is proposed to generate a reactive intermediate. The carbonyl group is protonated, and subsequent enolization or a related process generates a species that can be viewed as a stabilized carbocation or an equivalent electrophile. This electrophile then attacks the electron-rich aromatic ring of the thiophenyl group, leading to the formation of a new carbon-carbon bond and the closure of the thiophene ring. A final dehydration step then yields the aromatic benzo[b]thiophene product. The regioselectivity of the cyclization is directed by the substitution pattern on the aromatic ring of the thiophenol precursor.
Experimental Workflow
The overall workflow for this method can be visualized as a two-stage process: synthesis of the α-(arylthio)ketone intermediate and its subsequent cyclization.
References
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 7-Methoxy-5-methylbenzo[b]thiophene
For: Researchers, scientists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.
Introduction: The Imperative of Purity in Advanced Chemical Synthesis
In the landscape of medicinal chemistry and materials science, benzo[b]thiophene derivatives are a cornerstone scaffold, integral to the development of numerous therapeutic agents and functional materials.[1][2] The specific analogue, 7-Methoxy-5-methylbenzo[b]thiophene, represents a synthetically valuable intermediate. However, its ultimate utility in any application—be it a drug discovery program or the creation of advanced polymers—is fundamentally dictated by its purity. The presence of even minute quantities of impurities can drastically alter biological activity, compromise material integrity, and invalidate research outcomes.[3]
This guide provides a comprehensive, field-proven comparison of analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative analytical principles. The objective is to equip researchers with the strategic insight needed to select and implement the most effective purity assessment workflow for their specific needs. Purity assessment is a critical component of chemical analysis, ensuring that a compound meets the required specifications for research, development, or manufacturing.[][5]
The Analytical Challenge: Anticipating Potential Impurities
A robust purity assessment strategy begins not at the instrument, but with a thorough understanding of the synthetic route. The synthesis of substituted benzo[b]thiophenes often involves multi-step processes, such as intramolecular cyclizations or Friedel-Crafts acylations, each presenting opportunities for impurity formation.[1][6][7] For a target molecule like this compound, a synthetic chemist must anticipate several classes of potential contaminants:
-
Unreacted Starting Materials & Reagents: The most common class of impurities.
-
Regioisomers: Alternative cyclization or substitution patterns can lead to isomers (e.g., 4-methoxy or 6-methoxy analogs), which may be difficult to separate due to similar physical properties.
-
Reaction By-products: Side reactions such as demethylation of the methoxy group, oxidation of the thiophene sulfur to a sulfoxide or sulfone[8], or incomplete reactions can generate structurally related impurities.
-
Residual Solvents: Solvents used during the reaction and purification (e.g., toluene, dichloromethane, ethyl acetate, hexanes) can remain trapped in the final solid material.
-
Inorganic Salts: By-products from reagents or quenching steps that are not fully removed during workup.
A successful analytical approach must be capable of resolving and quantifying these diverse chemical entities. Therefore, a multi-technique, or "orthogonal," strategy is often necessary for complete characterization.[9]
A Comparative Guide to Core Purity Assessment Techniques
The choice of analytical instrumentation is a critical decision driven by the type of information required. Here, we compare the four most powerful and commonly employed techniques for the purity analysis of small organic molecules.
High-Performance Liquid Chromatography (HPLC)
Principle of Causality: HPLC is the workhorse of purity analysis in the pharmaceutical industry for good reason.[10] It separates compounds based on their differential partitioning between a stationary phase (typically a C18 silica column in reverse-phase HPLC) and a liquid mobile phase.[8][11] For moderately polar organic molecules like our target compound, this technique offers unparalleled resolving power for non-volatile impurities and isomers. Detection is most commonly performed using a UV-Vis detector, as the benzothiophene core possesses a strong chromophore.
Strengths:
-
High Resolution: Excellent for separating structurally similar compounds, including regioisomers.
-
Quantitative Accuracy: When calibrated with a reference standard, HPLC provides highly accurate and precise quantification of the main component and its impurities.
-
Versatility: Applicable to a wide range of organic molecules that are soluble and non-volatile.
Limitations:
-
Requires a Chromophore: UV detection is ineffective for impurities that lack a UV-absorbing structure.
-
No Structural Information: While it separates compounds, HPLC does not inherently identify them. Hyphenation with mass spectrometry (LC-MS) is required for structural elucidation.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Causality: GC-MS is a powerful combination of two techniques: gas chromatography, which separates compounds based on their volatility and interaction with a stationary phase, and mass spectrometry, which fragments the eluted compounds and identifies them based on their mass-to-charge ratio.[13] This method is the gold standard for identifying and quantifying volatile and semi-volatile compounds.[14]
Strengths:
-
High Sensitivity: Capable of detecting trace amounts of volatile impurities, making it ideal for residual solvent analysis.
-
Definitive Identification: The mass spectrum provides a unique "fingerprint" for a compound, allowing for positive identification through library matching or spectral interpretation.[15]
-
Excellent for Volatiles: Unmatched in its ability to analyze residual solvents and volatile by-products.
Limitations:
-
Thermal Lability: The compound must be thermally stable and sufficiently volatile to be vaporized in the injection port without decomposition.[13][15] High molecular weight or highly polar compounds may not be suitable.
-
Derivatization Requirement: Non-volatile compounds may require chemical modification (derivatization) prior to analysis, adding complexity to the workflow.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei (most commonly ¹H) within a molecule.[16][17] The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the molecule's structure. For purity assessment, quantitative ¹H NMR (qNMR) is particularly powerful because the integral of a signal is directly proportional to the number of protons it represents.[5][9]
Strengths:
-
Structural Confirmation: Provides unambiguous confirmation of the target molecule's structure.[18]
-
Universal Detection: Nearly all organic compounds contain protons, making it a nearly universal detector for impurities, including those without a UV chromophore.[9]
-
Absolute Quantification: qNMR can determine the purity of a sample without needing a reference standard of the analyte itself, by using a certified internal standard.[9] It is excellent for quantifying residual solvents.
Limitations:
-
Lower Sensitivity: Compared to chromatographic methods, NMR is less sensitive and may not detect impurities present at very low levels (<0.1%).
-
Signal Overlap: In complex mixtures, signals from different compounds can overlap, making interpretation and quantification challenging.[16]
Elemental Analysis (EA)
Principle of Causality: Elemental analysis is a combustion-based technique that determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a compound.[19] The experimental percentages are then compared to the theoretical values calculated from the molecular formula. It serves as a fundamental check of the compound's empirical formula and overall bulk purity.[20]
Strengths:
-
Bulk Purity Verification: Provides a direct measure of how well the sample's elemental composition matches the theoretical formula.[21]
-
Simple and Inexpensive: A fast and cost-effective method for a foundational purity check.[19]
Limitations:
-
No Impurity Identification: It provides no information about the nature or number of impurities. A sample could meet EA criteria but still contain significant isomeric impurities.
-
Insensitive to Minor Impurities: The widely accepted tolerance of ±0.4% from the theoretical value means that it cannot detect small amounts of impurities.[22][23]
Data-Driven Comparison of Analytical Techniques
The selection of a purity assessment method is a trade-off between the level of detail required, sample availability, and instrumentation access. The table below summarizes the key performance characteristics to guide this decision.
| Feature | HPLC-UV | GC-MS | ¹H NMR (qNMR) | Elemental Analysis (EA) |
| Principle | Differential Partitioning & UV Absorbance | Volatility & Mass Fragmentation | Nuclear Magnetic Resonance | Combustion & Elemental Composition |
| Typical Impurities Detected | Isomers, by-products, starting materials (non-volatile) | Residual solvents, volatile by-products/impurities | Structural isomers, residual solvents, most organic impurities | Provides bulk purity, not specific impurities |
| Quantification | Excellent (with standard) | Excellent (with standard) | Excellent (absolute or relative) | Good (for bulk purity) |
| Typical LOD/LOQ | ~0.01 - 0.1% | <0.01% (for volatiles) | ~0.1 - 0.5% | >1% |
| Destructive? | Yes | Yes | No | Yes |
| Key Strength | High-resolution separation of non-volatiles and isomers | Definitive identification of volatile compounds | Structural confirmation and universal quantification | Fast, inexpensive confirmation of empirical formula |
| Key Limitation | Does not identify unknowns | Requires analyte volatility | Lower sensitivity, potential signal overlap | Provides no information on impurity identity |
Field-Proven Experimental Protocols
The following protocols are designed to be robust starting points for the analysis of this compound. Optimization may be required based on the specific impurities present.
Protocol 1: HPLC-UV Purity and Impurity Profiling
This reverse-phase method is designed for high-resolution separation of the main compound from potential non-volatile impurities.
1. Instrumentation and Materials:
-
HPLC System: Standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[10]
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase A: High-purity water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the target compound)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 20.0 95 25.0 95 25.1 50 | 30.0 | 50 |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in 10 mL of the sample diluent to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100.
-
For accurate quantification, a calibration curve should be constructed using a certified reference standard.
Caption: Workflow for GC-MS Residual Solvent Analysis.
Conclusion: An Orthogonal Approach to Ensuring Purity
No single analytical technique can provide a complete picture of a compound's purity. Each method offers a unique and valuable perspective, and their limitations are often complementary. F[9]or the comprehensive assessment of this compound, a robust, self-validating strategy would involve:
-
Primary Purity by HPLC-UV: To accurately quantify the main component and separate non-volatile, structurally related impurities and isomers.
-
Structural Confirmation and Solvent Analysis by ¹H NMR: To confirm the identity of the target molecule and to identify and quantify any residual solvents or other proton-containing impurities.
-
Volatile Impurity Analysis by GC-MS: As a dedicated method to screen for and quantify low-level volatile impurities and residual solvents not readily observed by NMR.
-
Bulk Compositional Check by Elemental Analysis: As a final, fundamental confirmation that the empirical formula of the bulk material is correct.
By strategically combining these orthogonal techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality, safety, and reproducibility of their scientific endeavors.
References
- 1. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 5. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 6. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 7. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 8. Separation of Benzo(b)thiophene 1,1-dioxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Separation of Benzo[b]naphtho[2,3-d]thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Small Molecule Analysis | AxisPharm [axispharm.com]
- 13. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]
- 15. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azolifesciences.com [azolifesciences.com]
- 17. jchps.com [jchps.com]
- 18. researchgate.net [researchgate.net]
- 19. azom.com [azom.com]
- 20. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 21. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 22. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
in vitro evaluation of 7-Methoxy-5-methylbenzo[b]thiophene
An In-Depth Guide to the In Vitro Evaluation of 7-Methoxy-5-methylbenzo[b]thiophene: A Comparative Framework for Novel Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the initial in vitro characterization of this compound, a novel compound with potential therapeutic applications. Given the limited publicly available data on this specific molecule, we will ground our approach in the well-established biological activities of the broader benzo[b]thiophene scaffold. This document will serve as a roadmap for researchers and drug development professionals, detailing a logical cascade of experiments, comparing potential outcomes to established benchmarks, and providing the rationale behind each methodological choice.
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects. Our strategy, therefore, involves a multi-pronged in vitro evaluation to elucidate the specific bioactivity profile of this compound.
Comparative Compound Selection
To contextualize the experimental results, it is crucial to select appropriate positive and negative controls, as well as established drugs that act through anticipated mechanisms. Based on the known activities of benzo[b]thiophene derivatives, we have selected the following comparators:
-
Raloxifene: A selective estrogen receptor modulator (SERM) that features a benzo[b]thiophene core, used in the prevention of osteoporosis and to reduce the risk of invasive breast cancer.
-
Zileuton: A 5-lipoxygenase (5-LOX) inhibitor, also containing a benzo[b]thiophene moiety, used in the treatment of asthma.
-
Sorafenib: A multi-kinase inhibitor used in the treatment of various cancers. While not a benzo[b]thiophene, its mechanism is relevant to potential anticancer activities.
-
Celecoxib: A selective COX-2 inhibitor, serving as a benchmark for anti-inflammatory activity.
Experimental Workflow: A Phased Approach
A logical, tiered approach to in vitro testing is essential for efficient and cost-effective drug discovery. The following workflow is designed to first assess broad cytotoxicity, followed by more specific functional and mechanistic assays.
Figure 1: A tiered experimental workflow for the in vitro evaluation of novel compounds.
Phase 1: Foundational Assays
Cytotoxicity Profiling
Rationale: The initial assessment of a compound's cytotoxicity is paramount. It establishes a therapeutic window and informs the concentrations to be used in subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds (e.g., Sorafenib) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Hypothetical Data Presentation:
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HEK293 IC50 (µM) |
| This compound | 15.2 | 25.8 | > 100 |
| Sorafenib | 5.6 | 8.1 | 12.5 |
| Vehicle (0.1% DMSO) | > 100 | > 100 | > 100 |
Phase 2: Target-Specific and Phenotypic Screening
Anti-Inflammatory Potential: COX-2 Inhibition
Rationale: Many benzo[b]thiophene derivatives have demonstrated anti-inflammatory properties. The cyclooxygenase (COX) enzymes are key mediators of inflammation. A cell-free COX-2 inhibition assay provides a direct measure of the compound's ability to interact with this target.
Protocol: Fluorometric COX-2 Inhibitor Screening Assay
-
Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., Cayman Chemical).
-
Compound Addition: To a 96-well plate, add assay buffer, enzyme, and varying concentrations of this compound or Celecoxib.
-
Incubation: Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Add arachidonic acid (substrate) and a fluorometric probe.
-
Fluorescence Measurement: Read the fluorescence (excitation/emission ~535/587 nm) every minute for 10 minutes.
-
Data Analysis: Calculate the rate of the enzymatic reaction and determine the IC50 value for inhibition.
Hypothetical Data Presentation:
| Compound | COX-2 IC50 (µM) |
| This compound | 8.9 |
| Celecoxib | 0.04 |
| Vehicle (0.1% DMSO) | > 100 |
Anticancer Potential: Kinase Inhibition Profiling
Rationale: Given the structural similarities to some kinase inhibitors and the observed cytotoxicity in cancer cell lines, profiling the compound against a panel of cancer-related kinases is a logical next step.
Figure 2: Simplified MAPK signaling pathway, a common target for kinase inhibitors.
Methodology: A commercially available kinase profiling service (e.g., Eurofins, Promega) can be utilized to screen this compound against a panel of several hundred kinases at a fixed concentration (e.g., 10 µM). The results are typically reported as a percentage of inhibition relative to a control. Hits (e.g., >50% inhibition) can then be followed up with dose-response curves to determine IC50 values.
Phase 3: Mechanistic Deep Dive
Should the compound show significant anti-proliferative activity, further assays are warranted to understand the mechanism of action.
Cell Cycle Analysis
Rationale: To determine if the compound's anti-proliferative effect is due to cell cycle arrest at a specific phase (G1, S, or G2/M).
Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment: Treat a cancer cell line (e.g., MCF-7) with the IC50 concentration of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend in a solution containing propidium iodide (a DNA intercalating agent) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Conclusion
This guide outlines a systematic and robust framework for the initial . By starting with broad assessments of cytotoxicity and progressing to more specific, target-oriented, and mechanistic studies, researchers can efficiently build a comprehensive profile of this novel compound. The inclusion of well-characterized comparator compounds is essential for interpreting the significance of the experimental findings. The methodologies and data presentation formats described herein provide a template for rigorous and reproducible research in the field of drug discovery.
Safety Operating Guide
Navigating the Disposal of 7-Methoxy-5-methylbenzo[b]thiophene: A Comprehensive Guide for Laboratory Professionals
The procedures outlined herein are grounded in the regulations and best practices established by authoritative bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4] Adherence to these guidelines is not merely a matter of compliance but a critical component of a proactive safety culture.
Part 1: Hazard Assessment and Characterization
Before any disposal activities commence, a thorough understanding of the potential hazards associated with 7-Methoxy-5-methylbenzo[b]thiophene is essential. Based on data for the compound and its structural analogs, the following hazards should be anticipated:
-
Acute Toxicity: Information for this compound indicates it is harmful if swallowed (H302), in contact with skin (H315), causes serious eye irritation (H319), and is harmful if inhaled (H332).[5] Similar benzothiophene derivatives are also classified as harmful if swallowed.[6][7]
-
Environmental Hazards: Benzo[b]thiophene, a related compound, is noted as being toxic to aquatic life with long-lasting effects.[7][8] It is prudent to assume that this compound may also pose a threat to the environment and should not be released into sewer systems or the environment.[1][9][10]
Regulatory Framework
The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the EPA.[1][11] Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[12][13] Laboratory personnel are responsible for determining if their waste is hazardous.[11][9]
| Hazard Characteristic | Relevance to this compound |
| Ignitability | Data not available; however, many organic compounds are flammable. |
| Corrosivity | Unlikely based on structure, but pH should be considered if in solution. |
| Reactivity | No specific data on reactivity is available. |
| Toxicity | Assumed to be toxic based on available hazard statements.[5] |
Part 2: Procedural Disposal Workflow
The following step-by-step guide provides a clear workflow for the safe disposal of this compound from the point of generation to its final removal by a licensed waste management professional.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield[14]
-
A laboratory coat[15]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[16][17]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[2][11][10][18]
-
Designate a Waste Container: Use a clearly labeled, leak-proof container that is chemically compatible with this compound.[1][2][13][18] For solids, a wide-mouth glass or polyethylene container is suitable. For solutions, ensure the container material will not be degraded by the solvent.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic").[2][15][18]
-
Segregation:
-
Solid Waste: Collect pure, unadulterated this compound and any grossly contaminated items (e.g., weighing paper, spatulas) in a designated solid waste container.
-
Liquid Waste: Solutions of this compound should be collected in a separate liquid waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers, acids, or bases).[10]
-
Sharps: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container.[2][10]
-
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][12][19]
-
Container Management: Keep the hazardous waste container securely closed except when adding waste.[13][19]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.[1][10]
-
Storage Location: The SAA should be located at or near the point of generation and under the control of laboratory personnel.[17] It should be away from heat sources, open flames, and high-traffic areas.[2]
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is required.[9]
-
Small Spills:
-
Absorb the spilled material with an inert absorbent such as vermiculite, dry sand, or a commercial chemical absorbent.
-
Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[20][21]
-
Clean the spill area with a suitable solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.[9]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.[9]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Step 5: Final Disposal
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[11][15]
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup of the hazardous waste.[9][12]
-
Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately.[19]
-
Recommended Disposal Method: The most common and environmentally sound method for disposing of organic chemical waste is high-temperature incineration in a permitted hazardous waste incinerator.[15]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. usbioclean.com [usbioclean.com]
- 3. epa.gov [epa.gov]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. achmem.com [achmem.com]
- 6. 5-Methylbenzo(b)thiophene | C9H8S | CID 84346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. pfw.edu [pfw.edu]
- 14. echemi.com [echemi.com]
- 15. benchchem.com [benchchem.com]
- 16. md.rcm.upr.edu [md.rcm.upr.edu]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 18. acewaste.com.au [acewaste.com.au]
- 19. epa.gov [epa.gov]
- 20. fishersci.com [fishersci.com]
- 21. Sulfur - ESPI Metals [espimetals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
